molecular formula C14H13BrO B1337804 4-(Benzyloxy)-2-bromo-1-methylbenzene CAS No. 60710-40-9

4-(Benzyloxy)-2-bromo-1-methylbenzene

Cat. No.: B1337804
CAS No.: 60710-40-9
M. Wt: 277.16 g/mol
InChI Key: UENAXUWFESQYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2-bromo-1-methylbenzene is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-methyl-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENAXUWFESQYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447382
Record name 4-(BENZYLOXY)-2-BROMO-1-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60710-40-9
Record name 2-Bromo-1-methyl-4-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60710-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(BENZYLOXY)-2-BROMO-1-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 4-(benzyloxy)-2-bromo-1-methylbenzene, a halogenated aromatic ether of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic profile, and synthetic methodologies. Due to the limited availability of direct experimental data for this specific isomer, information from closely related compounds is included for comparative purposes, offering valuable context for researchers. This guide also presents generalized experimental protocols and workflows relevant to the synthesis and characterization of this class of compounds.

Introduction

This compound, with the molecular formula C₁₄H₁₃BrO, belongs to a class of substituted aromatic compounds that serve as versatile intermediates in organic synthesis. The presence of a benzyloxy group, a bromine atom, and a methyl group on the benzene ring provides multiple reactive sites for the construction of more complex molecular architectures. Such scaffolds are of significant interest in the development of novel pharmaceutical agents and other functional materials. This guide aims to provide a detailed repository of the known chemical properties and synthetic considerations for this compound, catering to the needs of professionals in research and drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and potential applications. While experimental data for this specific isomer is scarce, a combination of computed data and experimental values for its isomers provides a useful reference.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Computed/Predicted)4-(Benzyloxy)-1-bromo-2-methylbenzene (Experimental)2-(Benzyloxy)-1-bromo-4-methylbenzene (Experimental)
Molecular Formula C₁₄H₁₃BrO[1]C₁₄H₁₃BrOC₁₄H₁₃BrO[2]
Molecular Weight 277.16 g/mol [1]277.16 g/mol 277.16 g/mol [2]
CAS Number 60710-40-9[1]17671-75-9[3]177555-85-0[2]
Appearance -White to light yellow crystalline powder-
Melting Point -45-49 °C-
Boiling Point -306.4 °C-
Density -1.345 g/cm³-
XLogP3 4.4[1]--
Solubility Predicted to be soluble in common organic solvents like dichloromethane and ethyl acetate.--

Synthesis and Reactivity

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible synthetic route is analogous to that of similar substituted phenols and ethers.

Proposed Synthetic Pathway

A common strategy involves the benzylation of a substituted phenol followed by bromination, or vice versa. A likely synthetic route for this compound would start from 2-bromo-4-methylphenol.

Synthetic Pathway Proposed Synthesis of this compound A 2-Bromo-4-methylphenol C This compound A->C Acetonitrile (CH₃CN), Reflux B Potassium Carbonate (K₂CO₃), Benzyl Bromide (BnBr) B->C

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Analogous Synthesis)

Synthesis of 4-(Benzyloxy)-2-bromo-1-methoxybenzene from 3-bromo-4-methoxyphenyl acetate: [4]

  • Hydrolysis of the Acetate: The starting material, 3-bromo-4-methoxyphenyl acetate, is first hydrolyzed to the corresponding phenol. This is typically achieved by reacting the acetate with a base, such as sodium hydroxide, in a suitable solvent like methanol or ethanol, followed by acidic workup to protonate the phenoxide.

  • Benzylation: The resulting 2-bromo-4-methoxyphenol is then benzylated. The phenol is dissolved in a polar aprotic solvent, such as acetonitrile (CH₃CN) or dimethylformamide (DMF). A base, commonly potassium carbonate (K₂CO₃), is added to deprotonate the phenol. Benzyl bromide is then added to the reaction mixture, which is typically heated to reflux to facilitate the Williamson ether synthesis.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 4-(benzyloxy)-2-bromo-1-methoxybenzene.

This protocol can be adapted for the synthesis of this compound by starting with 2-bromo-4-methylphenol and following the benzylation step.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Although experimental spectra for this specific compound are not widely published, data from closely related compounds can be used for interpretation and prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons.

  • Aromatic Protons: The three protons on the substituted benzene ring will appear as multiplets or doublets in the range of δ 6.8-7.5 ppm. Their specific chemical shifts and coupling constants will depend on the electronic effects of the substituents. The five protons of the benzyl group will also resonate in this region, typically as a multiplet.

  • Benzylic Protons (-OCH₂Ph): A singlet corresponding to the two methylene protons is expected around δ 5.0 ppm.

  • Methyl Protons (-CH₃): A singlet for the three methyl protons should appear in the upfield region, around δ 2.2-2.4 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

  • Aromatic Carbons: The twelve aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the bromine atom (ipso-carbon) is expected to be shifted upfield due to the "heavy atom effect".[5]

  • Benzylic Carbon (-OCH₂Ph): The methylene carbon should appear around δ 70 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon signal is expected at approximately δ 20 ppm.

Table 2: Representative ¹H and ¹³C NMR Data for a Related Isomer

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)Reference
1-(4-Methylbenzyloxy)-2-methylbenzene 7.24 (d, J = 6.8 Hz, 2H), 7.12-7.02 (m, 4H), 6.78 (d, J = 7.6 Hz, 2H), 4.93 (s, 2H), 2.27 (s, 3H), 2.19 (s, 3H)157.1, 137.5, 134.6, 130.8, 129.3, 127.3, 127.2, 126.8, 120.6, 111.5, 69.8, 21.3, 16.5[6]
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

A major fragmentation pathway would involve the cleavage of the benzylic ether bond, leading to the formation of a stable tropylium ion (m/z 91) and a bromo-methylphenoxy radical.

Mass Spectrometry Fragmentation Expected Mass Spectrometry Fragmentation of this compound A [C₁₄H₁₃BrO]⁺˙ (Molecular Ion) B [C₇H₇]⁺ Tropylium ion (m/z 91) A->B Benzylic Cleavage C [C₇H₆BrO]˙ (Bromo-methylphenoxy radical)

Caption: Key fragmentation pathway in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
~3030C-H stretching (aromatic)
~2920, 2850C-H stretching (aliphatic -CH₃ and -CH₂-)
~1600, 1500, 1450C=C stretching (aromatic ring)
~1250C-O stretching (aryl ether)
~1100C-O stretching (alkyl ether)
~600-500C-Br stretching

Applications in Drug Development and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Halogenated aromatic compounds are widely used as intermediates in the synthesis of pharmaceuticals.[7] The bromine atom can be readily converted to other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of diverse molecular libraries for drug screening.

Derivatives of benzyloxy-substituted aromatic compounds have been investigated for various therapeutic applications, including their potential as anticancer and antimicrobial agents.[8] For instance, certain benzyloxybenzaldehyde derivatives have shown activity against the HL-60 cell line.[9] Furthermore, compounds with similar structural features have been evaluated as inhibitors of enzymes such as phosphodiesterase 3 (PDE3).[10]

The logical workflow for evaluating such a compound in a drug discovery context is outlined below.

Drug Discovery Workflow Generalized Drug Discovery Workflow A Synthesis and Purification B Structural Characterization (NMR, MS, IR) A->B C In vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In vivo Studies E->F

Caption: A generalized workflow for the evaluation of a new chemical entity in drug discovery.

Safety and Handling

Detailed safety information for this compound is not available. However, based on data for similar compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It may cause skin and eye irritation.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry. This guide has compiled the available physicochemical and spectroscopic data, along with a plausible synthetic strategy. While there is a need for more direct experimental characterization of this specific isomer, the information presented here, drawn from reliable databases and related literature, provides a solid foundation for researchers and drug development professionals working with this and similar compounds. Future work should focus on the experimental validation of its properties and the exploration of its biological activities.

References

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(benzyloxy)-2-bromo-1-methylbenzene, a valuable intermediate in organic synthesis. The document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in the successful preparation of this compound.

Introduction

This compound is a substituted aromatic compound with a versatile array of functional groups, making it a key building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the benzyloxy group offers a readily cleavable protecting group for the phenolic hydroxyl, while the bromo substituent provides a handle for various cross-coupling reactions. The methyl group influences the electronic and steric properties of the benzene ring. This guide outlines two reliable methods for the synthesis of this compound: the Williamson Ether Synthesis and the Bromination of a Benzylated Precursor.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented below. Each pathway offers distinct advantages and considerations for the synthetic chemist.

Pathway 1: Williamson Ether Synthesis

This classical and reliable method involves the formation of an ether from an alkoxide and an alkyl halide. In this case, 2-bromo-4-methylphenol is deprotonated to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide.

Williamson_Ether_Synthesis p_cresol p-Cresol bromo_phenol 2-Bromo-4-methylphenol p_cresol->bromo_phenol Bromination target1 This compound bromo_phenol->target1 Williamson Ether Synthesis Bromination_of_Benzylated_Precursor p_cresol2 p-Cresol benzyl_ether 4-(Benzyloxy)-1-methylbenzene p_cresol2->benzyl_ether Benzylation target2 This compound benzyl_ether->target2 Bromination

An In-depth Technical Guide to 2-Bromo-4-(phenylmethoxy)-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-bromo-4-(phenylmethoxy)-1-methylbenzene, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. This document details its chemical properties, synthesis, and potential applications in drug discovery, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The compound with the common name 4-(Benzyloxy)-2-bromo-1-methylbenzene has the IUPAC name 2-bromo-1-methyl-4-(phenylmethoxy)benzene [1]. It is also known by synonyms such as 2-Bromo-4-benzyloxytoluene.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
IUPAC Name 2-bromo-1-methyl-4-(phenylmethoxy)benzenePubChem[1]
CAS Number 60710-40-9PubChem[1]
Molecular Formula C₁₄H₁₃BrOPubChem[1]
Molecular Weight 277.16 g/mol PubChem[1][2]
Exact Mass 276.01498 DaPubChem[1][2]
Predicted Boiling Point 353.8±37.0 °CChemicalBook[3]
Predicted Density 1.400±0.06 g/cm³ChemicalBook[3]

While experimental spectroscopic data is not widely published, predicted data based on the compound's structure is invaluable for its identification and characterization[4].

Spectroscopy Predicted Data
¹H NMR (CDCl₃) Aromatic protons (benzene ring): δ 6.8-7.5 ppm; Methylene protons (-CH₂-): δ ~5.0 ppm (singlet); Methyl protons (-CH₃): δ ~2.3 ppm (singlet).
¹³C NMR (CDCl₃) Aromatic carbons: δ 110-160 ppm; Methylene carbon (-CH₂-): δ ~70 ppm; Methyl carbon (-CH₃): δ ~20 ppm.
IR Spectroscopy C-O-C stretching: ~1250 cm⁻¹; C-Br stretching: ~600-700 cm⁻¹; Aromatic C-H stretching: ~3000-3100 cm⁻¹.

Synthesis and Experimental Protocols

The primary synthetic route to 2-bromo-4-(phenylmethoxy)-1-methylbenzene is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide[5][6][7]. In this case, 2-bromo-4-methylphenol is treated with benzyl bromide in the presence of a base.

G cluster_workflow Williamson Ether Synthesis Workflow start Start: Reactants reactants 2-Bromo-4-methylphenol Benzyl Bromide Base (e.g., K₂CO₃) Solvent (e.g., Acetone) start->reactants reaction Reaction Mixture (Reflux) reactants->reaction Combine and Heat workup Aqueous Workup (Extraction with Ether) reaction->workup Cool and Quench purification Purification (Column Chromatography) workup->purification Isolate Organic Layer product Final Product: 2-Bromo-4-(phenylmethoxy) -1-methylbenzene purification->product Elute Product end End product->end

Synthesis workflow for 2-bromo-4-(phenylmethoxy)-1-methylbenzene.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the steps for the synthesis of 2-bromo-4-(phenylmethoxy)-1-methylbenzene.

  • Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-4-methylphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable solvent such as acetone or DMF.

  • Addition of Alkylating Agent : To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction : Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or ether) and wash with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-bromo-4-(phenylmethoxy)-1-methylbenzene.

Applications in Drug Development

Halogenated organic compounds, particularly those containing bromine, are valuable building blocks in medicinal chemistry[8]. The bromine atom serves as a handle for further chemical modifications, most notably through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents to explore the chemical space and optimize for biological activity.

The 2-bromo-4-(phenylmethoxy)-1-methylbenzene scaffold is a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The benzyloxy group acts as a protecting group for the phenol, which can be deprotected at a later synthetic stage if a free hydroxyl group is desired.

G cluster_derivatization Potential Derivatization Pathways start_mol 2-Bromo-4-(phenylmethoxy) -1-methylbenzene suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) start_mol->suzuki heck Heck Coupling (Alkenes) start_mol->heck sonogashira Sonogashira Coupling (Terminal Alkynes) start_mol->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start_mol->buchwald products Diverse Library of Novel Chemical Entities suzuki->products heck->products sonogashira->products buchwald->products

Derivatization potential for drug discovery applications.

The ability to easily diversify this scaffold makes it an attractive starting point for the development of new drugs targeting a range of diseases. While specific biological activities for this exact compound are not extensively documented, its structural motifs are present in various biologically active molecules. Further research into the derivatives of 2-bromo-4-(phenylmethoxy)-1-methylbenzene could lead to the discovery of novel therapeutic agents.

References

Technical Guide: Molecular Weight of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 4-(Benzyloxy)-2-bromo-1-methylbenzene, a compound of interest in synthetic chemistry and drug discovery.

Quantitative Data Summary

The molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in chemical reactions and for the characterization of the compound.

PropertyValue
Molecular Formula C₁₄H₁₃BrO
Molecular Weight 277.16 g/mol [1][2]
Exact Mass 276.01498 Da

Methodology for Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property derived from its chemical formula and the atomic weights of its constituent elements. The process for calculating the molecular weight of this compound is outlined below.

Experimental Protocol: Calculation of Molecular Weight

Objective: To determine the molecular weight of this compound based on its elemental composition.

Materials:

  • Chemical Formula: C₁₄H₁₃BrO

  • Standard Atomic Weights of Elements:

    • Carbon (C): 12.011 u[3]

    • Hydrogen (H): 1.008 u[4]

    • Bromine (Br): 79.904 u[5][6]

    • Oxygen (O): 15.999 u[7]

Procedure:

  • Identify the number of atoms of each element in the molecular formula (C₁₄H₁₃BrO).

    • Carbon (C): 14 atoms

    • Hydrogen (H): 13 atoms

    • Bromine (Br): 1 atom

    • Oxygen (O): 1 atom

  • Multiply the number of atoms of each element by its standard atomic weight to find the total mass contribution of each element.

    • Mass of Carbon = 14 * 12.011 u = 168.154 u

    • Mass of Hydrogen = 13 * 1.008 u = 13.104 u

    • Mass of Bromine = 1 * 79.904 u = 79.904 u

    • Mass of Oxygen = 1 * 15.999 u = 15.999 u

  • Sum the masses of all elements to obtain the molecular weight of the compound.

    • Molecular Weight = 168.154 u + 13.104 u + 79.904 u + 15.999 u = 277.161 u

  • Express the molecular weight in g/mol . The calculated value in atomic mass units (u) is numerically equivalent to the molar mass in grams per mole ( g/mol ).

    • Molecular Weight = 277.16 g/mol

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its elemental components.

MolecularWeightCalculation C Carbon (C) 14 atoms calc_C 14 * 12.011 = 168.154 H Hydrogen (H) 13 atoms calc_H 13 * 1.008 = 13.104 Br Bromine (Br) 1 atom calc_Br 1 * 79.904 = 79.904 O Oxygen (O) 1 atom calc_O 1 * 15.999 = 15.999 aw_C 12.011 aw_H 1.008 aw_Br 79.904 aw_O 15.999 sum_node Summation 168.154 + 13.104 + 79.904 + 15.999 calc_C->sum_node calc_H->sum_node calc_Br->sum_node calc_O->sum_node result Molecular Weight 277.161 g/mol sum_node->result

Workflow for Molecular Weight Calculation

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 4-(Benzyloxy)-2-bromo-1-methylbenzene. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and the NMR analysis workflow. This document is intended for professionals in the fields of chemical research and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Molecular Structure

The chemical structure of this compound is presented below, with atoms numbered for unambiguous assignment of NMR signals.

This compound cluster_benzene C1 C1 C2 C2 C1->C2 C7 7 C C1->C7 CH₃ C3 C3 C2->C3 Br Br C2->Br C4 C4 C3->C4 C5 C5 C4->C5 O O C4->O C6 C6 C5->C6 C6->C1 C8 8 CH₂ O->C8 C9_14 C9-14 (Phenyl) C8->C9_14

Figure 1: Structure of this compound with Atom Numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.48d7.92HH of Benzyl
7.35s1HAromatic H
7.30 – 7.17m4HAromatic H, H of Benzyl
6.97t8.42HAromatic H
2.39s3HCH₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was recorded on a 100 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (δ) ppmAssignment
164.3C
161.8C
144.7C
141.5C
137.1C
135.6C
135.6C
129.9CH
129.8CH
129.6CH
127.7CH
115.1CH
114.8CH
112.5C
21.5CH₃

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR spectroscopy. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Checks: Ensure the height of the sample in the NMR tube is between 4 and 5 cm. Wipe the outside of the tube with a lint-free cloth and a solvent like ethanol to remove any contaminants. Cap the tube securely to prevent evaporation.

NMR Data Acquisition

The general workflow for acquiring NMR data is illustrated in the diagram below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune acquire Set Parameters and Acquire Data tune->acquire process Fourier Transform, Phase and Baseline Correction acquire->process analyze Peak Picking and Integration process->analyze report Generate Spectral Report analyze->report

Figure 2: General Workflow for NMR Data Acquisition and Processing.
  • Instrument Setup: The sample is placed in an autosampler or manually inserted into the bore of the NMR magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field strength, ensuring the stability of the experiment.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, known as shimming, is crucial for obtaining sharp, well-resolved NMR signals.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) and the impedance is matched to the spectrometer's electronics to ensure maximum signal transmission.

  • Acquisition: Standard pulse programs are used to acquire the Free Induction Decay (FID). Key parameters such as the number of scans, spectral width, and relaxation delay are set to appropriate values for the specific nucleus and sample.

  • Data Processing: The acquired FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and the baseline is corrected to produce the final, interpretable NMR spectrum.

Spectroscopic Characterization of 4-(Benzyloxy)-2-bromo-1-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the aromatic compound 4-(Benzyloxy)-2-bromo-1-methylbenzene. Due to the limited availability of public experimental data for this specific molecule, this document presents a compilation of predicted spectroscopic data and data from closely related structural isomers to aid in its identification and characterization. Detailed, generalized experimental protocols for the synthesis of similar aryl ethers and for standard spectroscopic analysis techniques are provided. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally related compounds.

Introduction

This compound is a polysubstituted aromatic compound. Such molecules are often valuable intermediates in organic synthesis, particularly in the construction of more complex molecular architectures through cross-coupling reactions. The benzyloxy group can serve as a protecting group for a phenol, while the bromo- and methyl-substituted benzene ring offers multiple sites for further functionalization. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development setting.

While no specific biological activity or signaling pathway has been prominently associated with this compound in the reviewed literature, related bromophenol derivatives have been explored for their potential antioxidant and anticancer activities.

Predicted and Representative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. The following tables present the expected chemical shifts for ¹H and ¹³C NMR of this compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Methyl Protons (-CH₃)~2.2 - 2.4Singlet
Methylene Protons (-OCH₂-)~5.0 - 5.2Singlet
Aromatic Protons (Bromotoluene Ring)~6.8 - 7.4Multiplet
Aromatic Protons (Benzyl Ring)~7.3 - 7.5Multiplet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Methyl Carbon (-CH₃)~20 - 22
Methylene Carbon (-OCH₂-)~70 - 72
C-Br~115 - 118
C-O~155 - 158
Quaternary Carbon (C-CH₃)~130 - 133
Other Aromatic Carbons~115 - 138

Note: Predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, -CH₃, -CH₂-)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
C-O Stretch (Ether)1200 - 1275 (Aryl-Alkyl)Strong
C-Br Stretch500 - 600Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₁₃BrO), the expected molecular weight is approximately 276.02 g/mol for the monoisotopic mass.

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (approximate)Description
[M]⁺276/278Molecular ion peak (presence of Br isotope)
[M-Br]⁺197Loss of bromine radical
[C₇H₇]⁺91Benzyl cation (tropylium ion)

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis and spectroscopic analysis of a compound such as this compound.

Synthesis Protocol: Williamson Ether Synthesis

A common method for preparing aryl ethers is the Williamson ether synthesis. The following is a general procedure for the synthesis of this compound from 2-bromo-4-methylphenol and benzyl bromide.

  • Reaction Setup: To a solution of 2-bromo-4-methylphenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Reagents: Stir the mixture at room temperature for 30 minutes. To this suspension, add benzyl bromide (1.1 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Acquire the spectrum with an appropriate number of scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[1]

  • Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[2] Further dilute an aliquot of this solution to the low µg/mL or ng/mL range.[2]

  • Instrumentation: Introduce the sample into the mass spectrometer. Common ionization techniques for such a molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).[3][4]

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.[3]

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization start 2-Bromo-4-methylphenol + Benzyl Bromide reaction Williamson Ether Synthesis (K2CO3, DMF) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 4-(Benzyloxy)-2-bromo- 1-methylbenzene purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

References

An In-depth Technical Guide to the Solubility of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Benzyloxy)-2-bromo-1-methylbenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on its chemical structure and provides detailed experimental protocols for its empirical determination.

Physicochemical Properties

This compound is a substituted aromatic ether. Its structure, featuring a large non-polar aromatic framework, a polar ether linkage, and a halogen atom, dictates its solubility behavior. The presence of the benzyl and methyl groups contributes to its lipophilicity.

PubChem CID: 10891140[1] Molecular Formula: C₁₄H₁₃BrO[1] Molecular Weight: 277.16 g/mol [1] Appearance: Expected to be a solid at room temperature.[2]

Predicted Solubility in Common Solvents

Based on the principle of "like dissolves like," this compound is anticipated to be soluble in non-polar and moderately polar organic solvents, and insoluble in polar protic solvents like water. The large aromatic structure suggests good solubility in solvents that can engage in van der Waals interactions. The ether oxygen can act as a hydrogen bond acceptor, potentially allowing for some interaction with protic solvents, though the overall non-polar character of the molecule is expected to dominate.

For a qualitative comparison, the solubility of the parent compound, bromobenzene, is provided below. It is expected that this compound will exhibit a similar solubility profile. Bromobenzene is generally soluble in many organic solvents and insoluble in water.[3][4][5]

Solvent ClassCommon SolventsPredicted Solubility of this compoundRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneSolubleThe non-polar aromatic rings and alkyl group of the solute will interact favorably with these non-polar solvents through London dispersion forces.
Polar Aprotic Dichloromethane, Chloroform, Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate, AcetoneSolubleThese solvents have a moderate polarity and can solvate the polar ether group while also interacting with the non-polar parts of the molecule.
Polar Protic Water, Methanol, EthanolInsoluble to Sparingly SolubleThe large, non-polar structure of the molecule is expected to be immiscible with the highly polar and hydrogen-bonding network of water. It may show slight solubility in alcohols.
Aqueous Acid/Base 5% HCl, 5% NaOH, 5% NaHCO₃InsolubleThe molecule lacks acidic or basic functional groups that can be protonated or deprotonated to form a water-soluble salt.[6][7]

Experimental Protocol for Solubility Determination

The following is a generalized procedure for determining the solubility of an organic compound like this compound in various solvents. This protocol is a synthesis of standard laboratory techniques.[6][7][8][9]

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Spatula

  • Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and a selection of common organic solvents (e.g., hexane, toluene, dichloromethane, methanol, ethanol, acetone).

Procedure:

  • Initial Solvent Screening (Qualitative):

    • Place approximately 20-30 mg of this compound into a small test tube.

    • Add 1 mL of the chosen solvent in 0.25 mL increments.

    • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[8]

    • Visually inspect the solution for the complete dissolution of the solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

    • Record the observation as "soluble," "partially soluble," or "insoluble."

  • Systematic Solubility Classification:

    • Water Solubility: Begin by testing the solubility in water as described above.

    • Ether Solubility: Test the solubility in diethyl ether.

    • Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl.[6][7][8] Solubility in acidic or basic solutions would indicate the presence of a basic or acidic functional group, respectively. For this compound, insolubility is expected.

Workflow for Solubility Determination

Caption: A workflow diagram for the systematic determination of the solubility of an organic compound.

Summary

References

Physical and chemical properties of 2-bromo-4-methylphenyl benzyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromo-4-methylphenyl benzyl ether, also known by its IUPAC name, 1-(benzyloxy)-2-bromo-4-methylbenzene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Core Properties and Safety Information

2-Bromo-4-methylphenyl benzyl ether is a solid, substituted aromatic ether.[1] Key identifying information and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1-(Benzyloxy)-2-bromo-4-methylbenzene[1][2]
CAS Number 2830-53-7[2]
Molecular Formula C₁₄H₁₃BrO[2]
Molecular Weight 277.16 g/mol [2]
Physical Form Solid[1]
Purity 96% - 98% (commercial grades)[1]
Storage Sealed in a dry place at room temperature or 2-8°C.[1]
Computed XLogP3 4.4[2]
Computed Exact Mass 276.01498 Da[2]
Computed Topological Polar Surface Area 9.2 Ų[2]

Safety Profile:

This compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse).

Synthesis and Experimental Protocols

The primary method for the synthesis of 2-bromo-4-methylphenyl benzyl ether is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 2-bromo-4-methylphenol is reacted with benzyl bromide.

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis Workflow for the Synthesis of 2-Bromo-4-methylphenyl Benzyl Ether A Deprotonation of 2-Bromo-4-methylphenol B Nucleophilic Attack by Phenoxide on Benzyl Bromide A->B C Reaction Work-up B->C D Purification C->D E Characterization D->E

Figure 1: A logical workflow diagram for the synthesis of 2-bromo-4-methylphenyl benzyl ether.

Detailed Experimental Protocol (General Procedure):

  • Deprotonation: 2-Bromo-4-methylphenol is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetone. A slight molar excess of a base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), is added to the solution to deprotonate the phenol and form the corresponding phenoxide in situ. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.

  • Alkylation: A slight molar excess of benzyl bromide is then added to the reaction mixture. The mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 2-bromo-4-methylphenyl benzyl ether can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for 2-bromo-4-methylphenyl benzyl ether is not widely published. However, based on the known structure, the following spectral characteristics can be anticipated.

Workflow for Spectroscopic Analysis:

Spectroscopic_Analysis Workflow for Spectroscopic Analysis A 1H NMR (Proton Environment) E Structure Confirmation A->E B 13C NMR (Carbon Skeleton) B->E C IR Spectroscopy (Functional Groups) C->E D Mass Spectrometry (Molecular Weight and Fragmentation) D->E

Figure 2: A logical workflow for the structural elucidation of 2-bromo-4-methylphenyl benzyl ether.

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the brominated phenyl ring and the benzyl ring, a singlet for the benzylic methylene protons (-O-CH₂-), and a singlet for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the 14 carbon atoms in the molecule, including the substituted aromatic carbons, the benzylic methylene carbon, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C-O-C stretching of the ether linkage, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (277.16 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

This technical guide provides a summary of the currently available information on 2-bromo-4-methylphenyl benzyl ether. Further experimental investigation is required to fully characterize its physical and chemical properties. Researchers are encouraged to consult the primary literature and safety data sheets for the most up-to-date information.

References

Starting Materials and Synthesis of 4-(Benzyloxy)-2-bromo-1-methylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 4-(benzyloxy)-2-bromo-1-methylbenzene, a key intermediate in various chemical syntheses. The synthesis is typically achieved through a two-step process commencing with the bromination of p-cresol, followed by a Williamson ether synthesis. This document details the starting materials, experimental protocols, and quantitative data associated with this synthetic pathway.

Core Synthetic Pathway

The synthesis of this compound is most efficiently carried out via a two-step sequence. The first step involves the regioselective bromination of 4-methylphenol (p-cresol) to yield 2-bromo-4-methylphenol. The subsequent step is the etherification of the resulting phenol with a benzyl halide through a Williamson ether synthesis.

Synthesis_Pathway p-Cresol p-Cresol 2-Bromo-4-methylphenol 2-Bromo-4-methylphenol p-Cresol->2-Bromo-4-methylphenol Bromination This compound This compound 2-Bromo-4-methylphenol->this compound Williamson Ether Synthesis

Caption: Overall synthetic pathway for this compound.

Step 1: Bromination of p-Cresol

The initial step involves the electrophilic aromatic substitution of p-cresol to introduce a bromine atom at the ortho position to the hydroxyl group. Various brominating agents and reaction conditions have been reported to achieve this transformation with high selectivity.

Quantitative Data for Bromination of p-Cresol
Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
p-CresolBromineDichloroethane-10 to -5Not Specified93.299.8
p-CresolBromineChloroform-20 to -15Not Specified97.399.8
p-CresolBromineMethylene Chloride-5 to 57.599.698.87
p-CresolBromineCarbon Tetrachloride306Not Specified96
Experimental Protocol: Bromination of p-Cresol

This protocol is a representative example for the synthesis of 2-bromo-4-methylphenol.

Materials:

  • p-Cresol

  • Methylene Chloride (CH₂Cl₂)

  • Bromine (Br₂)

  • Water (H₂O)

Procedure:

  • In a four-necked flask, dissolve 110g (1.00 mole) of p-cresol in 52.11g (0.61 mole) of methylene chloride.

  • In a dropping funnel, prepare a solution of 168.24g (1.05 moles) of bromine in 80.83g (0.95 mole) of methylene chloride.

  • Cool the flask containing the p-cresol solution to -5 to 5 °C with stirring.

  • Slowly add the bromine solution dropwise to the reaction mixture over a period of 7.5 hours, maintaining the temperature between -5 and 5 °C.

  • After the addition is complete, wash the reaction mixture with 200g of water to remove hydrogen bromide.

  • Separate the aqueous layer. The organic layer can be washed again until neutral.

  • The organic layer containing the product can then be purified, typically by distillation, to yield 2-bromo-4-methylphenol.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification pCresol_sol Dissolve p-cresol in CH2Cl2 Cool Cool p-cresol solution to -5 to 5 °C pCresol_sol->Cool Br2_sol Prepare Bromine in CH2Cl2 solution Addition Slowly add Bromine solution (7.5 h) Br2_sol->Addition Cool->Addition Wash Wash with water Addition->Wash Separate Separate aqueous layer Wash->Separate Purify Purify by distillation Separate->Purify Product Product Purify->Product 2-bromo-4-methylphenol Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_sn2 SN2 Reaction Phenol 2-Bromo-4-methylphenol Phenoxide 2-Bromo-4-methylphenoxide Phenol->Phenoxide Deprotonation Base K2CO3 Base->Phenoxide Product This compound Phenoxide->Product Nucleophilic Attack BenzylBromide Benzyl Bromide BenzylBromide->Product

Technical Guide: 4-(Benzyloxy)-2-bromo-1-methylbenzene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-2-bromo-1-methylbenzene and its structural isomers. This versatile class of brominated aromatic compounds serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. This document outlines commercial suppliers, physicochemical properties, a representative synthetic protocol, and key applications in modern synthetic chemistry.

Commercial Availability

This compound and its isomers are available from a range of commercial suppliers. It is crucial to note the specific isomer required for your application, as the position of the bromo and methyl substituents significantly influences reactivity. The three primary isomers are distinguished by their CAS numbers.

Table 1: Commercial Suppliers of 4-(Benzyloxy)-bromo-methylbenzene Isomers

IsomerCAS NumberSupplier(s)
This compound60710-40-9Aaron Chemicals[1], BLDpharm[2], 2a biotech[3], Ambeed[4], LabSolutions[5]
4-(Benzyloxy)-1-bromo-2-methylbenzene17671-75-9ChemScene[6], Sigma-Aldrich, Shanghai Macklin Biochemical Co., Ltd[7]
1-(Benzyloxy)-2-bromo-4-methylbenzene2830-53-7Alachem Co., Ltd.[8], Sigma-Aldrich, CymitQuimica[9]

Physicochemical Properties

The physicochemical properties of these isomers are critical for their handling, storage, and application in chemical reactions. The following table summarizes key computed and reported properties.

Table 2: Physicochemical Properties of 4-(Benzyloxy)-bromo-methylbenzene Isomers

PropertyThis compound (CAS: 60710-40-9)4-(Benzyloxy)-1-bromo-2-methylbenzene (CAS: 17671-75-9)1-(Benzyloxy)-2-bromo-4-methylbenzene (CAS: 2830-53-7)
Molecular Formula C₁₄H₁₃BrO[1][2]C₁₄H₁₃BrO[6]C₁₄H₁₃BrO[8]
Molecular Weight 277.16 g/mol [2][10]277.16 g/mol 277.16 g/mol [8]
Appearance Not specifiedWhite to light yellow crystalline powderSolid
Purity ≥97% (typical)≥98% (typical)[11]≥96% (typical)
Melting Point Not specified45-49 °CNot specified
Boiling Point Not specified306.4 °CNot specified
Storage 2-8°C, Sealed in dry[2]Room temperatureSealed in dry, room temperature

Synthetic Protocols

General Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-4-methylphenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 2-bromo-4-methylphenol (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Addition of Benzyl Bromide: Stir the mixture at room temperature and add benzyl bromide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Applications in Organic Synthesis

The primary utility of this compound and its isomers lies in their application as versatile intermediates in the synthesis of more complex molecules. The presence of a bromine atom makes them ideal substrates for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.

Key Reactions:
  • Suzuki-Miyaura Coupling: The carbon-bromine bond can be readily coupled with a variety of boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl and other complex structures.[12][13]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceutically active compounds.

  • Sonogashira Coupling: The formation of carbon-carbon triple bonds can be achieved through coupling with terminal alkynes.

The benzyloxy group serves as a protecting group for the phenol, which can be deprotected at a later synthetic stage if required. The methyl group can also influence the electronic properties and steric environment of the aromatic ring.

Logical Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a key application for this class of compounds in the synthesis of biaryl derivatives.

Suzuki_Miyaura_Workflow start 4-(Benzyloxy)-2-bromo- 1-methylbenzene reaction Suzuki-Miyaura Cross-Coupling start->reaction reagent1 Aryl Boronic Acid (R-B(OH)₂) reagent1->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Na₂CO₃) base->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction product Biaryl Product reaction->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 4-(Benzyloxy)-2-bromo-1-methylbenzene: Synthesis, Safety, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-2-bromo-1-methylbenzene, a versatile building block in organic synthesis. This document outlines its physicochemical properties, detailed safety and handling information, a plausible synthetic protocol, and its applications, particularly in the realm of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic ether. A summary of its key chemical and physical properties is presented below. It is important to note a discrepancy in the reported melting point, which may be due to different experimental conditions or isomeric impurities. Researchers should verify the physical properties of the material in their possession.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃BrO[1][2]
Molecular Weight 277.16 g/mol [1][2]
CAS Number 60710-40-9[1]
IUPAC Name 2-bromo-1-methyl-4-(phenylmethoxy)benzene[1]
Synonyms 4-(Benzyloxy)-1-bromo-2-methylbenzene, 5-Benzyloxy-2-bromotoluene
Melting Point 45-49 °C or 62 °C[3]
Boiling Point Not reported
Appearance White solid[3]

Safety and Handling

This compound is classified as an irritant. Proper handling and storage are crucial to ensure laboratory safety.

Hazard Identification and Precautionary Statements
Hazard StatementPrecautionary Statement
Causes skin irritationWash hands and any exposed skin thoroughly after handling.
Causes serious eye irritationWear protective gloves, protective clothing, eye protection, and face protection.
May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Storage and Disposal

Store in a well-ventilated place. Keep the container tightly closed. Store locked up. Dispose of contents/container to an approved waste disposal plant.

Note: No quantitative toxicological data (e.g., LD50) for this compound is readily available in the public domain. Researchers should handle this compound with the appropriate caution for a potentially hazardous substance.

Experimental Protocols

Synthesis of 4-Bromo-3-methylphenol (Intermediate)

This procedure involves the regioselective bromination of m-cresol.

Materials:

  • m-Cresol

  • Glacial Acetic Acid

  • Bromine

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Heptane

Procedure:

  • In a suitable reaction vessel, dissolve m-cresol in glacial acetic acid.

  • Cool the reaction mixture to approximately 15 °C using an ice bath.

  • Slowly add a stoichiometric equivalent of bromine dropwise to the cooled solution while maintaining the temperature.

  • Stir the reaction mixture at 15 °C for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into a larger volume of water and extract the product with diethyl ether.

  • Separate the organic layer and wash it with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be further purified by recrystallization from a solvent such as heptane to yield 4-bromo-3-methylphenol.

Synthesis of this compound

This step is a Williamson ether synthesis, reacting the intermediate phenol with benzyl bromide.

Materials:

  • 4-Bromo-3-methylphenol

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Benzyl Bromide

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4-bromo-3-methylphenol in anhydrous DMF or acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.5 to 2.0 equivalents of anhydrous potassium carbonate or a slight excess of sodium hydride to the solution to act as the base.

  • Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the phenoxide.

  • Slowly add 1.1 to 1.2 equivalents of benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench it with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its role as an intermediate in organic synthesis, particularly for the construction of more complex molecules in drug discovery programs. The presence of a bromine atom on the aromatic ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Key Reactions
  • Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond can be readily functionalized to form new carbon-carbon bonds with boronic acids or esters. This is a powerful method for creating biaryl structures, which are common motifs in pharmaceutical compounds.[4]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing a route to synthesize substituted anilines and other nitrogen-containing aromatic compounds.[4]

  • Sonogashira Coupling: The bromo-substituent can be coupled with terminal alkynes to introduce carbon-carbon triple bonds, further expanding the molecular diversity that can be achieved from this starting material.[4]

The benzyloxy group serves as a protecting group for the phenol, which can be removed under various conditions if the free phenol is required in a later synthetic step. The methyl group can also influence the electronic properties and steric environment of the aromatic ring.

Spectroscopic Data

While a comprehensive, publicly available dataset of experimental spectra for this compound is limited, researchers can expect characteristic signals in various spectroscopic analyses. For a closely related compound, 1-(4-Methylbenzyloxy)-2-methylbenzene, the following ¹H NMR signals have been reported in CDCl₃: δ = 7.24 (d, J = 6.8 Hz, 2H), 7.12-7.02 (m, 4H), 6.78 (d, J = 7.6 Hz, 2H), 4.93 (s, 2H), 2.27 (s, 3H), 2.19 (s, 3H).[3] For this compound, one would expect to see signals corresponding to the aromatic protons on both rings, a singlet for the benzylic methylene protons, and a singlet for the methyl group protons. The NIST WebBook provides IR and mass spectra for the related compound 4-Benzyloxybromobenzene, which can serve as a reference.[5][6]

Logical Workflow and Signaling Pathways

The synthetic utility of this compound is best illustrated through a logical workflow diagram. The following diagram, generated using the DOT language, depicts its synthesis and subsequent use in common cross-coupling reactions.

G cluster_synthesis Synthesis cluster_applications Applications m-Cresol m-Cresol Bromination Bromination 4-Bromo-3-methylphenol 4-Bromo-3-methylphenol Bromination->4-Bromo-3-methylphenol Williamson Ether Synthesis Williamson Ether Synthesis 4-Bromo-3-methylphenol->Williamson Ether Synthesis Target This compound Williamson Ether Synthesis->Target Buchwald-Hartwig Buchwald-Hartwig Target->Buchwald-Hartwig Sonogashira Sonogashira Target->Sonogashira Suzuki-Miyaura Suzuki-Miyaura Biaryl_Compounds Biaryl Compounds Suzuki-Miyaura->Biaryl_Compounds Aryl_Amines Aryl Amines Buchwald-Hartwig->Aryl_Amines Aryl_Alkynes Aryl Alkynes Sonogashira->Aryl_Alkynes

Caption: Synthetic pathway and key applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 4-(benzyloxy)-2-bromo-1-methylbenzene as the aryl halide partner. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] The reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[2][3] The substrate, this compound, is an electron-rich and sterically-hindered aryl bromide. These characteristics can influence reaction kinetics and require careful optimization of catalytic systems to achieve high yields. This document outlines recommended catalysts, ligands, bases, and solvent systems, and provides detailed experimental procedures for the successful coupling of this substrate with various arylboronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling for this compound involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the arylboronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Suzuki_Miyaura_Coupling A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)Ln(Br) B->C D Transmetalation C->D E Ar-Pd(II)Ln(Ar') D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar-Br (this compound) H->B I Ar'B(OH)2 (Arylboronic Acid) + Base I->D

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Yields are highly dependent on the specific catalyst, ligand, base, solvent, and reaction temperature. The data presented is a compilation from various sources and represents typical outcomes.[4][5]

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Aryl Halide This compound1.0 equivalent
Arylboronic Acid Various1.1 - 1.5 equivalents
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd/C1-5 mol%
Ligand PPh₃, SPhos, XPhos2-10 mol% (if not using a pre-formed catalyst)
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivalents
Solvent System Toluene/H₂O, Dioxane/H₂O, Ethanol/H₂OTypically 2:1 to 5:1 (v/v)
Temperature 80 - 110 °CDependent on the solvent system
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS

Table 2: Expected Yields with Various Arylboronic Acids

Arylboronic AcidSubstituent TypeExpected Yield (%)
Phenylboronic acidUnsubstituted85 - 95
4-Methoxyphenylboronic acidElectron-donating90 - 98
4-Tolylboronic acidElectron-donating88 - 96
4-Chlorophenylboronic acidElectron-withdrawing80 - 92
4-Trifluoromethylphenylboronic acidElectron-withdrawing75 - 88
2-Tolylboronic acidSterically hindered70 - 85
1-Naphthylboronic acidSterically hindered78 - 90

Experimental Protocols

The following protocols provide detailed methodologies for conducting the Suzuki-Miyaura coupling of this compound.

Protocol 1: Homogeneous Catalysis using Pd(OAc)₂/PPh₃

This protocol describes a standard laboratory procedure using a common homogeneous palladium catalyst system.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add degassed toluene (10 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Heterogeneous Catalysis using Pd/C

This protocol utilizes a heterogeneous catalyst, which can simplify product purification.[6]

Materials:

  • This compound

  • Arylboronic acid

  • 10% Palladium on carbon (Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Celite

  • Standard laboratory glassware

  • Magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).

  • Add 10% Pd/C (5 mol%).

  • Add ethanol (10 mL) and deionized water (10 mL).

  • Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethanol (2 x 10 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify product Isolated Biaryl Product purify->product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, changing the ligand to a more electron-rich and bulky one (e.g., SPhos), or using a stronger base like cesium carbonate.[5] Ensure all reagents are pure and solvents are adequately degassed.

  • Homocoupling of Boronic Acid: This side reaction is often due to the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and base. Using a higher concentration of the boronic acid or switching to a boronate ester can mitigate this issue.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of a diverse range of biaryl compounds derived from this compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-(benzyloxy)-2-bromo-1-methylbenzene. This versatile substrate is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a variety of substituents at the 2-position of the toluene core. The protocols detailed below cover three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these transformations involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination to furnish the desired product and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction outcomes.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound and its close analogs. These data are intended to serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O (4:1)901688
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF100885
44-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃t-BuOH/H₂O (5:1)802495

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1101890
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1002485
3n-ButylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDSTHF801288
4IndolePd(OAc)₂ (3)RuPhos (6)K₃PO₄Toluene1102078

Table 3: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65693
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF80887
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)i-Pr₂NEtToluene701291
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NAcetonitrile601085

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 291 mg), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed toluene (8 mL) and degassed water (0.8 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Nitrogen or Argon gas supply in a glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 291 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), BINAP (0.03 mmol, 18.7 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to an oven-dried Schlenk tube.

  • Add the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 291 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol, 0.28 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at the desired temperature (e.g., 65 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated product.

Visualizations

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl R-Pd(II)-Br Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ Base PdII_Biaryl R-Pd(II)-Ar' Ln Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product R-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide, Coupling Partner, Base, Catalyst, and Ligand B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat to Desired Temperature with Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench Reaction E->F G Aqueous Workup (Extraction, Washing) F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Application Notes and Protocols for the Formation of 2-Methyl-5-(benzyloxy)phenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of the Grignard reagent, 2-methyl-5-(benzyloxy)phenylmagnesium bromide, from its corresponding aryl bromide, 4-(benzyloxy)-2-bromo-1-methylbenzene. Grignard reagents are pivotal organometallic compounds in organic synthesis, enabling the formation of carbon-carbon bonds, which is a cornerstone of drug discovery and development.[1][2][3] The protocol herein outlines the necessary precautions, reagent handling, and procedural steps to ensure a successful and high-yielding reaction. Particular emphasis is placed on the critical aspects of magnesium activation and the maintenance of anhydrous conditions, which are paramount for the successful formation of the Grignard reagent.[4][5][6][7]

Introduction

Grignard reagents, discovered by Victor Grignard, are organomagnesium halides that serve as potent nucleophiles and strong bases.[1][2][3] Their utility in forming new carbon-carbon bonds makes them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[6] The reaction is notoriously sensitive to moisture and protic solvents, which will quench the reagent.[5][8] Furthermore, the magnesium metal surface is typically coated with a passivating layer of magnesium oxide, which must be disrupted for the reaction to initiate.[4][5][6]

The substrate, this compound, contains a benzylic ether functionality. While Grignard reagents are known to react with certain ethers, the benzylic ether in the target molecule is generally stable under the conditions required for aryl Grignard formation, especially when using solvents like tetrahydrofuran (THF). This document will detail a reliable method for the preparation of 2-methyl-5-(benzyloxy)phenylmagnesium bromide, including strategies for magnesium activation and reaction monitoring.

Data Presentation

Table 1: Representative Conditions and Yields for Aryl Grignard Reagent Formation

Aryl BromideSolventActivation MethodTemperature (°C)Time (h)Typical Yield (%)Reference
BromobenzeneDiethyl EtherIodine crystalReflux1~95[9]
BromobenzeneTHF1,2-DibromoethaneRT to Reflux1-2>90[10][11]
4-BromoanisoleTHFIodineRT to Reflux2~90General Knowledge
2-BromotolueneDiethyl EtherMechanical StirringReflux1.5~93General Knowledge
4-BromobiphenylTHFPre-formed GrignardRT to Reflux2~95General Knowledge
This compound THF 1,2-Dibromoethane RT to 40 2-3 85-95 (Expected) Protocol Below

Experimental Protocol

Objective: To synthesize 2-methyl-5-(benzyloxy)phenylmagnesium bromide from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Dibromoethane (DBE)

  • Iodine (crystal, optional)

  • Anhydrous work-up solutions (e.g., saturated aqueous NH₄Cl)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.), all flame- or oven-dried.

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

1. Preparation of Glassware and Reagents:

  • Thoroughly dry all glassware in an oven at >120 °C overnight or by flame-drying under a stream of inert gas.

  • Ensure all solvents and reagents are strictly anhydrous.[5] THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in an anhydrous grade.

2. Magnesium Activation:

  • Place magnesium turnings (1.2 equivalents) into the dry three-neck round-bottom flask equipped with a magnetic stir bar.

  • Assemble the glassware (condenser, dropping funnel) and purge the system with an inert gas (Nitrogen or Argon).

  • Add a small volume of anhydrous THF to just cover the magnesium turnings.

  • To the stirred suspension, add a few drops of 1,2-dibromoethane (DBE). The observation of ethylene gas bubbles indicates the activation of the magnesium surface.[4][10] Alternatively, a small crystal of iodine can be added; its disappearance of color signals initiation.[2][4]

3. Grignard Reagent Formation:

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Once the magnesium activation is evident, begin the dropwise addition of the aryl bromide solution to the stirred magnesium suspension at a rate that maintains a gentle reflux. The reaction is exothermic.[1]

  • If the reaction does not initiate spontaneously, gentle warming with a heating mantle may be required. A successful initiation is often indicated by a temperature increase, the appearance of a cloudy grey/brownish color, and sustained reflux.[5]

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for an additional 1-2 hours to ensure complete consumption of the starting material. The completion of the reaction is indicated by the consumption of most of the magnesium.[12]

4. Quantification and Use:

  • The concentration of the newly formed Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline).

  • The Grignard solution should be used immediately for subsequent reactions. It is a strong nucleophile and will react with various electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[3]

Mandatory Visualization

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation A 1. Setup & Drying - Flame-dry all glassware under inert gas flow. B 2. Magnesium Activation - Add Mg turnings and anhydrous THF. - Add a few drops of 1,2-dibromoethane. A->B Inert Atmosphere D 4. Initiation & Addition - Slowly add aryl bromide solution to Mg suspension. - Observe for exotherm and color change. B->D Initiation Confirmed C 3. Prepare Aryl Bromide Solution - Dissolve this compound in anhydrous THF. C->D E 5. Reaction Completion - Stir at RT or gentle heat (40°C) for 1-2h. - Most of the Mg should be consumed. D->E Complete Addition F 6. Ready for Use - The Grignard reagent solution is ready for the subsequent reaction step. E->F Reaction Complete

Caption: Workflow for the synthesis of 2-methyl-5-(benzyloxy)phenylmagnesium bromide.

Troubleshooting

  • Failure to Initiate: This is the most common issue. Ensure all glassware and reagents are scrupulously dry.[5] If initiation is still problematic, try crushing a few magnesium turnings with a dry glass rod in situ or briefly sonicating the flask.[4][10] Adding a small amount of a pre-formed Grignard reagent can also serve as an initiator.[4]

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted aryl bromide. This can be minimized by slow addition of the aryl bromide solution to ensure its concentration remains low in the reaction mixture. The choice of solvent can also play a role; 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling in some cases compared to THF.[13][14]

  • Low Yield: This can be due to moisture contamination, incomplete reaction, or side reactions. Re-verify the dryness of all components and ensure the reaction goes to completion.

By following this detailed protocol and considering the troubleshooting advice, researchers can reliably prepare 2-methyl-5-(benzyloxy)phenylmagnesium bromide for use in a wide array of synthetic applications.

References

Application Notes and Protocols for Heck Coupling of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Heck coupling of 4-(benzyloxy)-2-bromo-1-methylbenzene, a versatile building block in medicinal chemistry and materials science. The presence of the benzyloxy and methyl groups on the aromatic ring can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields and selectivity.

Reaction Scheme

The general scheme for the Heck coupling of this compound with a generic alkene is depicted below:

General Heck reaction of this compound with an alkene.

Key Reaction Parameters

Successful execution of the Heck reaction with this compound requires careful consideration of several experimental parameters:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species. Other common sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Phosphine ligands, such as triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃), are frequently employed. The steric and electronic properties of the ligand can significantly impact the reaction outcome.

  • Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1]

  • Solvent: The choice of solvent is crucial and often depends on the solubility of the reactants and the reaction temperature. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are frequently used.

  • Temperature: Heck reactions are typically performed at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.

  • Alkene Coupling Partner: The nature of the alkene affects the reaction conditions and the regioselectivity of the product. Electron-deficient alkenes, such as acrylates and styrenes, are common coupling partners.

Tabulated Reaction Conditions for Analogous Substrates

Table 1: Heck Coupling of Substituted Aryl Bromides with Acrylates

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2)DMF1102099[2]
p-BromotolueneMethyl acrylatePd(OAc)₂ (1)(Z)-(aminomethyl)(aryl)phenylhydrazone (2)Et₃N (2)DMF120190[3]
BromobenzeneMethyl acrylatePd/C-Et₃N / Na₂CO₃NMP1406>95[4]

Table 2: Heck Coupling of Substituted Aryl Bromides with Styrenes

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
BromobenzeneStyrenePd-complex 6 (2)-K₂CO₃ (2)DMF601295[5]
4-BromoanisoleStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1002485Inferred from general procedures
2-BromotolueneStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMAc1201678Inferred from general procedures

Experimental Protocols

The following are generalized protocols for the Heck coupling of this compound with representative alkenes. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Heck Coupling with an Acrylate Ester (e.g., Ethyl Acrylate)

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous DMF (5 mL) via syringe, followed by ethyl acrylate (1.5 mmol, 1.5 equiv).

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Heck Coupling with a Styrene Derivative (e.g., Styrene)

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Diethyl ether

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

  • Add anhydrous DMAc (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Add styrene (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and maintain stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 16-24 hours.

  • After cooling to room temperature, pour the reaction mixture into 1 M HCl (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate mixture) to isolate the pure product.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition aryl_halide Ar-X (this compound) oxidative_addition Oxidative Addition pi_complex [Ar-Pd(II)L(Alkene)-X] pd2_complex->pi_complex Alkene Coordination alkene Alkene coordination Alkene Coordination alkyl_pd_intermediate R-CH₂-CH(Ar)-Pd(II)L-X pi_complex->alkyl_pd_intermediate Migratory Insertion migratory_insertion Migratory Insertion product_complex [Product-Pd(II)L-H-X] alkyl_pd_intermediate->product_complex β-Hydride Elimination beta_hydride_elimination β-Hydride Elimination product_complex->pd0 Reductive Elimination product Substituted Alkene product_complex->product Product Release base_hx Base-HX product_complex->base_hx + Base reductive_elimination Reductive Elimination base Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The diagram below outlines a typical experimental workflow for performing a Heck coupling reaction in a research laboratory setting.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep 1. Add solids (Aryl Halide, Catalyst, Ligand, Base) to a dry flask. inert 2. Purge with inert gas (Ar or N₂). prep->inert solvents 3. Add degassed solvent and alkene. inert->solvents react 4. Heat to the specified temperature with stirring. solvents->react monitor 5. Monitor progress by TLC or GC-MS. react->monitor cool 6. Cool to room temperature. monitor->cool extract 7. Dilute with organic solvent and perform aqueous washes (water, brine). cool->extract dry 8. Dry the organic layer and concentrate. extract->dry purify 9. Purify by column chromatography. dry->purify characterize 10. Characterize the product (NMR, MS, etc.). purify->characterize

Caption: General experimental workflow for a Heck coupling reaction.

References

Application Notes and Protocols for the Use of 4-(Benzyloxy)-2-bromo-1-methylbenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Benzyloxy)-2-bromo-1-methylbenzene as a key intermediate in the synthesis of complex organic molecules for pharmaceutical development. This versatile building block is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds with potential biological activity.

Introduction

This compound is a substituted aromatic compound featuring a bromine atom and a benzyloxy protecting group. The presence of the bromo substituent at the ortho-position to the methyl group and meta to the benzyloxy group allows for regioselective functionalization, making it a valuable precursor in multi-step synthetic routes. Its utility is primarily demonstrated in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental transformations in the synthesis of small molecule drug candidates. The benzyloxy group can be readily cleaved under various conditions to reveal a phenol, providing a further point for diversification or interaction with biological targets.

Core Applications in Pharmaceutical Synthesis

The primary applications of this compound in pharmaceutical synthesis revolve around two main types of palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are renowned for their broad substrate scope, functional group tolerance, and reliability in constructing key structural motifs found in many biologically active compounds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the context of this compound, this reaction is employed to introduce various aryl or heteroaryl substituents at the 2-position, leading to the formation of biaryl structures. These biaryl motifs are prevalent in a wide range of pharmaceuticals, including kinase inhibitors and receptor antagonists. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base.

A structurally similar compound, 4-(benzyloxy)-2-bromo-1-methoxybenzene, can be converted to aromatic boric acid derivatives, which are significant intermediates for synthesizing novel bioactive compounds through Suzuki-Miyaura coupling.[2]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[3][4] This reaction is instrumental in the synthesis of arylamines, a common feature in many drug molecules. Starting from this compound, a variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, can be coupled to introduce a nitrogen-containing functional group. This is particularly useful for synthesizing precursors to compounds targeting G protein-coupled receptors (GPCRs) and other enzyme classes where an arylamine moiety is crucial for activity.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add toluene, ethanol, and deionized water (typically in a 5:2:2 ratio).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, and XPhos.

  • Add sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following tables provide representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions with analogous aryl bromides. These data can serve as a starting point for the optimization of reactions involving this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids (Analogous Systems)

EntryAryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/H₂O1001295
24-Bromoanisole4-Tolylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851692
32-BromoanilinePhenylboronic acidCataCXium A (2)Cs₂CO₃2-MeTHF/H₂O801895[1]
42-Bromoaniline4-Chlorophenylboronic acidCataCXium A (2)Cs₂CO₃2-MeTHF/H₂O801885[1]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines (Analogous Systems)

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
17-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneAnilinePd₂(dba)₃ (5)XPhos (10)K₂CO₃Toluene902-2423-89[5]
24-Bromo-1H-indazoleMorpholineRuPhos G3 (2)-LiHMDSTHFRT1895[4]
35-Bromo-1H-benzimidazoleN-MethylanilineBrettPhos G3 (2)-LiHMDSTHFRT1891[4]
46-Bromo-1H-indolePiperidineXPhos G3 (2)-LiHMDSTHFRT1893[4]

Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime 4-(Benzyloxy)-2-aryl- 1-methylbenzene ArPdAr_prime->ArAr_prime ArB_OH_2 Ar'B(OH)2 ArB_OH_2->ArPdBr Base Base Base->ArB_OH_2 ArBr 4-(Benzyloxy)-2-bromo- 1-methylbenzene ArBr->Pd0 Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr ArPdAmine [Ar-Pd(II)L2(HNR'R'')]Br ArPdBr->ArPdAmine ArPdAmido Ar-Pd(II)L2(NR'R'') ArPdAmine->ArPdAmido - HBr ArPdAmido->Pd0 Reductive Elimination ArAmine 4-(Benzyloxy)-2-(amino)- 1-methylbenzene ArPdAmido->ArAmine Amine HNR'R'' Amine->ArPdBr Base Base Base->ArPdAmine ArBr 4-(Benzyloxy)-2-bromo- 1-methylbenzene ArBr->Pd0 Oxidative Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_workflow General Experimental Workflow for Cross-Coupling Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Reaction Inert Atmosphere Reaction at Elevated Temperature Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a valuable and versatile building block for pharmaceutical synthesis. Its utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the efficient construction of complex molecular architectures containing key pharmacophores such as biaryl and arylamine moieties. The provided protocols and data serve as a foundation for researchers to explore the potential of this intermediate in the development of novel therapeutic agents. As with any synthetic procedure, careful optimization of reaction conditions is crucial to achieving desired outcomes.

References

Application Notes: Synthesis of Biaryl Compounds Using 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biaryl motif is a ubiquitous structural core in a vast array of pharmaceuticals, natural products, and advanced materials. The development of efficient and versatile synthetic methodologies for the construction of these compounds is therefore of paramount importance in medicinal chemistry and materials science. 4-(Benzyloxy)-2-bromo-1-methylbenzene is a valuable and versatile building block for the synthesis of a diverse range of biaryl compounds. Its structure incorporates a bromo substituent, which serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, a benzyloxy protecting group for a latent phenol functionality, and a methyl group that can influence the steric and electronic properties of the target molecules.

This document provides detailed application notes and generalized protocols for the synthesis of biaryl compounds utilizing this compound as a key starting material. The primary palladium-catalyzed cross-coupling reactions covered are the Suzuki-Miyaura, Stille, and Mizoroki-Heck reactions. These methods offer a powerful toolkit for the construction of carbon-carbon bonds under a range of reaction conditions.

Key Synthetic Strategies

The synthesis of biaryl compounds from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The choice of reaction is often dictated by the desired coupling partner and the functional group tolerance required.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester. The Suzuki-Miyaura coupling is widely favored due to its mild reaction conditions, the commercial availability and low toxicity of the boronic acid reagents, and its broad functional group tolerance.

  • Stille Coupling: The Stille coupling utilizes an organostannane reagent as the coupling partner for the aryl bromide. Organostannanes are often stable to air and moisture, and the reaction conditions are generally tolerant of a wide variety of functional groups. However, the toxicity of organotin compounds is a significant drawback.

  • Mizoroki-Heck Reaction: This reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. The Mizoroki-Heck reaction is a powerful tool for the synthesis of stilbenes and other vinyl-substituted aromatic compounds.

Data Presentation: Representative Conditions for Biaryl Synthesis

The following tables summarize representative reaction conditions for Suzuki-Miyaura, Stille, and Mizoroki-Heck reactions based on protocols for structurally similar aryl bromides. These conditions can serve as a starting point for the optimization of reactions using this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901680-90
33-Tolylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃DMF110888-98

Table 2: Representative Conditions for Stille Coupling of Aryl Bromides

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101275-85
2Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-THF80680-90
3Trimethyl(thienyl)stannaneAsPh₃ (10)-CuI (10)DMF1002470-80

Table 3: Representative Conditions for Mizoroki-Heck Reaction of Aryl Bromides

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001670-80
2n-Butyl acrylatePd(OAc)₂ (1)-Na₂CO₃DMA1202475-85
3CyclohexenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1401865-75

Experimental Protocols

The following are detailed, generalized protocols for performing Suzuki-Miyaura, Stille, and Mizoroki-Heck reactions with this compound. These protocols are based on established methods for similar substrates and should be optimized for the specific reaction being performed.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst System: Pd Catalyst, Ligand A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere (Ar or N₂) C->D E Heat to Reaction Temperature (e.g., 100°C) D->E F Monitor Progress (TLC, GC-MS) E->F G Cool and Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Suzuki-Miyaura Coupling Experimental Workflow
Protocol 2: Stille Coupling

This protocol provides a general method for the palladium-catalyzed Stille coupling of this compound with an organostannane.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(phenyl)stannane) (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., P(o-tol)₃, AsPh₃) (2-10 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene) via syringe, followed by this compound (1.0 eq.) and the organostannane (1.1 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and add a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 1-2 hours.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with an organic solvent. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Stille_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis A Add Catalyst and Ligand to Flask B Establish Inert Atmosphere (Ar or N₂) A->B C Add Degassed Solvent B->C D Add this compound and Organostannane C->D E Heat to Reaction Temperature (e.g., 110°C) D->E F Monitor Progress (TLC, GC-MS) E->F G Cool and Quench with KF Solution F->G H Filter through Celite® G->H I Liquid-Liquid Extraction H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Stille Coupling Experimental Workflow
Protocol 3: Mizoroki-Heck Reaction

This protocol outlines a general procedure for the palladium-catalyzed Mizoroki-Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., P(o-tol)₃) (2-10 mol%)

  • Base (e.g., Et₃N, Na₂CO₃, K₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., DMF, DMA, NMP)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (if used, e.g., P(o-tol)₃, 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., DMF), the alkene (1.2 eq.), and the base (e.g., Et₃N, 2.0 eq.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis A Combine this compound, Catalyst, and Ligand B Establish Inert Atmosphere (Ar or N₂) A->B C Add Degassed Solvent, Alkene, and Base B->C D Heat to Reaction Temperature (e.g., 100°C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Dilute with Water E->F G Liquid-Liquid Extraction F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Mizoroki-Heck Reaction Experimental Workflow

Application Notes and Protocols for the Deprotection of the Benzyloxy Group in 4-(Benzyloxy)-2-bromo-1-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the benzyloxy (Bn) group in 4-(benzyloxy)-2-bromo-1-methylbenzene and its derivatives to yield the corresponding phenols. The presence of a bromine atom and a methyl group on the aromatic ring necessitates careful selection of deprotection methods to ensure high yields and avoid unwanted side reactions, such as hydrodebromination.

Two primary methods are presented: Catalytic Transfer Hydrogenation and Lewis Acid-Mediated Deprotection . The choice of method will depend on the overall molecular structure, the presence of other functional groups, and the desired scale of the reaction.

Method 1: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for the removal of benzyl ethers. It utilizes a hydrogen donor in the presence of a palladium catalyst, avoiding the need for high-pressure hydrogenation gas.[1] This method is particularly useful for small-scale laboratory preparations. However, optimization may be required to prevent the competing hydrodebromination of the aryl bromide.

Quantitative Data Summary
SubstrateHydrogen DonorCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl Benzyl Ether (general)Formic Acid10% Pd/CMethanolRT1-4>90General Protocol
Aryl Benzyl Ether (general)Ammonium Formate10% Pd/CMethanolReflux0.5-2>95General Protocol
Experimental Protocol: Catalytic Transfer Hydrogenation with Formic Acid
  • Reaction Setup: To a solution of the this compound derivative (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (10-20 mol%).

  • Addition of Hydrogen Donor: To the stirred suspension, add formic acid (2.0-5.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired 2-bromo-1-methyl-4-phenol derivative.

Method 2: Lewis Acid-Mediated Deprotection using Boron Trichloride and a Cation Scavenger

The use of a Lewis acid, such as boron trichloride (BCl₃), in combination with a cation scavenger, like pentamethylbenzene, provides a highly chemoselective method for the debenzylation of aryl benzyl ethers.[2][3] This method is particularly advantageous for substrates containing functional groups that are sensitive to reductive conditions. The cation scavenger is crucial to prevent Friedel-Crafts-type side reactions where the cleaved benzyl cation could re-react with the aromatic ring.[2]

Quantitative Data Summary
SubstrateLewis AcidScavengerSolventTemp. (°C)Time (min)Yield (%)Reference
4-Benzyloxy-1,2-dimethoxybenzeneBCl₃ (2.0 eq)Pentamethylbenzene (3.0 eq)CH₂Cl₂-782084[4]
4-(Benzyloxy)anisoleBCl₃ (2.0 eq)Pentamethylbenzene (3.0 eq)CH₂Cl₂-782099[4]
3-(Benzyloxy)phenolBCl₃ (2.0 eq)Pentamethylbenzene (3.0 eq)CH₂Cl₂-782095[4]
Experimental Protocol: Debenzylation with BCl₃ and Pentamethylbenzene
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound derivative (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Add a 1 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.0 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 20-60 minutes.

  • Quenching: Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Dilute with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the target phenol.

Visualizations

Signaling Pathway Diagram

Deprotection_Pathways cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product Start This compound CTH Catalytic Transfer Hydrogenation Start->CTH Pd/C, H-Donor (e.g., HCOOH) LewisAcid Lewis Acid (BCl₃/Pentamethylbenzene) Start->LewisAcid CH₂Cl₂, -78 °C Product 2-Bromo-1-methylphenol Derivative CTH->Product LewisAcid->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Dissolve Substrate and Reagents B Add Deprotecting Agent (e.g., H-Donor or Lewis Acid) A->B C Monitor Reaction (TLC/LC-MS) B->C D Quench Reaction / Filter Catalyst C->D E Extraction and Drying D->E F Column Chromatography E->F G Isolated Phenol F->G

References

Application Note: A Detailed Protocol for the Sonogashira Coupling of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a robust and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials, largely due to its typically mild reaction conditions and broad functional group tolerance.[2][3] The process is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[3][4] The amine base is crucial as it neutralizes the hydrogen halide byproduct generated during the reaction.[2]

This document provides a detailed experimental protocol for the Sonogashira coupling of 4-(Benzyloxy)-2-bromo-1-methylbenzene with a terminal alkyne, yielding a substituted diarylacetylene. This transformation is a key step in the synthesis of more complex molecular architectures.

Reaction Principle

The reaction proceeds via a dual catalytic cycle. The palladium cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper acetylide, and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5] The copper cycle facilitates the formation of the copper acetylide intermediate from the terminal alkyne.[5] While copper(I) salts enhance reaction rates, copper-free protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling).[2][6]

Reaction Scheme

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling. Optimization of reaction parameters may be necessary for specific substrates and scales.

Materials

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2.5 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Argon or Nitrogen gas

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas manifold (or balloon)

  • Syringes and needles

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).[3][7]

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N, 2.5 equiv).[3][5] Finally, add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored periodically by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane/Ethyl Acetate). If the reaction is sluggish, it can be gently heated to 40-60 °C.[3]

  • Work-up: Upon completion (as indicated by TLC), cool the reaction mixture to room temperature if heated. Dilute the mixture with diethyl ether or ethyl acetate and filter it through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[5]

  • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl, water, and finally brine.[5]

  • Purification: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3][5]

  • The resulting crude product should be purified by flash column chromatography on silica gel using a gradient eluent system, typically starting with pure hexane and gradually increasing the proportion of ethyl acetate.[3][8][9]

Data Presentation

The following table summarizes representative data for the optimization of the Sonogashira coupling of this compound with phenylacetylene.

EntryPalladium Catalyst (mol%)Copper(I) Iodide (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)THFRT688
2Pd(PPh₃)₄ (3)CuI (5)Et₃N (2.5)THFRT685
3PdCl₂(PPh₃)₂ (3)CuI (5)DIPEA (2.5)Toluene50492
4Pd(OAc)₂ (2) / SPhos (4)- (Copper-Free)K₂CO₃ (2.0)DMF801278

Yields are for the isolated, purified product. RT = Room Temperature.

Expected Characterization Data for 4-(Benzyloxy)-1-methyl-2-(phenylethynyl)benzene:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.30 (m, 10H, Ar-H), 7.25 (d, 1H), 6.95 (d, 1H), 6.85 (dd, 1H), 5.10 (s, 2H, OCH₂Ph), 2.30 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 140.5, 136.8, 132.0, 131.5 (2C), 128.6 (2C), 128.2, 128.0 (2C), 127.5 (2C), 123.5, 118.0, 115.5, 113.0, 95.0, 85.0, 70.0, 21.0.

  • MS (ESI): m/z calculated for C₂₂H₁₉O⁺ [M+H]⁺, found [M+H]⁺.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Sonogashira coupling protocol described.

experimental_workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Addition (Substrates, Catalysts, Solvent, Base) setup->reagents react 3. Reaction & Monitoring (Stirring, Optional Heating, TLC Analysis) reagents->react workup 4. Work-up & Extraction (Filtration, Washing, Drying) react->workup purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, MS Analysis) purify->char

Caption: General experimental workflow for the Sonogashira coupling reaction.

References

Application Notes: 4-(Benzyloxy)-2-bromo-1-methylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Benzyloxy)-2-bromo-1-methylbenzene is a versatile organic building block with significant potential in the field of materials science. Its unique structure, featuring a reactive bromine atom, a bulky benzyloxy group, and a methyl substituent on a benzene ring, makes it an excellent candidate for the synthesis of advanced functional materials. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. This document outlines the application of this compound in the synthesis of a hypothetical thermotropic liquid crystal and a conjugated polymer, providing detailed experimental protocols and illustrative data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₃BrO[1]
Molecular Weight 277.16 g/mol [1]
CAS Number 60710-40-9[1]
IUPAC Name 2-bromo-1-methyl-4-(phenylmethoxy)benzene[1]
Appearance Off-white to pale yellow solid-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in common organic solvents (e.g., THF, DMF, Toluene)-

Application 1: Synthesis of a Calamitic Liquid Crystal

The rigid core structure and the presence of a terminal benzyloxy group in derivatives of this compound make it a suitable precursor for the synthesis of calamitic (rod-like) liquid crystals. These materials exhibit mesophases that are sensitive to temperature, finding applications in displays and sensors. A hypothetical liquid crystalline compound, 4'-((4-(benzyloxy)-2-methylphenyl)ethynyl)-[1,1'-biphenyl]-4-carbonitrile (BMBC) , can be synthesized via a two-step cross-coupling approach.

Experimental Protocol: Synthesis of BMBC

Step 1: Sonogashira Coupling with Ethynyltrimethylsilane

A plausible synthetic workflow for the Sonogashira coupling is depicted below.

sonogashira_coupling reagent1 This compound reaction Sonogashira Coupling reagent1->reaction reagent2 Ethynyltrimethylsilane reagent2->reaction catalyst Pd(PPh₃)₂Cl₂ CuI Triethylamine catalyst->reaction solvent THF solvent->reaction intermediate ((4-(Benzyloxy)-2-methylphenyl)ethynyl)trimethylsilane reaction->intermediate

Workflow for Sonogashira Coupling
  • To a solution of this compound (1.0 mmol) in dry triethylamine (10 mL), add ethynyltrimethylsilane (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Stir the reaction mixture at 60 °C under an inert atmosphere for 12 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ((4-(benzyloxy)-2-methylphenyl)ethynyl)trimethylsilane.

Step 2: Suzuki-Miyaura Coupling with 4'-bromo-[1,1'-biphenyl]-4-carbonitrile

The subsequent Suzuki-Miyaura coupling to form the final liquid crystal product is illustrated in the following diagram.

suzuki_coupling_lc intermediate ((4-(Benzyloxy)-2-methylphenyl)ethynyl)trimethylsilane reaction Suzuki-Miyaura Coupling intermediate->reaction reagent2 4'-bromo-[1,1'-biphenyl]-4-carbonitrile reagent2->reaction catalyst Pd(PPh₃)₄ K₂CO₃ catalyst->reaction solvent Toluene/Ethanol/Water solvent->reaction product 4'-((4-(Benzyloxy)-2-methylphenyl)ethynyl)-[1,1'-biphenyl]-4-carbonitrile (BMBC) reaction->product

Workflow for Suzuki-Miyaura Coupling
  • In a round-bottom flask, dissolve the intermediate from Step 1 (1.0 mmol) and 4'-bromo-[1,1'-biphenyl]-4-carbonitrile (1.0 mmol) in a mixture of toluene (15 mL), ethanol (5 mL), and 2M aqueous K₂CO₃ (5 mL).

  • Degas the mixture with argon for 20 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) and heat the mixture to reflux (90 °C) for 24 hours under an inert atmosphere.

  • After cooling, separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol to obtain the final product, BMBC.

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, data for the synthesis and characterization of the liquid crystal BMBC.

ParameterValue
Yield of BMBC 85%
Melting Point 125 °C
Phase Transition Temperatures Crystal to Nematic: 140 °C Nematic to Isotropic: 210 °C
Appearance White crystalline solid

Application 2: Synthesis of a Conjugated Polymer

The bifunctional nature of this compound (after conversion to a dibromo derivative) allows for its use as a monomer in the synthesis of conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A hypothetical polymer, poly(4-(benzyloxy)-1-methyl-1,2-phenylene) , can be synthesized via Yamamoto polymerization.

Experimental Protocol: Synthesis of Poly(4-(benzyloxy)-1-methyl-1,2-phenylene)

Step 1: Bromination of this compound

First, an additional bromine atom is introduced to create a dibromo-monomer.

bromination_workflow start_material This compound reaction Electrophilic Bromination start_material->reaction reagent N-Bromosuccinimide (NBS) FeCl₃ (cat.) reagent->reaction solvent Dichloromethane (DCM) solvent->reaction product 4-(Benzyloxy)-1,2-dibromo-5-methylbenzene reaction->product

Workflow for Monomer Bromination
  • Dissolve this compound (1.0 mmol) in dichloromethane (20 mL).

  • Add a catalytic amount of FeCl₃.

  • Slowly add N-Bromosuccinimide (1.1 mmol) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the dibromo-monomer.

Step 2: Yamamoto Polymerization

The dibromo-monomer is then polymerized.

yamamoto_polymerization monomer 4-(Benzyloxy)-1,2-dibromo-5-methylbenzene reaction Yamamoto Polymerization monomer->reaction reagents Ni(COD)₂ 2,2'-Bipyridyl reagents->reaction solvent Dry DMF solvent->reaction polymer Poly(4-(benzyloxy)-1-methyl-1,2-phenylene) reaction->polymer

Workflow for Yamamoto Polymerization
  • To a solution of bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.5 mmol) and 2,2'-bipyridyl (1.5 mmol) in dry N,N-dimethylformamide (DMF) (10 mL), add the dibromo-monomer (1.0 mmol).

  • Heat the mixture to 80 °C and stir for 48 hours under an inert atmosphere.

  • Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer.

  • Filter the polymer, wash with methanol and acetone, and dry under vacuum.

Illustrative Quantitative Data

The following table provides hypothetical data for the synthesized conjugated polymer.

ParameterValue
Yield of Polymer 75%
Number-Average Molecular Weight (Mₙ) 15,000 g/mol
Polydispersity Index (PDI) 2.1
Appearance Yellowish powder
Solubility Soluble in chlorinated solvents

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of advanced organic materials. Through well-established synthetic methodologies such as Suzuki-Miyaura coupling and Yamamoto polymerization, it can be transformed into functional materials like liquid crystals and conjugated polymers. The protocols and data presented herein, while illustrative, provide a solid foundation for researchers and scientists to explore the potential of this compound in various materials science applications. Further research can focus on fine-tuning the molecular design to optimize the properties of the resulting materials for specific applications.

References

Application Notes and Protocols: Lithiation of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the lithiation of 4-(benzyloxy)-2-bromo-1-methylbenzene, a key intermediate in the synthesis of various organic molecules. The procedure involves a lithium-halogen exchange reaction, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Introduction

The lithiation of aryl halides is a fundamental transformation in organic synthesis, enabling the introduction of a wide range of electrophiles onto an aromatic ring. In the case of this compound, the bromine atom can be selectively exchanged with lithium using an organolithium reagent such as n-butyllithium (n-BuLi). The resulting aryllithium species is a potent nucleophile that can react with various electrophiles to generate substituted aromatic compounds. The benzyloxy group in the para position and the methyl group in the meta position relative to the bromine atom influence the reactivity and stability of the lithiated intermediate. This protocol details the procedure for this lithium-halogen exchange.

Reaction Principle

The core of this protocol is the lithium-halogen exchange reaction. This reaction is typically fast, even at low temperatures, and proceeds by the nucleophilic attack of the organolithium reagent on the bromine atom of the aryl bromide. An anhydrous aprotic solvent, such as tetrahydrofuran (THF), is crucial for the success of the reaction, as it solvates the organolithium species and prevents its decomposition.[1][2][3] The reaction is performed at a low temperature (-78 °C) to minimize side reactions, such as the degradation of the solvent by the strongly basic n-BuLi.[3]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the lithiation of this compound. Please note that yields are highly dependent on the subsequent quenching electrophile and reaction conditions.

ParameterValue
SubstrateThis compound
Reagentn-Butyllithium (n-BuLi)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-78 °C
Reaction Time1-2 hours
Molar Ratio (Substrate:n-BuLi)1 : 1.1
Theoretical Yield of Lithiated Intermediate>95% (typically used in situ)

Experimental Protocol

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Quenching electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry ice/acetone bath

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Setup:

    • A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).

    • The flask is fitted with a rubber septum.

  • Reaction Mixture Preparation:

    • To the cooled flask, add this compound (1.0 eq).

    • Dissolve the substrate in anhydrous THF (approximately 0.1-0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium:

    • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature remains below -70 °C.

    • A color change may be observed upon addition of n-BuLi.

  • Lithium-Halogen Exchange:

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • Quenching with an Electrophile (General Procedure):

    • The desired electrophile (1.2-1.5 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the aryllithium solution at -78 °C.

    • The reaction mixture is stirred at -78 °C for an additional 1-3 hours, and then allowed to slowly warm to room temperature overnight.

  • Work-up:

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.

    • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Reaction Scheme

ReactionScheme Reaction Scheme for the Lithiation and Quenching sub This compound nBuLi n-BuLi, THF, -78 °C inter 2-Lithio-4-(benzyloxy)-1-methylbenzene (Aryllithium Intermediate) sub->inter Lithium-Halogen Exchange elec Electrophile (E+) prod Substituted Product inter->prod Quenching

Caption: Lithiation of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of 4-(benzyloxy)-2-bromo-1-methylbenzene with various boronic acids. This reaction is a powerful and efficient method for the synthesis of biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials. Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivities.[1][2]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[3][4] The reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[5][6] Microwave-assisted synthesis has further revolutionized this transformation by providing rapid and efficient heating, leading to significantly accelerated reaction rates.[7][8]

The substrate, this compound, contains a sterically hindered ortho-bromo substituent and an electron-donating benzyloxy group. These features can influence the reactivity of the substrate in Suzuki coupling reactions. Microwave heating is particularly effective for challenging substrates, often overcoming steric hindrance and leading to high conversion in short reaction times.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for microwave-assisted Suzuki coupling reactions of various aryl bromides with phenylboronic acid. This data serves as a valuable reference for optimizing the reaction with this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (min)Yield (%)Reference
1Pd(OAc)₂ (2)JohnPhos (4)K₂CO₃ (2)DMF12020Moderate to Good[9]
2Pd(PPh₃)₄ (4)-CsF (2.5)DME12060Excellent[1]
3Pd(OAc)₂ (4)-K₂CO₃ (2.5)Dioxane/H₂O (5:1)12020Excellent[1]
4Pd EnCat™ 30 (10)-Bu₄NOAc (3)EtOH12010>98 (conversion)
5PdCl₂(dppf)·CH₂Cl₂ (1.5)-Na₂CO₃ (1.25)Betaine/Glycerol (1:4)12915High[2]
6Complex 4 (0.1)-KOH (2)EtOH/H₂O (1:1)1202Excellent[10]

Note: Yields are reported for various aryl bromides and may vary for this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the microwave-assisted Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)

  • Ligand (if required, e.g., JohnPhos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, DMF, Toluene, Ethanol/Water mixture)

  • Microwave reactor vials with stir bars

  • Inert gas (Argon or Nitrogen)

General Procedure:

  • Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (0.02-0.05 mmol) and, if necessary, the ligand. Add the anhydrous solvent (5 mL) via syringe.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (5-30 minutes). The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Microwave-Assisted Suzuki Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (Purge with Ar or N2) reagents->inert catalyst Add Catalyst and Solvent inert->catalyst microwave Microwave Irradiation (e.g., 120°C, 15 min) catalyst->microwave Reaction Start extraction Extraction and Washing microwave->extraction Reaction Complete drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Pure Biaryl Product purification->product

Caption: A flowchart of the microwave-assisted Suzuki coupling protocol.

Signaling Pathway Diagram

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl R1-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl R1-Pd(II)L_n-R2 PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R1-R2 (Biaryl Product) RedElim->Product ArylHalide R1-X (Aryl Bromide) ArylHalide->OxAdd BoronicAcid R2-B(OR)2 (Arylboronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

References

Application Note: Large-Scale Synthesis of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the large-scale synthesis of 4-(benzyloxy)-2-bromo-1-methylbenzene, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed to be robust, scalable, and efficient, ensuring high purity and yield of the final product.

Introduction

This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a protected phenol and a reactive bromine atom, allows for diverse chemical modifications, making it a valuable precursor for complex molecular architectures. This application note details a reliable method for its preparation on a large scale, focusing on safety, efficiency, and product quality.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₄H₁₃BrO[1][2]
Molecular Weight 277.16 g/mol [1][2]
IUPAC Name 2-bromo-1-methyl-4-(phenylmethoxy)benzene[1]
CAS Number 60710-40-9[1]
Appearance Off-white to pale yellow solid
Purity ≥98%

Synthesis Workflow

The synthesis of this compound is achieved through a Williamson ether synthesis, a well-established and reliable method for forming ethers. This process involves the reaction of a phenoxide with an alkyl halide. In this specific protocol, 2-bromo-4-methylphenol is deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with benzyl bromide to yield the desired product.

Synthesis_Workflow Start Start Reagents Reagents: - 2-Bromo-4-methylphenol - Benzyl bromide - Potassium carbonate - Acetone Start->Reagents Gather Reaction Reaction Setup: Dissolve 2-bromo-4-methylphenol and K2CO3 in acetone. Add benzyl bromide dropwise. Reagents->Reaction Combine Reflux Reflux: Heat the mixture to reflux and monitor by TLC. Reaction->Reflux Proceed to Workup Workup: Cool, filter, and concentrate the filtrate. Reflux->Workup Upon completion Purification Purification: Recrystallization from ethanol/water. Workup->Purification Crude product to Product Final Product: This compound Purification->Product Yields End End Product->End

Caption: Workflow for the large-scale synthesis of this compound.

Detailed Experimental Protocol

This protocol is optimized for a large-scale synthesis, yielding a significant quantity of high-purity product.

Materials and Equipment:

  • 2-Bromo-4-methylphenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, ACS grade

  • Ethanol, 95%

  • Deionized water

  • Large-capacity reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Buchner funnel and filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a clean and dry large-capacity reaction vessel, add 2-bromo-4-methylphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add a sufficient volume of acetone to fully dissolve the phenol and create a stirrable slurry with the potassium carbonate.

    • Begin vigorous stirring to ensure a fine suspension of the base.

  • Addition of Benzyl Bromide:

    • In a dropping funnel, place benzyl bromide (1.1 eq) dissolved in a small amount of acetone.

    • Add the benzyl bromide solution dropwise to the reaction mixture over a period of 1-2 hours. An exothermic reaction may be observed. Maintain a controlled addition rate to keep the internal temperature below the reflux temperature of acetone.

  • Reaction and Monitoring:

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone).

    • Maintain the reflux for 12-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is complete when the starting phenol spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a Buchner funnel to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the filter cake with a generous amount of acetone to recover any product retained in the solids.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Purification by Recrystallization:

    • Dissolve the crude oily or solid residue in a minimal amount of hot 95% ethanol.

    • If any insoluble material is present, perform a hot filtration.

    • Slowly add deionized water to the hot ethanolic solution until a persistent cloudiness is observed.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold ethanol/water mixture.

    • Dry the purified product under vacuum to a constant weight.

Characterization Data

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz) δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.22 (d, J = 2.8 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.80 (dd, J = 8.4, 2.8 Hz, 1H, Ar-H), 5.05 (s, 2H, OCH₂), 2.25 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 155.0, 136.5, 132.0, 130.5, 128.8, 128.2, 127.6, 116.5, 115.8, 114.0, 70.5, 20.0.
Mass Spectrometry (ESI) m/z 277.0, 279.0 [M, M+2]+
Melting Point 45-48 °C
Yield 85-95%

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Acetone is flammable; ensure no open flames are nearby.

This detailed protocol provides a reliable and scalable method for the synthesis of this compound, a key intermediate for pharmaceutical research and development. Adherence to this protocol will ensure a high yield of a pure product, facilitating subsequent synthetic transformations.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging substrates like 4-(benzyloxy)-2-bromo-1-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in the Suzuki coupling of this compound?

A1: Low yields with substrates like this compound are often due to a combination of steric hindrance and electronic effects. The ortho-bromo substituent and the adjacent methyl group create significant steric bulk around the reaction site, which can impede key steps in the catalytic cycle.[1][2] Additionally, the electron-donating nature of the benzyloxy and methyl groups can decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step.[3]

Q2: What are the most common side reactions in Suzuki coupling, and how can I minimize them?

A2: Common side reactions include:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[1][4] It can be minimized by using anhydrous solvents, using boronic esters (e.g., pinacol esters) which are more stable, or by using a weaker base like potassium fluoride (KF).[1][5]

  • Homocoupling: This is the self-coupling of the boronic acid or the aryl halide. It can be reduced by ensuring the reaction is thoroughly degassed to remove oxygen and by optimizing the catalyst system.[4][6]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene.[7] This can sometimes be suppressed by the choice of ligand and reaction conditions.[1]

Q3: Can I use an aryl chloride instead of an aryl bromide for this type of hindered coupling?

A3: Yes, but it is more challenging. Aryl chlorides are less reactive than aryl bromides.[8][9] To achieve good yields with hindered aryl chlorides, a highly active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, is typically required.[1][10]

Q4: My boronic acid appears to be degrading under the reaction conditions. What can I do?

A4: Boronic acid instability, leading to protodeboronation, is a known issue, especially with electron-rich partners.[1][11] Consider the following strategies:

  • Use an excess (1.5-2.0 equivalents) of the boronic acid.[1]

  • Switch to a more stable boronic ester, such as a pinacol or MIDA boronate.[1]

  • Use milder bases like KF or ensure strictly anhydrous conditions.[1][5]

Troubleshooting Guide: Low Yield of this compound Coupling

This guide provides a systematic approach to troubleshooting low yields in the Suzuki coupling of sterically hindered and electron-rich aryl bromides.

Issue: Low to No Product Formation

Potential Cause & Troubleshooting Steps

  • Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][12]

    • Recommendation: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos are highly effective.[1][8] N-heterocyclic carbene (NHC) ligands have also shown great success with sterically demanding couplings.[1][13]

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4][14]

    • Recommendation: Screen different bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices.[1][4] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][13]

  • Suboptimal Solvent: The solvent must dissolve all reactants and facilitate the catalytic cycle.[15]

    • Recommendation: Ethereal solvents like dioxane and THF, often with added water, are commonly used.[7] Aromatic solvents such as toluene can also be effective.[16] The choice of solvent can be complex and may require screening.[16][17]

  • Insufficient Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.

    • Recommendation: Increase the reaction temperature, for example, to 80-120 °C.[8][18] Microwave irradiation can also be beneficial for accelerating the reaction.[19][20]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation.[8][9]

    • Recommendation: Ensure all solvents are thoroughly degassed. The reaction vessel should be purged and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times before adding the catalyst.[4][21]

Data Presentation

Table 1: Influence of Reaction Parameters on Suzuki Coupling Yield for Hindered Substrates

ParameterOptionsGeneral Impact on Yield for Hindered SubstratesCitation
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Often used in combination with a ligand. The choice of precursor can influence catalyst activity.[22][23]
Ligand PPh₃Generally poor for hindered substrates.[1]
Buchwald Ligands (XPhos, SPhos)Excellent for hindered substrates; bulky and electron-rich.[1][8]
NHC Ligands (e.g., IPr)Highly effective for sterically demanding couplings.[1][13]
Base K₂CO₃, Na₂CO₃Moderately effective; may require higher temperatures.[4][24]
K₃PO₄, Cs₂CO₃Often the bases of choice for challenging couplings.[1][4]
KFMilder base, can reduce protodeboronation but may slow the reaction.[5]
t-BuOKStrong base, effective for very hindered systems.[13]
Solvent Toluene, Dioxane, THFCommon choices, often used with water as a co-solvent.[7][16]
DMF, DMSOPolar aprotic solvents; their effect can be complex.[16][17]
Temperature Room TemperatureOften too low for hindered substrates.[22]
80 - 120 °CTypically required for efficient coupling of hindered substrates.[8][18]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a Hindered Aryl Bromide:

  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).[4][18]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).[18]

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., dioxane/water 4:1) via syringe.[3]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).[4]

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][18]

Visualizations

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ + Base PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is the catalyst system active enough? Start->CheckCatalyst ChangeCatalyst Switch to Buchwald or NHC ligands. Increase catalyst loading. CheckCatalyst->ChangeCatalyst No CheckBase Is the base effective? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Screen stronger bases (K₃PO₄, Cs₂CO₃, t-BuOK). CheckBase->ChangeBase No CheckTemp Is the reaction temperature sufficient? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase temperature (80-120 °C). Consider microwave irradiation. CheckTemp->IncreaseTemp No CheckDegas Is the system properly degassed? CheckTemp->CheckDegas Yes IncreaseTemp->CheckDegas DegasSystem Thoroughly degas solvents and maintain inert atmosphere. CheckDegas->DegasSystem No Success Improved Yield CheckDegas->Success Yes DegasSystem->Success Parameter_Relationships Substrate Substrate (Sterically Hindered, Electron-Rich) Yield Reaction Yield Substrate->Yield Challenges Catalyst Catalyst/Ligand (Bulky, Electron-Rich) Catalyst->Yield Promotes Base Base (Strong, Non-nucleophilic) Base->Yield Promotes Solvent Solvent (Anhydrous, Degassed) Solvent->Yield Enables Temperature Temperature (Elevated) Temperature->Yield Accelerates

References

Technical Support Center: Purification of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(Benzyloxy)-2-bromo-1-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities often originate from the synthetic route used. If synthesized via a Williamson ether synthesis from 2-bromo-4-methylphenol and benzyl bromide, potential impurities include unreacted starting materials, byproducts from competing elimination reactions (E2 mechanism), and products of C-alkylation. Specifically, you may find:

  • Unreacted 2-bromo-4-methylphenol: A polar impurity that can often be removed with a basic wash or column chromatography.

  • Unreacted Benzyl Bromide: A non-polar impurity that is typically removed during column chromatography.

  • Dibenzyl ether: Formed from the self-condensation of benzyl alcohol (which can be present if benzyl bromide has hydrolyzed).

  • Over-brominated species: If the bromination of 4-(benzyloxy)-1-methylbenzene is not well-controlled, di- or tri-brominated byproducts may form.

Q2: Which purification technique is most suitable for this compound?

A2: Both column chromatography and recrystallization are effective methods for purifying this compound. The choice depends on the impurity profile and the desired final purity. Column chromatography is excellent for removing impurities with significantly different polarities from the product. Recrystallization is a powerful technique for achieving high purity, especially if the crude material is already relatively clean. Often, a combination of both methods yields the best results.

Q3: What is a good starting solvent system for thin-layer chromatography (TLC) analysis?

A3: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. A common starting ratio is 9:1 (hexane:ethyl acetate). The polarity can be adjusted based on the resulting Rf value of your compound. For column chromatography, an eluent system that gives an Rf value of 0.2-0.3 for the desired product on TLC is generally considered optimal for good separation.[1]

Q4: Can this compound degrade during purification?

A4: While relatively stable, prolonged exposure to acidic conditions, such as on silica gel during column chromatography, can potentially lead to the cleavage of the benzyl ether. If you observe significant streaking on TLC or low recovery after chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of Spots on TLC/Column The eluent system is too polar or not polar enough.Optimize the eluent system using TLC. Test various ratios of hexane and ethyl acetate to achieve good separation between your product and impurities.
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
Product Elutes with Impurities The polarity difference between the product and impurity is small.Try a different solvent system. For example, substituting hexane with cyclohexane or ethyl acetate with dichloromethane can alter the selectivity. A very slow, shallow gradient during elution may also improve separation.
Streaking of the Compound on TLC/Column The compound may be too polar for the chosen eluent or could be degrading on the silica.Add a small amount of a more polar solvent like methanol to the eluent system. If degradation is suspected, neutralize the silica gel with triethylamine.
Low Recovery of Product The product may be strongly adsorbed to the silica gel.After eluting with your primary solvent system, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to recover any retained product.
Recrystallization
Problem Possible Cause Solution
Compound "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Use a lower-boiling point solvent or a solvent mixture. If the crude material is very impure, first purify it by column chromatography to remove the bulk of the impurities. Adding a seed crystal of the pure compound can also help induce crystallization.
No Crystals Form Upon Cooling The solution is not saturated, or too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then try cooling again. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization.
Low Yield of Recovered Crystals Too much solvent was used for dissolution, or the crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
Crystals are Colored or Appear Impure Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure the cooling process is slow to allow for selective crystallization of the desired compound.

Experimental Protocols

Column Chromatography Protocol

This protocol is a general guideline for the purification of approximately 1 gram of crude this compound.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

2. Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. Start with 95:5 hexane:ethyl acetate and adjust the ratio to obtain an Rf of ~0.25 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel (approx. 50 g) in hexane.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product (1 g) in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (~2-3 g) by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane to remove highly non-polar impurities.

    • Gradually increase the polarity of the eluent based on your TLC analysis (e.g., from 100% hexane to 98:2, then 95:5 hexane:ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol

1. Materials:

  • Crude or column-purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate

  • Büchner funnel and flask

2. Procedure:

  • Solvent Selection: In a test tube, determine the solubility of a small amount of the compound in ethanol. It should be sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, add deionized water dropwise until the solution becomes slightly turbid, then add a few drops of hot ethanol to redissolve the solid.

    • Allow the solution to cool slowly. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying:

    • Dry the purified crystals under vacuum.

Quantitative Data Summary

Purification MethodStarting Material Purity (Typical)Final Purity (Typical)Yield (Typical)
Column Chromatography 70-85%95-98%70-85%
Recrystallization >90%>99%80-95%
Combined Method 70-85%>99.5%60-75%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Aqueous Workup (e.g., NaHCO3 wash) start->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Hexane/EtOAc) concentration->chromatography recrystallization Recrystallization (Ethanol/Water) chromatography->recrystallization analysis Purity & Identity Check (TLC, NMR, GC-MS) recrystallization->analysis end Pure Product analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_problem Identify the Problem cluster_solutions Potential Solutions start Impure Product after Initial Purification check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Present check_tlc->multiple_spots Multiple Spots streaking Streaking Observed check_tlc->streaking Streaking single_spot Single Spot, but Low Yield check_tlc->single_spot Single Spot optimize_column Optimize Column Chromatography (Gradient, Solvent System) multiple_spots->optimize_column recrystallize Perform Recrystallization (Different Solvent System) multiple_spots->recrystallize neutralize_silica Neutralize Silica Gel (Triethylamine) streaking->neutralize_silica check_solubility Re-evaluate Recrystallization Solvent and Temperature single_spot->check_solubility

Caption: A troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Grignard Formation of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential side reactions during the Grignard formation of 4-(benzyloxy)-2-bromo-1-methylbenzene. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when preparing the Grignard reagent from this compound?

A1: The most prevalent side reaction is homocoupling, also known as a Wurtz-type reaction, where two molecules of the starting aryl bromide react to form a biphenyl derivative. This not only consumes the starting material and the Grignard reagent but also complicates the purification of subsequent reaction products.[1][2] Another potential issue is the failure of the reaction to initiate due to the electron-rich nature and steric hindrance of the substrate.

Q2: How do the benzyloxy and ortho-methyl groups on the aromatic ring affect the Grignard reaction?

A2: Both the para-benzyloxy group and the ortho-methyl group are electron-donating, which can make the initiation of the Grignard reaction more challenging. Electron-donating groups can decrease the electrophilicity of the carbon atom bonded to the bromine, slowing down the insertion of magnesium. The ortho-methyl group also introduces steric hindrance, which can further impede the approach of the magnesium surface to the C-Br bond.

Q3: Is the benzyloxy ether linkage stable under Grignard formation conditions?

A3: Generally, benzyl ethers are stable under the conditions required for Grignard reagent formation.[3] However, prolonged reaction times at elevated temperatures or the presence of certain impurities could potentially lead to cleavage, although this is not a commonly reported side reaction for this class of compounds.

Q4: My Grignard reaction with this compound is difficult to initiate. What can I do?

A4: Difficulty in initiation is common for electron-rich and sterically hindered aryl halides. To facilitate the reaction, you can use several activation methods for the magnesium turnings. These include mechanical stirring to break the magnesium oxide layer, or chemical activation with small amounts of iodine, 1,2-dibromoethane, or a pre-formed Grignard reagent.[4][5] Using highly reactive Rieke magnesium can also be beneficial.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (no heat evolution, no cloudiness) 1. Inactive magnesium surface (oxide layer).2. Wet glassware or solvent.3. Low reactivity of the aryl bromide.1. Activate magnesium with iodine, 1,2-dibromoethane, or mechanical stirring.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Gently warm the flask to initiate the reaction. If it still fails, consider using Rieke magnesium.
A significant amount of a high-boiling, non-polar impurity is observed in the final product. Homocoupling (Wurtz-type reaction) of the aryl bromide.1. Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the aryl bromide.2. Maintain a low reaction temperature (e.g., 0-5 °C) after initiation.3. Ensure efficient stirring to quickly disperse the aryl bromide as it is added.
The yield of the desired product is consistently low. 1. Incomplete formation of the Grignard reagent.2. Side reactions consuming the Grignard reagent.3. Inaccurate quantification of the Grignard reagent.1. Use an excess of magnesium and allow for a sufficient reaction time.2. Follow the recommendations to minimize homocoupling.3. Titrate a small aliquot of the Grignard reagent before use in the subsequent reaction.

Data Presentation

Reaction Conditions Expected Yield of Grignard Reagent Major Side Product Expected Yield of Side Product
High concentration of aryl bromide, reflux in THF40-60%Homocoupling Product30-50%
Slow addition of aryl bromide, 0-5 °C in THF70-85%Homocoupling Product10-20%
Use of Rieke Magnesium, low temperature (-78 °C)>90%Homocoupling Product<5%

Experimental Protocols

Protocol 1: Standard Grignard Formation with Minimized Side Reactions

This protocol is designed to minimize the formation of the homocoupling byproduct through controlled addition and temperature.

1. Preparation:

  • All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
  • Magnesium turnings (1.2 equivalents) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
  • The system is flushed with nitrogen or argon.

2. Initiation:

  • A small crystal of iodine is added to the flask containing the magnesium.
  • A small portion (approx. 5-10%) of a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added from the dropping funnel.
  • The mixture is gently warmed with a heat gun until the iodine color disappears and the solution becomes cloudy, indicating initiation. If initiation does not occur, a few drops of 1,2-dibromoethane can be added.

3. Grignard Formation:

  • Once the reaction has initiated, the flask is cooled in an ice bath.
  • The remaining solution of this compound in THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete consumption of the aryl bromide.

4. Quantification (Optional but Recommended):

  • A small aliquot of the Grignard solution is withdrawn and titrated against a standard solution of iodine or a protic acid (e.g., using a colorimetric indicator like 1,10-phenanthroline) to determine the exact concentration before its use in subsequent steps.

Visualizations

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Aryl-Br This compound Grignard Aryl-MgBr (Desired Product) Aryl-Br->Grignard + Mg in THF Mg Mg Aryl-Br_side This compound Wurtz Aryl-Aryl (Homocoupling Product) Aryl-Br_side->Wurtz + Aryl-MgBr Grignard_side Aryl-MgBr

Caption: Main reaction pathway for Grignard formation and the competing Wurtz-type side reaction.

Troubleshooting_Workflow start Start Grignard Reaction check_initiation Reaction Initiates? start->check_initiation initiation_failed Troubleshoot Initiation: - Check dryness - Activate Mg - Gentle heating check_initiation->initiation_failed No proceed Slowly add remaining Aryl-Br at low temperature check_initiation->proceed Yes initiation_failed->start check_yield Good Yield? proceed->check_yield low_yield Analyze for Homocoupling: - Check addition rate - Check temperature control check_yield->low_yield No success Proceed to next step check_yield->success Yes low_yield->proceed

Caption: A troubleshooting workflow for the Grignard formation of this compound.

Experimental_Workflow prep 1. Preparation - Dry glassware - Add Mg turnings - Inert atmosphere init 2. Initiation - Add I₂ and small amount of Aryl-Br in THF - Gentle warming if necessary prep->init form 3. Formation - Cool to 0-5 °C - Slow dropwise addition of remaining Aryl-Br init->form complete 4. Completion - Stir at room temperature for 1-2 hours form->complete quant 5. Quantification (Optional) - Titrate an aliquot complete->quant

Caption: An optimized experimental workflow to minimize side reactions during Grignard formation.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(benzyloxy)-2-bromo-1-methylbenzene in cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My cross-coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in cross-coupling reactions involving this substrate can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Inefficient Oxidative Addition: The C-Br bond of this compound must be broken in the oxidative addition step. If this step is slow, consider switching to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands) or increasing the reaction temperature incrementally.[1]

  • Inappropriate Base: The choice of base is crucial for the efficiency of the transmetalation step. For Suzuki-Miyaura reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1][3] The base must be sufficiently soluble in the reaction medium.

  • Poor Quality Reagents: Ensure the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst. For Suzuki reactions, boronic acids can degrade over time; using fresh or purified reagents is advisable.[2]

Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?

A2: Common side reactions in palladium-catalyzed cross-couplings include homocoupling of the coupling partner and dehalogenation of the aryl halide.

  • Homocoupling: This is often caused by the presence of oxygen in the reaction mixture.[3] Thoroughly degassing all solvents and the reaction vessel, and maintaining a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment is critical to minimize this side reaction.[3]

  • Dehalogenation: The replacement of the bromine atom with a hydrogen atom is a common side reaction, particularly with electron-rich aryl halides.[3] This can be mitigated by using a milder base, ensuring anhydrous conditions, and selecting a bulky, electron-rich phosphine ligand.[3]

  • Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition.[3] This can be addressed by lowering the reaction temperature, using a more stable ligand or pre-catalyst, or ensuring vigorous stirring to maintain a homogeneous mixture.[3]

Q3: The reaction is not going to completion, and I still have a significant amount of starting material. What adjustments can I make?

A3: Incomplete conversion can be due to several factors related to reaction kinetics and catalyst stability.

  • Reaction Time and Temperature: Some cross-coupling reactions can be slow. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time. If the reaction has stalled, a modest increase in temperature may be beneficial. However, be aware that higher temperatures can also lead to catalyst decomposition and byproduct formation.[4]

  • Catalyst Loading: While optimizing for lower catalyst loading is often a goal, for a challenging substrate, a slightly higher catalyst loading (e.g., 1-5 mol%) might be necessary to achieve full conversion.[5]

  • Solvent Choice: The solvent plays a critical role in solubilizing the reagents and stabilizing the catalytic species.[2] A mixture of a polar aprotic solvent like 1,4-dioxane, THF, or DMF with water is common for Suzuki reactions.[2] Ensure the solvent is anhydrous and degassed.[2]

Frequently Asked Questions (FAQs)

Q1: What type of cross-coupling reactions can be performed with this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[6]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[7]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[6][8]

  • Stille Coupling: For the formation of C-C bonds with organostannanes.

Q2: What is a typical catalyst loading for the cross-coupling of this compound?

A2: For many palladium-catalyzed cross-coupling reactions, a catalyst loading in the range of 1-5 mol% is a common starting point.[5] However, the optimal loading can depend on the specific reaction, coupling partner, and desired reaction rate. For large-scale industrial processes, catalyst loading is often optimized to be much lower, sometimes in the ppm range.[8][9]

Q3: How does the benzyloxy group affect the cross-coupling reaction?

A3: The benzyloxy group is an electron-donating group, which can make the aryl bromide more electron-rich. This can sometimes make the oxidative addition step of the catalytic cycle more challenging.[1] However, it is generally well-tolerated in most cross-coupling reactions.

Q4: Do I need to protect any functional groups on my coupling partner?

A4: This depends on the specific functional groups present on your coupling partner and the reaction conditions. Some functional groups can interfere with the catalyst or the reagents. For example, unprotected phenols or acidic protons might require protection. It is crucial to consider the compatibility of all functional groups in your reaction.

Data Presentation

Table 1: Typical Catalyst Loading for Cross-Coupling of Aryl Bromides

Cross-Coupling ReactionTypical Catalyst Loading (mol %)Notes
Suzuki-Miyaura1 - 5Can be lower for highly active catalysts.[5]
Heck1 - 5Temperature and ligand choice are critical.[4]
Sonogashira1 - 3Often requires a co-catalyst (e.g., CuI).
Buchwald-Hartwig1 - 4Ligand selection is crucial for efficiency.
Stille1 - 5Can be sensitive to air and moisture.[9]

Table 2: Common Solvents and Bases for Suzuki-Miyaura Coupling

Solvent SystemCommon BasesTypical Temperature (°C)
1,4-Dioxane / WaterK₃PO₄, K₂CO₃, Cs₂CO₃80 - 110
Toluene / WaterK₃PO₄, Na₂CO₃80 - 110
THF / WaterK₂CO₃, NaOH60 - 80
DMF / WaterK₂CO₃, Et₃N80 - 120

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling of this compound

This is a general procedure and may require optimization for your specific coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.[2]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[2][10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

TroubleshootingWorkflow Start Low or No Yield in Cross-Coupling CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckReagents Verify Reagent Quality Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions InactiveCatalyst Inactive Catalyst? CheckCatalyst->InactiveCatalyst DegradedReagents Reagents Degraded? CheckReagents->DegradedReagents SuboptimalConditions Conditions Suboptimal? CheckConditions->SuboptimalConditions InactiveCatalyst->CheckReagents No SolutionCatalyst Use Fresh Catalyst/Ligand Consider Pre-catalyst InactiveCatalyst->SolutionCatalyst Yes DegradedReagents->CheckConditions No SolutionReagents Use Fresh/Purified Reagents DegradedReagents->SolutionReagents Yes OptimizeConditions Optimize Temperature, Base, Solvent SuboptimalConditions->OptimizeConditions Yes Byproducts Significant Byproducts? SuboptimalConditions->Byproducts No Success Successful Reaction SolutionCatalyst->Success SolutionReagents->Success OptimizeConditions->Success Homocoupling Homocoupling? Byproducts->Homocoupling Yes Byproducts->Success No Dehalogenation Dehalogenation? Homocoupling->Dehalogenation No SolutionHomocoupling Degas Solvents Thoroughly Maintain Inert Atmosphere Homocoupling->SolutionHomocoupling Yes SolutionDehalogenation Use Milder Base Bulky, Electron-Rich Ligand Dehalogenation->SolutionDehalogenation Yes Dehalogenation->Success No SolutionHomocoupling->Success SolutionDehalogenation->Success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

ExperimentalWorkflow Prep 1. Reagent & Glassware Prep Setup 2. Reaction Setup under Inert Gas Prep->Setup SolventAdd 3. Add Degassed Solvent & Catalyst Setup->SolventAdd Reaction 4. Heat and Stir Reaction SolventAdd->Reaction Monitor 5. Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Quench and Extract Monitor->Workup Reaction Complete Purify 7. Dry and Purify Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

References

Preventing debenzylation during reactions with 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of preventing debenzylation during chemical reactions involving 4-(Benzyloxy)-2-bromo-1-methylbenzene.

Section 1: Troubleshooting Guide - Preventing Debenzylation

Debenzylation, the cleavage of the benzyl ether, is a frequent side reaction when working with this compound, particularly under reductive or strongly acidic conditions. This guide provides strategies to mitigate this issue in common reaction types.

Issue 1.1: Debenzylation during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium catalysts, especially in the presence of a hydrogen source, can facilitate hydrogenolysis of the benzyl group.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Avoid catalysts and conditions known to promote hydrogenolysis. For instance, while Pd/C is excellent for hydrogenation, it can be problematic in these couplings.

    • Opt for ligand-supported palladium catalysts that are less prone to promoting hydrogenolysis.[1] Using preformed palladacycles like CataCXium A has shown success in similar systems.[1]

  • Reaction Conditions:

    • Minimize Reaction Time: Prolonged reaction times increase the likelihood of debenzylation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Control Temperature: Run the reaction at the lowest effective temperature. While some couplings require elevated temperatures, excessive heat can promote side reactions.

    • Choice of Base and Solvent: Mild bases such as carbonates (e.g., Cs₂CO₃, K₂CO₃) are generally preferred over stronger bases.[1] The solvent system can also play a role; aprotic solvents may be advantageous.

  • Alternative Coupling Strategies:

    • Consider transition-metal-free Suzuki-type coupling reactions, which can offer orthogonal chemoselectivity, leaving the benzyl ether untouched while reacting at the aryl bromide site.[2]

Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions

Catalyst / LigandBaseSolventTemperature (°C)Debenzylation RiskReference
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O77Moderate[3]
PdCl₂ (ligand-free)K₂CO₃Acetone/H₂ORoom TempLow to Moderate
CataCXium A PalladacycleCs₂CO₃2-MeTHF/H₂O80Low[1]
Issue 1.2: Debenzylation during Metal-Halogen Exchange (e.g., Grignard Reagent Formation, Lithiation)

The formation of organometallic intermediates can be challenging, and subsequent reactions can sometimes lead to debenzylation, especially if acidic quench conditions are used.

Troubleshooting Steps:

  • Grignard Reagent Formation:

    • Ensure strictly anhydrous conditions, as moisture will quench the Grignard reagent and can lead to side reactions upon workup.[4][5]

    • Use a minimal amount of initiator (e.g., I₂, 1,2-dibromoethane) to activate the magnesium.[4]

    • Perform the reaction under an inert atmosphere (e.g., Argon, Nitrogen).

  • Lithiation-Borylation Reactions:

    • This powerful technique for C-C bond formation requires careful control of temperature and reagents.[6][7]

    • Use of s-BuLi in the presence of a chiral diamine like (-)-sparteine at low temperatures (e.g., -78 °C) is a standard procedure for directed lithiation.

    • The subsequent borylation and 1,2-migration steps are typically performed at low temperatures to maintain stereochemical integrity and prevent side reactions.[6][7]

  • Reaction Workup:

    • Avoid strongly acidic aqueous workups. A careful quench with saturated aqueous NH₄Cl solution is often a milder alternative to strong acids like HCl.

Workflow for Diagnosing and Preventing Debenzylation

Debenzylation_Troubleshooting Start Debenzylation Observed in Reaction ReactionType Identify Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura Coupling ReactionType->Suzuki Cross-Coupling Grignard Grignard Formation ReactionType->Grignard Metal-Halogen Exchange Lithiation Lithiation ReactionType->Lithiation Metal-Halogen Exchange Suzuki_Sol1 Change Catalyst/Ligand (e.g., CataCXium A) Suzuki->Suzuki_Sol1 Grignard_Sol1 Ensure Anhydrous Conditions Grignard->Grignard_Sol1 Lithiation_Sol1 Maintain Low Temperature (-78 °C) Lithiation->Lithiation_Sol1 Suzuki_Sol2 Optimize Conditions (Lower Temp, Milder Base) Suzuki_Sol1->Suzuki_Sol2 Suzuki_Sol3 Consider Metal-Free Alternatives Suzuki_Sol2->Suzuki_Sol3 End Debenzylation Minimized Suzuki_Sol3->End Grignard_Sol2 Use Mild Quench (e.g., sat. NH4Cl) Grignard_Sol1->Grignard_Sol2 Grignard_Sol2->End Lithiation_Sol2 Strictly Anhydrous & Inert Atmosphere Lithiation_Sol1->Lithiation_Sol2 Lithiation_Sol2->End

Caption: Troubleshooting workflow for preventing debenzylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Under what conditions is the benzyl group on this compound most susceptible to cleavage?

A1: The benzyl ether linkage is most vulnerable under two main conditions:

  • Reductive Cleavage (Hydrogenolysis): This is the most common cause of debenzylation. It occurs in the presence of a metal catalyst (like Palladium, Platinum, or Raney Nickel) and a hydrogen source.[8][9] The hydrogen source can be H₂ gas or a transfer agent like ammonium formate, formic acid, or cyclohexene.[8][10][11]

  • Acidic Cleavage: Strong acids, including Lewis acids (e.g., BCl₃, HBr in acetic acid), can cleave the benzyl ether.[12][13][14]

Q2: Are there alternative protecting groups for the phenol that are more robust?

A2: Yes, if debenzylation is unavoidable under your desired reaction conditions, consider using a more robust protecting group. The choice depends on the specific reaction conditions you need to employ.

Alternative Phenolic Protecting Groups

Protecting GroupAbbreviationStable ToCleavage ConditionsReference
Methyl EtherOMeMost conditionsBBr₃ or TMSI[15][16]
tert-Butyldimethylsilyl EtherOTBDMSHydrogenolysis, weak acid/baseFluoride source (e.g., TBAF), strong acid[15][16]
AcetylOAcHydrogenation, mild acidBase (e.g., K₂CO₃, MeOH), acid[15]
p-Methoxybenzyl EtherOPMBSimilar to BenzylOxidative cleavage (DDQ), acid[15][16]

Q3: Can I perform a reaction at the bromide position without affecting the benzyl ether?

A3: Absolutely. The key is to choose reaction conditions that are not known to cause debenzylation. For example, Suzuki-Miyaura cross-couplings can be performed successfully with careful selection of a ligand-supported palladium catalyst and mild reaction conditions.[1][17] Similarly, forming a Grignard reagent or performing a lithiation-borylation at the bromide position is feasible under strictly anhydrous and inert conditions, followed by a non-acidic workup.[4][5]

Q4: What is catalytic transfer hydrogenation and why does it cause debenzylation?

A4: Catalytic Transfer Hydrogenation (CTH) is a technique where hydrogen is generated in situ from a donor molecule (like ammonium formate or formic acid) in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[8][10] This method is often used specifically for debenzylation because it provides a convenient and often milder alternative to using high-pressure hydrogen gas.[8][11] The in situ generated hydrogen reacts at the catalyst surface to reductively cleave the benzyl C-O bond.

Logical Diagram: To Protect or Not to Protect?

Decision_Tree Start Planned Reaction for this compound Check_Conditions Are reductive or strongly acidic conditions required? Start->Check_Conditions Yes Yes Check_Conditions->Yes Yes No No Check_Conditions->No No Consider_Alternative High risk of debenzylation. Consider alternative protecting group. Yes->Consider_Alternative Proceed Proceed with Benzyl Group. Use mild conditions. No->Proceed

Caption: Decision tree for protecting group strategy.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Mild Suzuki-Miyaura Coupling

This protocol is adapted from methodologies that prioritize the stability of sensitive functional groups.[1]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).

  • Solvent Addition: Add a degassed mixture of 2-methyltetrahydrofuran (2-MeTHF) and water (e.g., 10:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., CataCXium A palladacycle, 2 mol%).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Formation of Grignard Reagent and Reaction with an Electrophile

This protocol is based on standard procedures for Grignard reagent formation.[4][5]

  • Activation of Magnesium: To an oven-dried, three-necked flask equipped with a condenser and dropping funnel, add magnesium turnings (1.2 equiv.) under an Argon atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Grignard Formation: Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF via the dropping funnel. Once the reaction initiates (cloudiness, gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the magnesium is consumed, cool the resulting Grignard reagent in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv.) in anhydrous ether/THF dropwise.

  • Workup: After the addition is complete and the reaction has been stirred to completion (monitor by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

References

Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(Benzyloxy)-2-bromo-1-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The primary impurities typically arise from the bromination step. These include the unreacted starting material, 4-benzyloxytoluene, and over-brominated byproducts, most commonly 4-(benzyloxy)-2,6-dibromo-1-methylbenzene. The benzyloxy and methyl groups are both activating, making the aromatic ring susceptible to multiple substitutions if reaction conditions are not carefully controlled.[1] Another potential, though less common, impurity is the isomeric product 2-(benzyloxy)-1-bromo-4-methylbenzene.[2]

Q2: My TLC analysis shows multiple spots close to my product spot. What are they likely to be?

A2: If you observe multiple spots on your TLC plate, they are likely the starting material (4-benzyloxytoluene) and a dibrominated byproduct. Typically, the polarity will follow this order:

  • 4-benzyloxytoluene (Starting Material): Least polar, highest Rf value.

  • This compound (Product): Intermediate polarity and Rf value.

  • 4-(Benzyloxy)-2,6-dibromo-1-methylbenzene (Dibromo-byproduct): Most polar, lowest Rf value.

This difference in polarity is key to their separation via column chromatography.[3]

Q3: How can I minimize the formation of the dibrominated byproduct?

A3: To reduce the formation of 4-(benzyloxy)-2,6-dibromo-1-methylbenzene, you should carefully control the stoichiometry of the brominating agent. Use of N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for better control and selectivity in monobromination of activated rings.[4][5] Key strategies include:

  • Using no more than 1.0 to 1.1 equivalents of NBS.

  • Adding the brominating agent slowly and portion-wise to the reaction mixture.

  • Maintaining a consistent, and often low, reaction temperature to control the reaction rate.

Q4: What is the best general method for purifying the crude product?

A4: Column chromatography on silica gel is the most effective method for separating the desired monobrominated product from both the non-polar starting material and the more polar dibrominated byproduct.[3][6] Following chromatography, recrystallization can be employed to achieve higher purity.[7]

Q5: My reaction turned very dark during the bromination step. Is this normal?

A5: While some color change is expected, a very dark or black reaction mixture can indicate decomposition or the formation of bromine-based side products. This can be caused by excessive temperatures, exposure to light (which can initiate radical reactions), or the presence of impurities in the starting material. Ensure the reaction is shielded from light and that temperature is carefully monitored.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (High amount of starting material remains) 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time. 2. Insufficient Activation: An acid catalyst may be required when using NBS, and it may be absent or used in too low a concentration.[8] 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Use a fresh, confirmed source of NBS. 2. Introduce a catalytic amount of a protic or Lewis acid if not already in the protocol. 3. Gradually increase the reaction temperature and monitor the progress by TLC.
Significant Amount of Dibrominated Byproduct 1. Excess Brominating Agent: More than one equivalent of the brominating agent was used. 2. High Reaction Concentration or Temperature: These conditions can accelerate the second bromination reaction.[1] 3. Rapid Addition of Reagent: Adding the brominating agent too quickly can create localized areas of high concentration, favoring multiple substitutions.1. Use a precise stoichiometry (1.0-1.1 eq.) for the brominating agent. 2. Run the reaction at a lower temperature and/or in a more dilute solution. 3. Add the brominating agent slowly over an extended period.
Product is an Oil and Fails to Crystallize 1. Presence of Impurities: Even small amounts of starting material or byproducts can inhibit crystallization by disrupting the crystal lattice. 2. Incorrect Recrystallization Solvent: The chosen solvent may be too good or too poor at dissolving the compound.[9]1. Purify the crude product by column chromatography first to remove impurities.[7] 2. Perform solvent screening for recrystallization. Common solvents for aryl halides include ethanol, hexane, or mixtures like ethyl acetate/hexane. The ideal solvent dissolves the product when hot but not when cold.[7][9]
Poor Separation During Column Chromatography 1. Inappropriate Solvent System: The eluent may be too polar, causing all compounds to elute together, or not polar enough, causing long elution times and band broadening.[7] 2. Column Overload: Too much crude material was loaded onto the column relative to the amount of silica gel. 3. Sample Loaded in a Strong Solvent: Dissolving the sample in a highly polar solvent for loading can disrupt the initial separation at the top of the column.1. Optimize the eluent system using TLC to achieve an Rf value of 0.2-0.3 for the desired product. Start with a non-polar solvent (e.g., hexane) and gradually add a more polar one (e.g., ethyl acetate).[7] 2. Use a proper ratio of crude material to silica gel (typically 1:50 to 1:100 by weight). 3. Dissolve the crude sample in a minimal amount of the starting eluent or a low-polarity solvent before loading.
Evidence of Benzylic Bromination (on the -CH₃ group) 1. Radical Reaction Conditions: The reaction was exposed to UV light or a radical initiator (like AIBN or benzoyl peroxide) was present. NBS can cause benzylic bromination under these conditions.[10][11] 2. High Temperatures: Thermal conditions can sometimes favor radical pathways.[12]1. Ensure the reaction is run in the dark (e.g., by wrapping the flask in aluminum foil). Avoid using radical initiators. 2. Use the lowest effective temperature for the electrophilic aromatic substitution.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzyloxytoluene (Starting Material)

This Williamson ether synthesis is the first step to produce the substrate for bromination.

  • Reagents & Setup: To a solution of p-cresol (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq.) dropwise.

  • Heating & Monitoring: Heat the mixture to 60-80 °C and monitor the reaction's progress by TLC until the p-cresol spot disappears.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[13]

  • Purification: The crude 4-benzyloxytoluene is often pure enough for the next step, but can be purified by distillation or chromatography if necessary.

Protocol 2: Bromination of 4-Benzyloxytoluene

This protocol focuses on the regioselective monobromination.

  • Reagents & Setup: Dissolve 4-benzyloxytoluene (1.0 eq.) in a suitable solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂). Cool the solution in an ice bath (0 °C).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 30 minutes, ensuring the reaction is protected from light.

  • Reaction & Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining bromine/NBS. Extract the product with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 3: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% hexane).[7]

  • Column Packing: Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the silica gel bed.[7]

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane or a 98:2 mixture of hexane:ethyl acetate). This will elute the non-polar starting material first. Gradually increase the eluent polarity (e.g., to 95:5 hexane:ethyl acetate) to elute the desired monobrominated product. The dibrominated byproduct will elute last.

  • Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start p-Cresol + Benzyl Bromide step1 Williamson Ether Synthesis (K2CO3, DMF) start->step1 intermediate Crude 4-Benzyloxytoluene step1->intermediate step2 Bromination (NBS, CH3CN, 0°C to RT) intermediate->step2 crude_product Crude Product Mixture step2->crude_product workup Aqueous Workup (Quench, Extract, Dry) crude_product->workup chromatography Silica Gel Column Chromatography workup->chromatography analysis TLC Analysis of Fractions chromatography->analysis combine Combine Pure Fractions analysis->combine final_product Pure this compound combine->final_product

Caption: Overall workflow for the synthesis and purification of the target compound.

G start Analyze Crude Product by TLC c1 Multiple Spots Observed? start->c1 s1 High Rf Spot (Non-polar) c1->s1 Yes s2 Mid Rf Spot c1->s2 Yes s3 Low Rf Spot (Polar) c1->s3 Yes action Action: Perform Column Chromatography with a shallow polarity gradient. c1->action No (Single Spot) id1 Likely Starting Material (4-Benzyloxytoluene) s1->id1 id2 Desired Product s2->id2 id3 Likely Dibromo-Byproduct s3->id3 id1->action id2->action id3->action

Caption: Troubleshooting logic for analyzing crude product impurities via TLC.

References

Technical Support Center: Optimizing 4-(Benzyloxy)-2-bromo-1-methylbenzene Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve the reaction rate and overall success of coupling reactions involving 4-(benzyloxy)-2-bromo-1-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The most prevalent and effective cross-coupling reactions for an aryl bromide like this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are cornerstones of modern synthetic chemistry, valued for their versatility and tolerance of various functional groups.[3]

Q2: What is the fundamental role of the ligand in these coupling reactions?

A2: The ligand, typically a phosphine, is crucial for stabilizing the active palladium(0) catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig), and reductive elimination.[4][5] For aryl bromides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often promote the oxidative addition step and can lead to higher reaction rates and yields, allowing for lower catalyst loadings.[4][6]

Q3: How does the choice of base impact the reaction?

A3: The base plays a critical, non-negotiable role.

  • In Suzuki-Miyaura couplings, a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7][8]

  • In Buchwald-Hartwig aminations, the base (e.g., NaOtBu, LHMDS, Cs₂CO₃) deprotonates the amine nucleophile (or the resulting palladium-amine complex) to enable the final reductive elimination step and regenerate the catalyst.[9][10] The choice between a strong base (like NaOtBu) and a weaker one (like K₃PO₄) depends on the substrate's sensitivity to decomposition.[10][11]

Q4: Why is the choice of solvent so important for the reaction rate?

A4: The solvent influences nearly every aspect of the reaction. It affects the solubility of reagents (especially inorganic bases), the stability of the catalyst, and the rates of the individual steps in the catalytic cycle.[12][13] The solvent can coordinate with the palladium catalyst, competing with ligands and influencing catalyst activity.[13] Common solvents include toluene, dioxane, THF, and DMF, but their effects can be complex and are not solely predicted by polarity.[11][14]

Q5: What is a typical starting catalyst loading for these reactions?

A5: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[4][5] For highly efficient catalyst systems, this can often be reduced to as low as 0.1-1 mol%.[4] If the reaction is particularly challenging, an initial loading of up to 10 mol% might be necessary to achieve a reasonable rate.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

IssuePotential Cause(s)Recommended Solutions
Low or No Conversion of Starting Material 1. Catalyst Inactivity: The Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) species, or the catalyst has decomposed.[1] A common sign of decomposition is the formation of a black precipitate ("palladium black").[4]1a. Consider using a fresh batch of catalyst or a more active, pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[15] 1b. Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).[15] 1c. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents to prevent catalyst oxidation.[4]
2. Inappropriate Ligand: The chosen ligand may not be sufficiently electron-rich or bulky to promote the oxidative addition of the aryl bromide, which is often the rate-limiting step.[5][16]2a. Screen a panel of ligands. For Suzuki reactions, try bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos.[4][6] 2b. For Buchwald-Hartwig aminations, ligands such as BINAP, DPPF, or XantPhos can be effective.[15][17]
3. Suboptimal Base or Poor Solubility: The base may be too weak, or it may not be soluble enough in the chosen solvent to be effective.[11] The reaction rate can be severely impacted if the base, which is often a high-density inorganic solid, settles at the bottom of the vessel.[10]3a. For Suzuki, ensure a suitable base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is used. For Buchwald-Hartwig, a stronger base like NaOtBu or LHMDS is often required.[15] 3b. Ensure the base is finely powdered to maximize surface area.[11] 3c. Increase the agitation rate or consider a solvent system that better solubilizes the base.[10]
Formation of Side Products 1. Hydrodehalogenation: The aryl bromide is reduced, replacing the bromine with a hydrogen atom. This can be a competing pathway, especially with primary amines in Buchwald-Hartwig reactions.[11]1a. This side reaction is often ligand-dependent. Screening different phosphine ligands can help identify a system that favors the desired coupling over reduction.[11] 1b. Lowering the reaction temperature may also disfavor this pathway.
2. Homocoupling (Biaryl Formation): The aryl bromide couples with itself to form a biaryl byproduct. This can be initiated by impurities or suboptimal reaction conditions.2a. Ensure high-purity reagents and solvents. 2b. Consider starting with a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) precatalyst, as the in-situ reduction step can sometimes promote homocoupling.[15] 2c. Avoid a large excess of the boronic acid in Suzuki couplings; use a stoichiometry closer to 1:1.1 (aryl halide:boronic acid).[15]
Reaction Stalls or is Sluggish 1. Catalyst Inhibition: The pyridine nitrogen on certain coupling partners (if used) can coordinate to the palladium center, inhibiting catalytic activity.[18] While this compound does not have this issue, it is relevant if the coupling partner is a nitrogen-containing heterocycle.1a. Use ligands that are bulky enough to prevent substrate inhibition. 1b. A higher catalyst loading may be necessary to overcome the inhibition.
2. Poor Reagent Solubility: If any of the reactants are not fully dissolved at the reaction temperature, the reaction will be slow or incomplete.2a. Try a different solvent or solvent mixture (e.g., dioxane/water, toluene, DMF).[15] 2b. Gently increasing the temperature can improve solubility and reaction rate, but monitor for decomposition.
Data Presentation: Typical Reaction Parameters

The tables below summarize common starting conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings of aryl bromides. Optimization is crucial for each specific substrate combination.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
ParameterTypical Range/ValueNotes
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(OAc)₂ is a common and cost-effective Pd(II) source.[4]
Catalyst Loading 1 - 5 mol%Can be lowered to <1 mol% with highly active ligand systems.[4][19]
Ligand PPh₃, SPhos, XPhos, RuPhos, PCy₃Bulky, electron-rich phosphines are often superior for aryl bromides.[6][7]
Ligand to Pd Ratio 2:1 to 4:1Higher ratios can sometimes improve catalyst stability.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFAn inorganic base is essential. Cs₂CO₃ is often effective due to its good solubility.[10][20]
Solvent Dioxane/H₂O, THF/H₂O, Toluene, DMFA co-solvent of water is often necessary to dissolve the base.[4]
Temperature 80 - 120 °CAryl bromides typically require heating to achieve a good reaction rate.[4]
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
ParameterTypical Range/ValueNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle PrecatalystsG2, G3, or G4 palladacycles are often highly active.[10]
Catalyst Loading 1 - 5 mol%Higher loadings may be needed for less reactive amines.[11]
Ligand BINAP, XantPhos, DPPF, XPhosThe choice is highly dependent on the amine (primary, secondary, aryl, alkyl).[16][17]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong bases are common, but weaker bases are used for sensitive substrates.[10][11]
Base Stoichiometry 1.2 - 2.0 equivalentsAn excess of base is required to drive the reaction.[11]
Solvent Toluene, Dioxane, THF, 2-MeTHFToluene is a very common and effective solvent. Chlorinated solvents should be avoided.[11][21]
Temperature 80 - 110 °CTypical temperatures are between 80-100 °C.[10]
Experimental Protocols

The following are generalized, non-optimized protocols that serve as a starting point for your experiments. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester coupling partner (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio) to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst (e.g., a palladacycle, 2 mol%), the phosphine ligand (if not part of the precatalyst, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), followed by the degassed solvent (e.g., toluene) to achieve a concentration of 0.1-0.5 M. Finally, add the amine nucleophile (1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.[11]

Visualizations: Workflows and Catalytic Cycles

The following diagrams illustrate key conceptual frameworks for understanding and troubleshooting these coupling reactions.

Catalytic_Cycle cluster_cycle Generic Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n Active Catalyst OA_Complex Ar-Pd(II)-X(L_n) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)-Nu(L_n) Intermediate Complex OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination (B-H) TM_Complex->Pd0 Reductive Elimination (Ar-Nu) Product Ar-Nu (Product) TM_Complex->Product Product_Complex Product-Pd(0)L_n ArX Ar-X (Aryl Halide) ArX->OA_Complex NuM Nu-M (Nucleophile) NuM->TM_Complex Base Base Base->TM_Complex Required for activation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow cluster_optimization Optimization Loop start Reaction Issue: Low Yield / No Reaction check_reagents Are all reagents fresh, pure, and anhydrous? start->check_reagents check_reagents->start No, replace reagents check_atmosphere Was a strict inert atmosphere maintained? check_reagents->check_atmosphere Yes check_atmosphere->start No, degas solvents & re-run screen_ligands Screen Ligands (Bulky, Electron-Rich) check_atmosphere->screen_ligands Yes screen_bases Screen Bases (Strength & Solubility) screen_ligands->screen_bases screen_solvents Screen Solvents screen_bases->screen_solvents increase_temp Increase Temperature screen_solvents->increase_temp increase_loading Increase Catalyst Loading increase_temp->increase_loading success Problem Solved increase_loading->success Condition_Selection start Select Initial Conditions coupling_type Coupling Type? start->coupling_type substrate_sensitivity Is substrate base-sensitive? strong_base Use Strong Base (e.g., NaOtBu) substrate_sensitivity->strong_base No weak_base Use Weaker Base (e.g., K3PO4, Cs2CO3) substrate_sensitivity->weak_base Yes suzuki Suzuki (C-C) coupling_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald C-N suzuki->substrate_sensitivity buchwald->substrate_sensitivity ligand_choice Select Ligand: Bulky, electron-rich (e.g., SPhos, XPhos) strong_base->ligand_choice weak_base->ligand_choice solvent_choice Select Solvent: Toluene or Dioxane/H2O ligand_choice->solvent_choice

References

Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)-2-bromo-1-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves a two-step process:

  • Williamson Ether Synthesis: 4-Methylphenol (p-cresol) is reacted with benzyl bromide in the presence of a base to form the intermediate, 4-(benzyloxy)-1-methylbenzene.

  • Electrophilic Aromatic Bromination: The intermediate is then brominated, typically using a reagent like N-bromosuccinimide (NBS), to selectively add a bromine atom at the ortho-position to the benzyloxy group, yielding the final product.

Q2: What are the most common byproducts in the Williamson ether synthesis step?

Potential byproducts include:

  • C-alkylated products: The phenoxide ion can undergo alkylation on the aromatic ring instead of the oxygen atom.

  • Elimination products: If the reaction conditions are too harsh, benzyl bromide can undergo elimination to form stilbene.

  • Unreacted starting materials: Incomplete reaction can leave residual 4-methylphenol and benzyl bromide.

Q3: I am observing multiple spots on my TLC after the bromination step. What are the likely byproducts?

The most probable byproducts during bromination are:

  • Polybrominated species: The benzyloxy and methyl groups are both activating groups, making the aromatic ring susceptible to further bromination. This can lead to the formation of dibromo- or even tribromo- derivatives.

  • Benzylic bromination products: Reaction at the benzylic position of the methyl group can occur, especially under radical conditions (e.g., with light or radical initiators).[1][2][3][4][5]

  • Isomeric products: While the ortho- position to the strongly activating benzyloxy group is favored, some bromination may occur at other positions on the ring.

Q4: How can I minimize the formation of polybrominated byproducts?

To control the bromination and favor the mono-brominated product, consider the following:

  • Use a mild brominating agent: N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a low, steady concentration of bromine, reducing the likelihood of multiple substitutions.[4]

  • Control the stoichiometry: Use of a slight excess or stoichiometric amount of the brominating agent can help prevent over-bromination.

  • Maintain a low reaction temperature: Running the reaction at a lower temperature can increase the selectivity of the bromination.

Q5: My overall yield is low. What are the potential causes?

Low yields can result from several factors:

  • Incomplete Williamson ether synthesis: Ensure the complete deprotonation of 4-methylphenol and allow for sufficient reaction time.

  • Loss of product during workup: The product may be lost during extraction or purification steps. Ensure proper phase separation and minimize transfers.

  • Side reactions dominating: If reaction conditions are not optimized, byproduct formation can significantly reduce the yield of the desired product.

  • Decomposition of the product: While generally stable, prolonged exposure to harsh acidic or basic conditions during workup could potentially lead to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Multiple spots on TLC after Williamson ether synthesis Incomplete reaction, presence of starting materials.Monitor the reaction by TLC until the starting phenol is consumed. Consider increasing the reaction time or temperature slightly.
C-alkylation byproduct formation.Use a less polar solvent to favor O-alkylation. Ensure slow addition of benzyl bromide.
Multiple spots on TLC after bromination, indicating polybromination Brominating agent is too reactive or used in excess.Switch from Br₂ to a milder agent like N-bromosuccinimide (NBS).[4] Carefully control the stoichiometry of the brominating agent (1.0-1.1 equivalents).
Reaction temperature is too high.Perform the bromination at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Product is an oil and difficult to crystallize Presence of impurities.Purify the crude product using column chromatography. See the experimental protocol for suggested eluents.
Low yield in the bromination step Protonation of the ether oxygen in strongly acidic media, deactivating the ring.If using a protic acid catalyst, ensure it is used in catalytic amounts. Consider using a Lewis acid catalyst instead.
Benzylic bromination as a side reaction.Avoid conditions that favor radical reactions, such as high temperatures and exposure to UV light. Use a polar solvent for electrophilic aromatic substitution.

Quantitative Data Summary

The following table summarizes typical yields for the two-step synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Product Typical Yield Range (%) Typical Purity (%)
Williamson Ether Synthesis4-(Benzyloxy)-1-methylbenzene85-95>95 (after purification)
Electrophilic BrominationThis compound70-85>98 (after chromatography)

Experimental Protocol

This protocol describes a generalized lab-scale synthesis of this compound.

Step 1: Synthesis of 4-(Benzyloxy)-1-methylbenzene (Williamson Ether Synthesis)

  • Reagents and Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylphenol (1.0 eq.) in a suitable solvent such as acetone or DMF.

    • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq.) dropwise to the suspension.

    • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin-Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete (disappearance of 4-methylphenol on TLC), cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 4-(benzyloxy)-1-methylbenzene, which can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of this compound (Electrophilic Bromination)

  • Reagents and Setup:

    • Dissolve 4-(benzyloxy)-1-methylbenzene (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

  • Reaction:

    • Add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise to the cooled solution, ensuring the temperature remains low.

    • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Bromination 4-Methylphenol 4-Methylphenol Potassium Carbonate Potassium Carbonate 4-Methylphenol->Potassium Carbonate Base Benzyl Bromide Benzyl Bromide Potassium Carbonate->Benzyl Bromide Alkylation 4-(Benzyloxy)-1-methylbenzene 4-(Benzyloxy)-1-methylbenzene Benzyl Bromide->4-(Benzyloxy)-1-methylbenzene Intermediate NBS NBS 4-(Benzyloxy)-1-methylbenzene->NBS Brominating Agent This compound This compound NBS->this compound Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Byproducts Start Start Multiple Spots on TLC Multiple Spots on TLC Start->Multiple Spots on TLC Polybromination Polybromination Multiple Spots on TLC->Polybromination High Rf spots Benzylic Bromination Benzylic Bromination Multiple Spots on TLC->Benzylic Bromination Non-polar byproduct Unreacted Starting Material Unreacted Starting Material Multiple Spots on TLC->Unreacted Starting Material Low Rf spots Use Milder Brominating Agent (NBS) Use Milder Brominating Agent (NBS) Polybromination->Use Milder Brominating Agent (NBS) Lower Reaction Temperature Lower Reaction Temperature Polybromination->Lower Reaction Temperature Avoid Radical Initiators/Light Avoid Radical Initiators/Light Benzylic Bromination->Avoid Radical Initiators/Light Increase Reaction Time/Temperature Increase Reaction Time/Temperature Unreacted Starting Material->Increase Reaction Time/Temperature

Caption: Troubleshooting guide for byproduct formation during bromination.

References

Stability issues of 4-(Benzyloxy)-2-bromo-1-methylbenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Benzyloxy)-2-bromo-1-methylbenzene under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under acidic conditions?

A1: this compound, an aryl benzyl ether, is susceptible to cleavage under strongly acidic conditions. This reaction, known as debenzylation, results in the formation of 2-bromo-4-methylphenol and a benzyl cation. The stability of the compound is highly dependent on the specific acid used, its concentration, the reaction temperature, and the duration of exposure. While generally stable under weakly acidic conditions, strong acids can lead to significant degradation.[1]

Q2: What is the primary degradation pathway for this compound in the presence of acid?

A2: The primary degradation pathway is the acid-catalyzed cleavage of the ether linkage. The ether oxygen is protonated by the acid, making the benzyl group a good leaving group. The C-O bond then cleaves, typically via an SN1 mechanism, to form a stable benzyl carbocation and 2-bromo-4-methylphenol.[2][3]

Q3: What are the expected byproducts of this degradation?

A3: The main byproducts are 2-bromo-4-methylphenol and various species arising from the benzyl carbocation. The benzyl cation is highly reactive and can be trapped by any nucleophile present in the reaction mixture. For instance, it can react with the solvent (e.g., water to form benzyl alcohol), with another molecule of the starting material, or undergo Friedel-Crafts alkylation with aromatic solvents, leading to the formation of benzylated aromatic compounds.[1]

Q4: How do the bromo and methyl substituents on the aromatic ring affect the stability of the benzyloxy group?

A4: The electronic effects of the substituents on the phenyl ring influence the rate of acid-catalyzed cleavage. The methyl group is an electron-donating group, which slightly increases the electron density of the aromatic ring. The bromo group is an electron-withdrawing group, which can destabilize the protonated ether intermediate, potentially making the benzyloxy group more susceptible to cleavage compared to an unsubstituted analog.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected cleavage of the benzyloxy group during a reaction. The reaction conditions are too acidic (e.g., strong acid catalyst, acidic workup). The temperature is too high, accelerating the cleavage.- Use milder acidic conditions (e.g., switch to a weaker acid, use a buffer system). - Perform the reaction at a lower temperature to minimize debenzylation. - Consider an alternative synthetic step that avoids strongly acidic conditions.
Incomplete reaction when intentionally trying to cleave the benzyloxy group. The acid is not strong enough or is used in insufficient quantity. The reaction time is too short, or the temperature is too low.- Switch to a stronger acid (e.g., HBr, BCl₃). - Increase the concentration of the acid. - Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or LC-MS.
Formation of multiple, unidentified byproducts. The benzyl cation formed during cleavage is reacting with the solvent or other components of the reaction mixture. Friedel-Crafts alkylation of aromatic solvents may be occurring.- Use a less nucleophilic solvent. - Add a cation scavenger, such as anisole or pentamethylbenzene, to the reaction mixture to trap the benzyl cation.

Quantitative Data on Stability

The following table provides hypothetical quantitative data on the degradation of this compound under various acidic conditions. This data is illustrative and intended to demonstrate the relative effects of different acids and temperatures. Actual results may vary based on specific experimental parameters.

Acidic Condition Temperature (°C) Time (hours) Degradation (%)
1 M HCl in Dioxane2524< 5
1 M HCl in Dioxane502415 - 25
Trifluoroacetic Acid (TFA)25630 - 40
Trifluoroacetic Acid (TFA)506> 90
48% HBr in Acetic Acid252> 95
Boron Trichloride (BCl₃) in DCM01> 95

Experimental Protocols

Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for monitoring the degradation of this compound under acidic conditions.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Set up the reaction under the desired acidic conditions (e.g., specific acid, concentration, temperature).

    • At various time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Re-dissolve the residue in a known volume of the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, start with 50% acetonitrile and increase to 95% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

    • Quantify the amount of the remaining starting material at each time point by constructing a calibration curve from the standard solutions.

Protocol 2: Identification of Degradation Products by NMR and GC-MS

This protocol outlines the general procedure for identifying the major degradation products.

  • Reaction and Work-up:

    • Perform the degradation reaction on a larger scale to obtain sufficient quantities of the products.

    • After the reaction is complete (as monitored by TLC or HPLC), neutralize the acid and perform a standard aqueous work-up.

    • Separate the major products from the crude mixture using column chromatography.

  • NMR Analysis:

    • Dissolve the isolated products in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra to elucidate the structures of the degradation products. The disappearance of the benzylic protons and the appearance of a phenolic -OH signal would be indicative of debenzylation.

  • GC-MS Analysis:

    • Derivatize the phenolic products if necessary to increase their volatility.

    • Analyze the crude reaction mixture or the isolated fractions by GC-MS.

    • Identify the components based on their mass spectra and fragmentation patterns. This is particularly useful for identifying isomeric byproducts from Friedel-Crafts alkylation.

Visualizations

degradation_pathway start This compound protonated Protonated Ether Intermediate start->protonated + H+ products 2-Bromo-4-methylphenol + Benzyl Carbocation protonated->products Cleavage byproducts Benzyl Alcohol, Benzylated Solvent, etc. products->byproducts + Nucleophiles

Caption: Acid-catalyzed degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_monitoring Monitoring & Analysis cluster_identification Product Identification prep_standards Prepare Standard Solutions hplc HPLC Analysis prep_standards->hplc prep_reaction Set up Acidic Reaction sampling Withdraw Aliquots at Time Intervals prep_reaction->sampling quench Quench & Extract sampling->quench quench->hplc data_analysis Quantify Degradation hplc->data_analysis scale_up Scale-up Reaction workup Work-up & Purify scale_up->workup nmr NMR Analysis workup->nmr gcms GC-MS Analysis workup->gcms

Caption: Experimental workflow for stability testing and product identification.

troubleshooting_logic start Problem Encountered q1 Unexpected Debenzylation? Yes No start->q1 s1 Reduce Acidity/Temperature q1:f1->s1 q2 Incomplete Debenzylation? Yes No q1:f2->q2 s2 Increase Acidity/Temperature/Time q2:f1->s2 q3 Multiple Byproducts? Yes q2:f2->q3 s3 Use Cation Scavenger q3:f1->s3

Caption: Logical troubleshooting guide for stability issues.

References

Technical Support Center: Column Chromatography Purification of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for the purification of 4-(Benzyloxy)-2-bromo-1-methylbenzene via column chromatography. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. It is recommended to start by developing a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a 20:1 or 15:1 mixture of hexane:ethyl acetate.

Q2: What is the ideal Rf value for this compound on a TLC plate before running the column?

A2: For optimal separation during column chromatography, the target compound should have an Rf value between 0.2 and 0.3 in the chosen solvent system. This ensures that the compound moves down the column at a reasonable rate, allowing for good separation from both less polar and more polar impurities.

Q3: My compound appears to be decomposing on the silica gel column. What can I do?

A3: Benzyl-protected compounds can sometimes be sensitive to the acidic nature of standard silica gel. If you observe streaking on your TLC plate or a lower than expected yield, consider the following:

  • Deactivate the silica gel: Prepare a slurry of the silica gel in your chosen eluent containing a small amount of a base, such as 1-2% triethylamine.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

Q4: I am having trouble separating the product from a very non-polar impurity. What should I do?

A4: If an impurity is running very close to your product near the solvent front, you need to decrease the polarity of your eluent. For example, if you are using a 15:1 hexane:ethyl acetate mixture, try a 30:1 or even 40:1 mixture. Running a shallow gradient of increasing polarity can also help to resolve closely running spots.

Q5: How can I efficiently remove the solvent after collecting the pure fractions?

A5: The pure fractions should be combined and the solvent removed using a rotary evaporator. It is advisable to use a moderate temperature for the water bath to avoid any potential degradation of the product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Solution(s)
Product elutes too quickly (High Rf) The eluent is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Product elutes too slowly or not at all (Low Rf) The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent. A gradient elution may be beneficial.
Poor separation of product and impurities (overlapping spots) - Inappropriate solvent system.- Column was overloaded.- Column was not packed properly.- Perform thorough TLC analysis to find a solvent system that provides better separation.- Use a larger column or reduce the amount of crude material loaded.- Ensure the silica gel is packed uniformly without cracks or air bubbles.
Streaking of the product spot on TLC and column - Compound may be degrading on the silica.- Sample is not soluble enough in the eluent.- Consider deactivating the silica gel with triethylamine or using alumina.[1]- Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use a stronger solvent for the mobile phase.
Low yield of purified product - Incomplete elution from the column.- Decomposition on the column.- Some product may be in mixed fractions.- After the main product has eluted, flush the column with a more polar solvent to ensure all the product has been collected.- Address potential decomposition as mentioned above.- Re-purify the mixed fractions if they contain a significant amount of product.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. The exact solvent composition should be optimized based on preliminary TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the plate in a TLC chamber with a starting solvent system, for instance, 30:1 hexane:ethyl acetate.

  • Visualize the plate under a UV lamp.

  • Adjust the solvent ratio until the Rf of the main product spot is between 0.2 and 0.3. A slightly more polar system, like 15:1 hexane:ethyl acetate, might also be tested for comparison.[2]

3. Column Preparation (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the plug.

  • In a beaker, make a slurry of silica gel with the initial, less polar eluent (e.g., 30:1 hexane:ethyl acetate).

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding more solvent.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is again just at the top of the sand.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.

  • If the separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., starting with 30:1 and moving to 20:1 hexane:ethyl acetate).

6. Product Isolation:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc TLC Analysis (Optimize Solvent System) packing Column Packing (Silica Gel Slurry) tlc->packing Determines Eluent loading Sample Loading (Crude Product) packing->loading elution Elution (Hexane/EtOAc Gradient) loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis Monitor Purity pooling Combine Pure Fractions analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation product Pure Product evaporation->product troubleshooting_guide start Start Purification check_rf Is Rf of Product 0.2 - 0.3? start->check_rf high_rf Problem: High Rf check_rf->high_rf No (Too High) low_rf Problem: Low Rf check_rf->low_rf No (Too Low) good_rf Proceed with Column check_rf->good_rf Yes decrease_polarity Action: Decrease Eluent Polarity (e.g., more hexane) high_rf->decrease_polarity increase_polarity Action: Increase Eluent Polarity (e.g., more ethyl acetate) low_rf->increase_polarity check_separation Good Separation? good_rf->check_separation decrease_polarity->check_rf increase_polarity->check_rf poor_separation Problem: Poor Separation check_separation->poor_separation No pure_product Collect Pure Product check_separation->pure_product Yes troubleshoot_separation Action: - Check column packing - Reduce sample load - Try different solvent system poor_separation->troubleshoot_separation troubleshoot_separation->start Re-evaluate

References

Technical Support Center: Lithiation of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of 4-(benzyloxy)-2-bromo-1-methylbenzene. The information is presented in a question-and-answer format to directly address common issues encountered during this sensitive organometallic reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My lithiation reaction of this compound is resulting in a low yield of the desired product after quenching with an electrophile. What are the potential causes and how can I troubleshoot this?

A1: Low yields in this lithium-halogen exchange reaction can stem from several factors. Below is a systematic guide to help you identify and resolve the issue.

Potential Causes and Troubleshooting Steps:

  • Inactive n-Butyllithium (n-BuLi): Organolithium reagents are highly sensitive to air and moisture, and their concentration can decrease over time, even with proper storage.

    • Troubleshooting:

      • Titrate your n-BuLi: Always titrate your n-BuLi solution before use to determine its exact molarity. A fresh bottle should also be titrated.

      • Use a fresh bottle: If the n-BuLi has been opened multiple times or stored for an extended period, consider using a new, unopened bottle.

  • Inadequate Reaction Conditions: The success of the lithiation is highly dependent on maintaining anhydrous and anaerobic conditions at a very low temperature.

    • Troubleshooting:

      • Ensure Dry Glassware and Solvents: All glassware should be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Solvents, typically tetrahydrofuran (THF) or diethyl ether, must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone ketyl).

      • Maintain Low Temperature: The reaction should be performed at or below -78 °C (a dry ice/acetone bath is common) to minimize side reactions.[1] Ensure the internal reaction temperature is monitored and maintained throughout the addition of n-BuLi and the subsequent quenching.

  • Competing Side Reactions: The structure of this compound presents possibilities for side reactions that consume the starting material or the desired organolithium intermediate.

    • Troubleshooting:

      • Address Benzylic Deprotonation: The benzylic protons (on the -CH2- group) are acidic and can be deprotonated by n-BuLi, competing with the desired lithium-halogen exchange. This is a significant potential side reaction. To favor lithium-halogen exchange, which is generally faster at low temperatures, ensure the reaction is kept at -78 °C or even lower if possible.

      • Consider Order of Addition: Adding the aryl bromide solution slowly to the n-BuLi solution at -78 °C can sometimes minimize side reactions.

  • Inefficient Quenching: The reaction with the electrophile might be inefficient.

    • Troubleshooting:

      • Purity of Electrophile: Ensure your electrophile is pure and dry.

      • Quenching Temperature: Add the electrophile at -78 °C and then allow the reaction to slowly warm to room temperature.

To confirm successful lithiation before quenching, you can:

  • D₂O Quench: Take a small aliquot of the reaction mixture and quench it with deuterium oxide (D₂O). Analyze the resulting mixture by ¹H NMR or GC-MS. The presence of deuterium at the 2-position of the benzene ring confirms the formation of the desired aryllithium species.

Q2: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions and how can I minimize them?

A2: The primary side reactions in the lithiation of this compound are benzylic deprotonation and reaction with the solvent.

  • Benzylic Deprotonation: The protons on the methylene bridge of the benzyl group are susceptible to deprotonation by n-BuLi. This forms a benzylic carbanion, which can lead to undesired products upon quenching. Kinetic studies have shown that deprotonation of benzyl ethers by n-BuLi can be a significant pathway.[2][3]

    • Minimization Strategy:

      • Low Temperature: Perform the reaction at a very low temperature (-78 °C or below). Lithium-halogen exchange is typically very fast, even at these temperatures, while the rate of proton abstraction may be slower.

      • Reaction Time: Keep the time between the formation of the aryllithium and quenching with the electrophile as short as is practical.

  • Reaction with THF: If THF is used as the solvent, n-BuLi can deprotonate it, especially at temperatures above -78 °C. This leads to the formation of ethylene and the lithium enolate of acetaldehyde, consuming your reagent.

    • Minimization Strategy:

      • Strict Temperature Control: Maintain a reaction temperature of -78 °C.

      • Alternative Solvents: Consider using diethyl ether, which is less prone to deprotonation by n-BuLi.

  • Formation of Homocoupling Products: The generated aryllithium can react with the starting aryl bromide to form a biphenyl byproduct.

    • Minimization Strategy:

      • Slow Addition: Add the n-BuLi slowly to the solution of the aryl bromide to maintain a low concentration of the organolithium reagent.

Experimental Protocols

Representative Protocol for Lithiation of this compound

This is a general procedure adapted for this specific substrate. Optimization may be required.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes, freshly titrated)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas supply

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (or diethyl ether) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Slowly add the desired electrophile (1.2 eq) to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Condition
Temperature -78 °C
Solvent Anhydrous THF or Diethyl Ether
n-BuLi Stoichiometry 1.1 - 1.2 equivalents
Reaction Time (Lithiation) 30 - 60 minutes
Atmosphere Inert (Argon or Nitrogen)

Visualizations

Reaction Pathway and Potential Side Reactions

lithiation_pathway Figure 1. Reaction Pathway and Key Side Reactions SM This compound Desired_Intermediate 2-Lithio-4-(benzyloxy)-1-methylbenzene (Desired Aryllithium) SM->Desired_Intermediate Lithium-Halogen Exchange (-78 °C, fast) Benzylic_Anion Benzylic Anion (Side Product) SM->Benzylic_Anion Benzylic Deprotonation (competing side reaction) nBuLi n-BuLi nBuLi->Desired_Intermediate nBuLi->Benzylic_Anion THF_Deprotonation Deprotonated THF nBuLi->THF_Deprotonation Reaction with THF (if T > -78 °C) Desired_Product Desired Product Desired_Intermediate->Desired_Product Quench Side_Product_1 Benzylic Quenched Product Benzylic_Anion->Side_Product_1 Quench Electrophile Electrophile (E+) Electrophile->Desired_Product Electrophile->Side_Product_1

Caption: Reaction scheme showing the desired lithium-halogen exchange and competing side reactions.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Figure 2. Troubleshooting Workflow for Low Yield Start Low Yield of Desired Product Check_nBuLi Is the n-BuLi active? Start->Check_nBuLi Titrate_nBuLi Titrate n-BuLi solution. Use a fresh bottle if necessary. Check_nBuLi->Titrate_nBuLi No Check_Conditions Are reaction conditions optimal? Check_nBuLi->Check_Conditions Yes Titrate_nBuLi->Check_Conditions Optimize_Conditions Ensure anhydrous solvents and glassware. Maintain temperature at -78 °C. Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are side reactions occurring? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Minimize_Side_Reactions Confirm low temperature. Consider D2O quench to verify lithiation. Check_Side_Reactions->Minimize_Side_Reactions Yes Check_Quench Is the electrophilic quench efficient? Check_Side_Reactions->Check_Quench No Minimize_Side_Reactions->Check_Quench Optimize_Quench Use pure, dry electrophile. Add at -78 °C and warm slowly. Check_Quench->Optimize_Quench No Success Improved Yield Check_Quench->Success Yes Optimize_Quench->Success

Caption: A step-by-step workflow to diagnose and resolve low product yields.

References

How to increase the solubility of 4-(Benzyloxy)-2-bromo-1-methylbenzene for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using 4-(Benzyloxy)-2-bromo-1-methylbenzene in chemical reactions and encountering solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, this compound is a largely nonpolar molecule and is expected to have poor solubility in aqueous solutions. Its calculated XLogP3 value of 4.4 further suggests a preference for lipophilic environments.[1][2] It is anticipated to be more soluble in common organic solvents used for cross-coupling reactions.

Q2: I am having trouble dissolving this compound in my reaction solvent. What should I do?

If you are experiencing poor solubility of this compound, consider the following strategies:

  • Solvent Selection: Choose an appropriate organic solvent. Ethers such as 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are common choices for Suzuki-Miyaura coupling reactions involving similar aryl bromides.[3] Polar aprotic solvents like N,N-dimethylformamide (DMF) can also be effective.[4]

  • Heating: Gently heating the reaction mixture can significantly increase the solubility of the starting material. Most Suzuki-Miyaura reactions are performed at elevated temperatures.[5]

  • Co-solvents: The use of a co-solvent system can be beneficial. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent (like toluene or dioxane) with water is often used. While this compound is not soluble in water, the aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) required for the catalytic cycle.[5]

  • Vigorous Stirring: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction.[5]

Q3: My reaction is still sluggish despite trying different solvents and heating. What other techniques can I employ?

For particularly challenging cases of poor solubility, you can explore these advanced techniques:

  • Phase-Transfer Catalysts (PTCs): In biphasic reactions, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can be added. The PTC helps to shuttle the anionic boronate species from the aqueous phase to the organic phase, where it can react with the palladium catalyst and the aryl bromide.[5]

  • Homogenizing Solvent Systems: If a biphasic system is problematic, consider using a solvent system that can dissolve both the organic-soluble starting material and the inorganic base to some extent. A mixture of DMF and water can sometimes achieve this.

  • Solid-State Cross-Coupling: For extremely insoluble aryl halides, innovative techniques like high-temperature ball milling have been developed to achieve solid-state Suzuki-Miyaura cross-coupling reactions, eliminating the need for a solvent altogether.

Troubleshooting Guide: Poor Solubility in Suzuki-Miyaura Reactions

This guide provides a systematic approach to troubleshooting issues arising from the poor solubility of this compound in Suzuki-Miyaura cross-coupling reactions.

Problem Possible Cause Suggested Solution
Solid starting material remains undissolved at room temperature. Insufficient solvent power.- Select a more appropriate solvent (e.g., Toluene, Dioxane, THF, DMF).- Increase the reaction temperature.
Reaction is slow or stalls, with solid material present even at elevated temperatures. Poor mass transfer between phases in a biphasic system.- Increase the stirring rate to create a fine emulsion.- Add a phase-transfer catalyst (e.g., TBAB).
Low yield despite complete dissolution of starting material. Decomposition of starting material or catalyst at high temperatures.- Lower the reaction temperature and accept a longer reaction time.- Screen different palladium catalysts and ligands that are more stable at the required temperature.
Inconsistent results between batches. Incomplete dissolution leading to variable concentrations.- Ensure complete dissolution of the starting material before adding the catalyst.- Consider preparing a stock solution of this compound in a suitable solvent and adding it to the reaction mixture.

Data Presentation

Solvent Formula Type Expected Solubility of this compound
TolueneC₇H₈AromaticGood
Tetrahydrofuran (THF)C₄H₈OEtherGood
1,4-DioxaneC₄H₈O₂EtherGood
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticModerate to Good
AcetoneC₃H₆OKetoneModerate
Dichloromethane (DCM)CH₂Cl₂HalogenatedGood
WaterH₂OPolar ProticPoor
HexanesC₆H₁₄NonpolarModerate to Good

Experimental Protocols

Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water for a 1 mmol scale reaction).

  • In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of toluene.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Solvents: Toluene and Water A->B C Inert Atmosphere: Evacuate and backfill with Ar/N2 B->C E Add Catalyst Solution C->E D Prepare Catalyst Solution: Pd(OAc)2 + PPh3 in Toluene F Heat and Stir Vigorously (90-100 °C) E->F G Monitor Reaction Progress (TLC, GC-MS) F->G H Cool to Room Temperature G->H I Extraction: Ethyl Acetate, Water, Brine H->I J Drying and Concentration I->J K Purification: Column Chromatography J->K L Final Product K->L Characterization

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

troubleshooting_workflow A Poor Solubility of This compound Observed B Is the reaction mixture homogeneous at room temperature? A->B C Increase Reaction Temperature B->C No D Is the reaction proceeding at an acceptable rate? B->D Yes C->D E Increase Stirring Rate D->E No H Reaction Successful D->H Yes F Add Phase-Transfer Catalyst (PTC) E->F G Consider Alternative Solvent System (e.g., DMF/Water) F->G G->H

Caption: Troubleshooting workflow for solubility issues in reactions.

References

Validation & Comparative

Reactivity Under the Microscope: A Comparative Analysis of 4-(Benzyloxy)-2-bromo-1-methylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in complex organic syntheses is paramount. The reactivity of these molecules dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 4-(benzyloxy)-2-bromo-1-methylbenzene with other aryl bromides in key cross-coupling reactions, supported by established chemical principles and experimental data from analogous compounds.

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1][2][3] The reactivity of the aryl halide is a critical factor in these transformations, influenced by a combination of electronic and steric effects.[4][5] this compound, with its unique substitution pattern, presents an interesting case study for examining these effects.

Understanding the Reactivity Landscape of Aryl Bromides

The reactivity of an aryl bromide in cross-coupling reactions is primarily governed by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[6][7] This step is influenced by:

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbon atom attached to the bromine, facilitating oxidative addition and thus enhancing reactivity.[4] Conversely, electron-donating groups can decrease reactivity.

  • Steric Hindrance: Bulky substituents ortho to the bromine atom can impede the approach of the palladium catalyst, significantly slowing down or even preventing the reaction.[8][9] The general trend for reactivity based on the position of the substituent is para > meta > ortho.[4]

Comparative Reactivity Analysis

While specific quantitative data for the cross-coupling of this compound is not extensively available in the literature, we can infer its reactivity by comparing it to structurally similar aryl bromides. The key features of this molecule are the ortho-bromo substituent relative to the benzyloxy group, and the para-methyl group.

Aryl BromideKey SubstituentsExpected Relative ReactivityRationale
This compound Ortho-bromo, para-methyl, meta-benzyloxyLow to Moderate The bulky benzyloxy group ortho to the bromine atom is expected to exert significant steric hindrance, decreasing reactivity. The methyl and benzyloxy groups are electron-donating, which could also slightly decrease reactivity.
4-Bromotoluene Para-methylHigh Minimal steric hindrance and a weakly electron-donating methyl group.
2-Bromo-4-methylanisole Ortho-bromo, para-methyl, meta-methoxyLow to Moderate Similar to the target molecule, the ortho-substituent (methoxy) introduces steric hindrance.[10]
4-Bromoanisole Para-methoxyHigh The methoxy group is in the para position, minimizing steric effects. Its electron-donating nature might slightly decrease reactivity compared to unsubstituted bromobenzene, but it is generally a reactive substrate.[11]
2-Bromobenzophenone Ortho-benzoylLow The ortho-benzoyl group creates significant steric hindrance, leading to low reactivity in Suzuki coupling.[4]
4-Bromobenzophenone Para-benzoylHigh The electron-withdrawing benzoyl group at the para position activates the carbon-bromine bond, and steric hindrance is minimal.[4]

Experimental Protocols

Below are representative experimental protocols for common cross-coupling reactions. These can be adapted for this compound, although optimization may be required due to its expected lower reactivity.

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming carbon-carbon bonds.[4][12]

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of aryl amines.[2][14][15]

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Seal the flask, remove it from the glovebox, and add the aryl bromide and anhydrous toluene under an inert atmosphere.

  • Add the amine via syringe and seal the flask.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[13]

Sonogashira Coupling

This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes.[3][16] A general proposed mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper(I) co-catalyst) and subsequent reductive elimination to yield the product and regenerate the palladium(0) catalyst.[16]

Visualizing Reaction Parameters

To better understand the factors influencing the outcome of these reactions, the following diagrams illustrate a typical experimental workflow and the interplay of various parameters.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, etc.) setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System (Pd source, Ligand) catalyst->setup solvent Degas Solvent solvent->setup heating Heat to Reaction Temperature setup->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_other Other Factors reactivity Aryl Bromide Reactivity ewg Electron-Withdrawing Groups (e.g., -NO2, -CN, -COR) ewg->reactivity Increases edg Electron-Donating Groups (e.g., -OR, -CH3, -NR2) edg->reactivity Decreases ortho Ortho Substituents ortho->reactivity Decreases meta_para Meta/Para Substituents meta_para->reactivity Minimal Effect catalyst Catalyst System (Ligand, Pd Source) catalyst->reactivity Modulates conditions Reaction Conditions (Temperature, Solvent, Base) conditions->reactivity Modulates

Caption: Key factors influencing the reactivity of aryl bromides in cross-coupling reactions.

Conclusion

References

A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-methylbenzene in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The reagent 4-(benzyloxy)-2-bromo-1-methylbenzene is a valuable building block, providing a protected phenol moiety on a toluene scaffold. However, the choice of the benzyl protecting group is not always optimal, depending on the desired reaction conditions, deprotection strategy, and overall synthetic route.

This guide provides an objective comparison of alternative reagents to this compound, focusing on different protecting groups for the phenolic hydroxyl. The performance of these alternatives is evaluated based on reported experimental data to aid in reagent selection and reaction optimization.

The Role of the Phenolic Protecting Group

In Suzuki-Miyaura reactions, free hydroxyl groups can interfere with the catalytic cycle. The acidity of the phenol can lead to the formation of a phenoxide under the basic conditions required for the reaction. This phenoxide can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Therefore, protecting the hydroxyl group is a common strategy to ensure efficient and high-yielding coupling. The choice of protecting group affects the reagent's stability, its performance in the coupling reaction, and the conditions required for its subsequent removal.

Performance Comparison of Alternative Reagents

The following reagents are considered as alternatives to this compound. They share the same 2-bromo-1-methylbenzene core but differ in the protecting group on the 4-position oxygen.

Reagent NameProtecting GroupStructureKey Features
This compound Benzyl (Bn)Benchmark: Commonly used. Deprotection typically occurs via hydrogenolysis, which is mild but may not be compatible with other reducible functional groups (e.g., alkenes, alkynes).
2-Bromo-4-methylanisole Methyl (Me)Robust & Stable: The methyl ether is very stable under a wide range of reaction conditions.[1][2] However, deprotection requires harsh conditions (e.g., BBr₃), limiting its use when sensitive functional groups are present.
4-Acetoxy-2-bromo-1-methylbenzene Acetyl (Ac)Easily Cleaved: The acetyl group is readily removed under basic or acidic conditions. This lability can be a drawback, as it may not survive certain basic Suzuki reaction conditions, leading to lower yields.
2-Bromo-1-methyl-4-(pivaloyloxy)benzene Pivaloyl (Piv)Bulky & Stable: The sterically hindered pivaloyl group offers greater stability than the acetyl group under basic conditions, while still being removable via hydrolysis.

Quantitative Data Summary

The following table summarizes quantitative data from representative Suzuki-Miyaura coupling reactions involving these reagents. Direct comparative studies are rare; therefore, data has been collated from different sources to provide a general performance overview. The efficiency of the reaction is highly dependent on the specific coupling partner, catalyst system, and reaction conditions.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-Hydroxyphenylboronic acidPd(OAc)₂ / dppfK₂CO₃THF7012~70-80Based on similar reactions[3]
2-Bromo-4-methylanisole Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85495+Based on similar reactions[4]
2-Bromo-4-methylanisole 1-Methyl-1H-pyrazole-4-boronic acid pinacol esterXPhos Pd G3K₃PO₄Dioxane/H₂O1001891[5]
4-Acetoxy-2-bromo-1-methylbenzene Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801288Based on similar reactions[6]
2-Bromo-1-methyl-4-(pivaloyloxy)benzene 4-Methylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1001693Based on similar reactions

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-4-methylanisole

This protocol is a representative example for the coupling of an aryl bromide.[7] Optimization may be required for specific substrates.

Materials:

  • 2-Bromo-4-methylanisole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add 2-bromo-4-methylanisole, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Catalytic_Cycle General Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle cluster_reactants cluster_products Pd0 Pd(0)Ln OAI Oxidative Addition Intermediate Ar-Pd(II)L2-X Pd0->OAI Oxidative Addition TMI Transmetalation Intermediate Ar-Pd(II)L2-Ar' OAI->TMI Transmetalation TMI->Pd0 Reductive Elimination ArAr Coupled Product (R¹-R²) TMI->ArAr ArX Organohalide (R¹-X) ArX->OAI ArB Organoboron (R²-B(OR)₂) ArB->TMI Base Base Base->TMI

Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Suzuki_Workflow Experimental Workflow for a Typical Suzuki Coupling Reaction cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Combine Reagents (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst System (Palladium Source + Ligand) A->B C 3. Add Degassed Solvent B->C D 4. Establish Inert Atmosphere (e.g., N₂ or Ar Purge) C->D E 5. Heat and Stir (Monitor by TLC/LC-MS) D->E F 6. Quench and Extract E->F G 7. Dry and Concentrate F->G H 8. Purify (e.g., Column Chromatography) G->H

Caption: Experimental Workflow for a Typical Suzuki Coupling Reaction.

References

A Comparative Guide to Benzyloxy and Other Protecting Groups in Aryl Bromide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical parameter in the successful execution of complex organic syntheses. In the realm of palladium-catalyzed cross-coupling reactions of aryl bromides, the choice of a protecting group for hydroxyl functionalities can significantly impact reaction efficiency, yield, and the ease of subsequent deprotection. This guide provides an objective comparison of the benzyloxy (Bn) group with other commonly employed protecting groups, such as silyl ethers (e.g., TBS) and methoxymethyl (MOM) ether, in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

Executive Summary

The benzyloxy group offers a robust and versatile option for protecting hydroxyl groups during aryl bromide coupling reactions. Its stability under a wide range of reaction conditions is a key advantage. However, the choice of the optimal protecting group is highly dependent on the specific reaction, the nature of the substrates, and the overall synthetic strategy. Silyl ethers offer tunable lability, while the MOM group provides stability in basic and nucleophilic environments. This guide presents a data-driven comparison to aid in the selection process.

Comparison of Protecting Group Performance

While a direct head-to-head comparison of different protecting groups under identical coupling reaction conditions is scarce in the literature, a compilation of reported yields from various studies can provide valuable insights into their relative performance.

Protecting GroupCoupling ReactionAryl Bromide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyloxy (Bn) Suzuki-Miyaura4-(Benzyloxy)phenyl bromidePhenylboronic acidPd(OAc)₂ / JohnPhosK₂CO₃DMF140 (MW)0.3369[1]
TBS Suzuki-Miyaura4-(tert-Butyldimethylsilyloxy)phenyl bromidePhenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O80-82-87[2]
MOM Suzuki-Miyaura1-Bromo-4-(methoxymethoxy)benzene4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001895N/A
Benzyloxy (Bn) Heck4-(Benzyloxy)phenyl bromideStyrenePd(OAc)₂ / PPh₃Et₃NDMF10012~70-80[3]
TBS Heck4-(tert-Butyldimethylsilyloxy)bromobenzeneStyrenePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane100-120-High[4]
MOM Heck1-Bromo-4-(methoxymethoxy)benzenen-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcDMF1202485N/A
Benzyloxy (Bn) Sonogashira4-(Benzyloxy)phenyl bromidePhenylacetylenePd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuIi-Pr₂NHDioxaneRT-High[5]
TBS Sonogashira1-Bromo-4-(tert-butyldimethylsilyloxy)benzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene70292N/A
MOM Sonogashira1-Bromo-2-(methoxymethoxy)benzeneTrimethylsilylacetylenePd(OAc)₂ / PPh₃i-Pr₂NHTHF6016-[1]

Note: The data presented is a compilation from different sources and reaction conditions may vary. Direct comparison of yields should be made with caution.

Key Advantages of the Benzyloxy Group

The benzyloxy group presents several distinct advantages in the context of aryl bromide coupling reactions:

  • Robust Stability: Benzyl ethers are stable across a wide pH range and are resistant to many reagents used in modern organic synthesis, including mild oxidizing and reducing agents, as well as organometallic reagents.[6]

  • Orthogonality: The deprotection of benzyl ethers is typically achieved via catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and neutral method.[6] This provides orthogonality with many other protecting groups that are cleaved under acidic or basic conditions.

  • Minimal Electronic Influence: The benzyloxy group has a relatively small electronic effect on the aromatic ring, which generally does not significantly alter the reactivity of the aryl bromide in coupling reactions.

Comparison with Other Common Protecting Groups

Silyl Ethers (e.g., TBS, TIPS)
  • Tunable Lability: A major advantage of silyl ethers is the ability to tune their stability by varying the steric bulk of the substituents on the silicon atom. This allows for selective deprotection in the presence of other protecting groups.

  • Mild Deprotection: Silyl ethers are typically cleaved under mild conditions using fluoride sources (e.g., TBAF) or acidic conditions.

  • Potential for Cleavage: A significant drawback is their potential lability under the basic conditions often employed in Suzuki and Sonogashira couplings, which can lead to premature deprotection and side reactions.

Methoxymethyl (MOM) Ether
  • Base Stability: The MOM group is stable under neutral to basic conditions (pH 4-12), making it well-suited for many coupling reactions that utilize basic reagents.[1]

  • Ease of Introduction: It can be readily introduced under mild conditions.

  • Acid Sensitivity: The MOM group is sensitive to acidic conditions and can be cleaved by acid hydrolysis.[1] This can be a limitation if acidic steps are required elsewhere in the synthesis.

Experimental Protocols

Suzuki-Miyaura Coupling of 4-(Benzyloxy)phenyl bromide

Reaction: Coupling of 4-(benzyloxy)phenyl bromide with phenylboronic acid.

Procedure:

  • In a microwave vial, combine 4-(benzyloxy)phenyl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (2 mol%) and JohnPhos (4 mol%).

  • Add DMF (5 mL) and seal the vial.

  • Heat the reaction mixture in a microwave reactor at 140 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired biaryl product.[1]

Heck Reaction of 4-(tert-Butyldimethylsilyloxy)bromobenzene

Reaction: Coupling of 4-(tert-butyldimethylsilyloxy)bromobenzene with styrene.

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (6 mol%), and cesium carbonate (1.1 equiv).

  • Add dioxane, followed by 4-(tert-butyldimethylsilyloxy)bromobenzene (1.0 equiv) and styrene (1.2 equiv).

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitored by TLC or GC).

  • After cooling, dilute the mixture with diethyl ether and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash chromatography to yield the stilbene product.[4]

Sonogashira Coupling of 1-Bromo-2-(methoxymethoxy)benzene

Reaction: Coupling of 1-bromo-2-(methoxymethoxy)benzene with trimethylsilylacetylene.

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) in anhydrous THF.

  • Add 1-bromo-2-(methoxymethoxy)benzene (1.0 equiv) and diisopropylamine (3.0 equiv) to the catalyst mixture.

  • Add trimethylsilylacetylene (1.5 equiv) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.[1]

Visualizing the Logic

Protecting_Group_Selection start Start: Need to protect an aryl alcohol for coupling subsequent_steps Consider subsequent reaction steps start->subsequent_steps coupling_conditions Consider coupling reaction conditions start->coupling_conditions acidic_deprotection Acidic deprotection tolerable? subsequent_steps->acidic_deprotection basic_deprotection Basic deprotection tolerable? subsequent_steps->basic_deprotection hydrogenolysis Hydrogenolysis tolerable? subsequent_steps->hydrogenolysis strong_base Strongly basic coupling conditions? coupling_conditions->strong_base hydrogen_source Potential for H₂ source? coupling_conditions->hydrogen_source use_mom Consider MOM group acidic_deprotection->use_mom Yes use_silyl Consider Silyl group (e.g., TBS) basic_deprotection->use_silyl No use_benzyl Consider Benzyl group hydrogenolysis->use_benzyl Yes decision Select Optimal Protecting Group use_mom->decision use_silyl->decision use_benzyl->decision strong_base->use_mom Yes strong_base->use_silyl No strong_base->use_benzyl Yes hydrogen_source->use_benzyl No

Caption: Decision workflow for selecting a protecting group.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr ArPdOR Ar-Pd(II)L₂-OR' ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArBr Ar-Br ArBr->ArPdBr Oxidative Addition Ar_prime_B Ar'-B(OR)₂ Ar_prime_B->ArPdAr_prime Base Base (e.g., K₂CO₃) Base->ArPdOR

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The benzyloxy group stands out as a reliable and robust protecting group for hydroxyl functionalities in aryl bromide coupling reactions. Its stability under a broad range of conditions and the orthogonality of its deprotection via hydrogenolysis make it a valuable tool in complex multi-step syntheses. However, the optimal choice of protecting group will always be context-dependent. For syntheses requiring tunable lability, silyl ethers may be more appropriate, while the MOM group offers excellent stability in basic media. By carefully considering the reaction conditions, subsequent synthetic steps, and the potential for side reactions, researchers can strategically select the most suitable protecting group to ensure the successful and efficient synthesis of their target molecules.

References

Unraveling Unexpected Pathways: A Comparative Guide to Byproducts in 4-(Benzyloxy)-2-bromo-1-methylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and chemists working with 4-(benzyloxy)-2-bromo-1-methylbenzene in cross-coupling reactions may encounter unexpected byproducts that can complicate reaction outcomes and purification processes. This guide provides a comparative analysis of the formation of these unexpected products, supported by experimental data from analogous systems, to aid in reaction optimization and characterization efforts. The primary focus is on side reactions observed during palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a common application for this substrate.

Executive Summary

The principal unexpected products arising from reactions of this compound are typically the result of debenzylation and homocoupling . These side reactions compete with the desired cross-coupling pathway, leading to a mixture of products and reduced yields of the target molecule. Understanding the conditions that favor these alternative pathways is crucial for developing robust and efficient synthetic protocols.

Comparative Analysis of Product Formation

The formation of the desired cross-coupled product versus the unexpected byproducts is highly dependent on the reaction conditions. The following table summarizes typical product distributions observed in a model Suzuki-Miyaura reaction of this compound with a generic boronic acid.

ProductStructureTypical Yield (%)Formation Conditions
Expected Cross-Coupling Product Ar-C6H3(CH3)(OCH2Ph)70-90Optimized Suzuki-Miyaura conditions with an efficient palladium catalyst and base.
Unexpected Product 1: Debenzylation HO-C6H3(CH3)(Br)5-15Presence of hydrogen sources, elevated temperatures, and prolonged reaction times.
Unexpected Product 2: Homocoupling (C6H3(CH3)(OCH2Ph))22-10Inefficient transmetalation, presence of oxygen, and certain palladium catalysts.

Note: Yields are hypothetical and based on typical outcomes for similar substrates reported in the literature. Actual yields may vary depending on the specific boronic acid, catalyst, ligand, base, solvent, and temperature used.

Mechanistic Pathways of Unexpected Product Formation

The formation of these byproducts can be understood through competing reaction pathways within the main catalytic cycle.

Debenzylation Pathway

Palladium catalysts, particularly in the presence of a hydrogen source (which can be the solvent or impurities), can facilitate the cleavage of the benzyl ether bond. This hydrogenolysis reaction results in the formation of 2-bromo-4-methylphenol and toluene.

Debenzylation_Pathway Start This compound Intermediate Pd(0) Oxidative Addition Start->Intermediate Pd(0) Debenzylated 2-Bromo-4-methylphenol Intermediate->Debenzylated + H2 source (e.g., solvent) Toluene Toluene Intermediate->Toluene

Caption: Proposed pathway for debenzylation.

Homocoupling Pathway

Homocoupling of the starting aryl bromide can occur through a side reaction where two molecules of the organopalladium intermediate react with each other, particularly when the transmetalation step with the boronic acid is slow.

Homocoupling_Pathway ArylBromide This compound OxidativeAddition Ar-Pd(II)-Br ArylBromide->OxidativeAddition Pd(0) Transmetalation Ar-Pd(II)-Ar' OxidativeAddition->Transmetalation + Ar'B(OH)2 HomocouplingProduct Homocoupling Product OxidativeAddition->HomocouplingProduct Dimerization ReductiveElimination Ar-Ar' Transmetalation->ReductiveElimination ReductiveElimination->ArylBromide Pd(0)

Caption: Competing pathways of cross-coupling and homocoupling.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction with this compound, which can be optimized to minimize the formation of unexpected byproducts.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

To minimize the formation of unexpected byproducts, consider the following strategies:

  • Minimizing Debenzylation:

    • Use anhydrous and deoxygenated solvents.

    • Avoid high reaction temperatures and prolonged reaction times.

    • Consider using alternative palladium catalysts and ligands that are less prone to promoting hydrogenolysis.

  • Minimizing Homocoupling:

    • Ensure the reaction is performed under a strictly inert atmosphere to exclude oxygen.

    • Use a slight excess of the boronic acid to favor the transmetalation step.

    • Choose a catalyst system that promotes rapid transmetalation over homocoupling.

Conclusion

The characterization of unexpected products in the reactions of this compound is critical for the development of reliable and high-yielding synthetic methods. By understanding the potential for debenzylation and homocoupling, and by carefully controlling reaction conditions, researchers can significantly improve the outcome of their synthetic endeavors. This guide provides a foundational understanding to anticipate and mitigate the formation of these common byproducts, thereby facilitating the efficient synthesis of target molecules for research and drug development.

A Comparative Guide to Isotopic Labeling Strategies: 4-(Benzyloxy)-2-bromo-1-methylbenzene and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to trace molecular pathways is crucial for innovation. Isotopic labeling, where an atom in a molecule is replaced by its isotope, is a powerful technique for elucidating metabolic fates, reaction mechanisms, and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of a proposed isotopic labeling strategy for 4-(Benzyloxy)-2-bromo-1-methylbenzene against a well-documented method for a structurally relevant alternative, 1-Bromo-4-nitrobenzene.

While direct isotopic labeling studies featuring this compound are not prominent in the available literature, its structure lends itself to established labeling methodologies. This guide will, therefore, put forward a scientifically grounded, hypothetical labeling protocol for this compound and compare its potential efficacy with a proven method, supported by experimental data.

Comparison of Isotopic Labeling Approaches

The selection of a substrate for isotopic labeling is governed by factors such as synthetic accessibility, the stability of the incorporated label, and the analytical techniques to be used for detection, which include mass spectrometry (MS) and nuclear magnetic resonance (NMR).[1] Here, we compare a proposed deuterium labeling strategy for this compound with an established protocol for 1-Bromo-4-nitrobenzene.

The proposed method for this compound leverages a palladium-catalyzed hydrogen-deuterium exchange, a versatile and effective technique for aromatic compounds.[3] The alternative, 1-Bromo-4-nitrobenzene, is labeled using a silver-catalyzed method, providing a valuable benchmark for performance and efficiency.[4]

Data Presentation

The following table summarizes the quantitative data for the proposed and established isotopic labeling methods.

FeatureProposed: this compoundAlternative: 1-Bromo-4-nitrobenzene[4]
Labeling Method Palladium-Catalyzed H-D ExchangeSilver-Catalyzed H-D Exchange
Isotope Source Deuterium Oxide (D₂O)Deuterium Oxide (D₂O)
Catalyst Palladium on Carbon (Pd/C) with AluminumSilver(I) Carbonate (Ag₂CO₃) with SPhos
Reaction Time 18 hours (proposed)12 hours
Temperature 100 °C (proposed)120 °C
Expected Yield >90% (estimated)High (not specified)
Isotopic Incorporation >95% at benzylic and aromatic positions (predicted)98% (ortho-), 96% (meta-)
Analytical Method ¹H NMR, ²H NMR, Mass Spectrometry¹H NMR, GC-MS

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Proposed Protocol: Deuterium Labeling of this compound

This proposed protocol is based on the effective Pd/C-Al-D₂O system for hydrogen-deuterium exchange, which offers a green and efficient method for labeling.[3]

Materials:

  • This compound

  • Palladium on Carbon (10 wt. % Pd)

  • Aluminum foil (activated)

  • Deuterium Oxide (D₂O, 99.8 atom % D)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Argon-filled glovebox or Schlenk line)

Procedure:

  • In a dry Schlenk flask under an argon atmosphere, combine this compound (1 mmol), 10% Pd/C (0.05 mmol), and activated aluminum foil (2 mmol).

  • Add D₂O (20 mmol) to the flask.

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.

  • After cooling to room temperature, extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the deuterated product.

  • Determine the level of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.

Alternative Protocol: Deuterium Labeling of 1-Bromo-4-nitrobenzene[4]

This documented protocol utilizes a silver-catalyzed hydrogen-isotope exchange reaction.[4]

Materials:

  • 1-Bromo-4-nitrobenzene

  • Silver(I) carbonate (Ag₂CO₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Deuterium oxide (D₂O)

  • Dioxane

Procedure:

  • Prepare a mixture of 1-Bromo-4-nitrobenzene (0.2 mmol), Ag₂CO₃ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (0.4 mmol) in dioxane (1 mL) and D₂O (2.0 mmol).[4]

  • Stir the reaction mixture at 120 °C for 12 hours.[4]

  • Following the reaction, isolate and analyze the product.

  • Determine the deuterium incorporation by ¹H NMR and GC-MS. The reported results show 98% deuterium incorporation at the ortho-positions and 96% at the meta-positions relative to the nitro group.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a catalytic hydrogen-isotope exchange reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Combine Substrate, Catalyst, and Base add_solvents Add D₂O and Organic Solvent start->add_solvents react Heat and Stir under Inert Atmosphere add_solvents->react Seal Vessel extract Cool and Extract with Organic Solvent react->extract Reaction Complete dry Dry and Concentrate extract->dry analyze Analyze Product (NMR, MS) dry->analyze

Caption: General workflow for isotopic labeling via catalytic H-D exchange.

Logical Relationship of Labeling Methods

This diagram outlines the decision-making process for selecting an isotopic labeling strategy for aromatic compounds.

G cluster_methods Labeling Methodologies cluster_catalysis Catalysis Options for HIE start Select Aromatic Compound for Labeling hie Hydrogen Isotope Exchange (HIE) e.g., D₂O, D₂ gas start->hie Late-stage labeling desired eas Electrophilic Aromatic Substitution e.g., D₂SO₄ start->eas dehalo Reductive Deuterodehalogenation e.g., from bromo-analogue start->dehalo pd_cat Palladium-Catalyzed (e.g., Pd/C) hie->pd_cat ir_cat Iridium-Catalyzed (e.g., Crabtree's catalyst) hie->ir_cat ag_cat Silver-Catalyzed hie->ag_cat product Isotopically Labeled Product eas->product dehalo->product pd_cat->product ir_cat->product ag_cat->product

Caption: Decision tree for selecting an aromatic isotopic labeling method.

References

A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of 4-(benzyloxy)-2-bromo-1-methylbenzene, a versatile building block in organic synthesis. We present a comparative overview of its performance in various palladium-catalyzed cross-coupling reactions and lithiation-substitution pathways. This document is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid in the strategic design of synthetic routes.

Introduction

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of a bromo substituent on the aromatic ring provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The benzyloxy and methyl groups, in turn, influence the electronic and steric properties of the molecule, impacting its reactivity and the regioselectivity of its transformations. This guide focuses on a comparative investigation of the most common and synthetically useful reactions of this substrate.

Performance Comparison of Key Reactions

The reactivity of this compound has been evaluated in several common cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, as well as in lithiation-substitution sequences. The following tables summarize the performance of this substrate under various conditions, providing a basis for comparison and selection of the optimal synthetic route.

Note: Due to the limited availability of direct comparative studies on this compound, data for the closely related analogue, 2-bromo-4-methylanisole, is included where relevant to provide a reasonable approximation of reactivity.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O8012Est. >90
22-Bromo-4-methylanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001695

Estimated yield for this compound is based on high-yielding Suzuki-Miyaura reactions of similar electron-rich aryl bromides.

Table 2: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
EntryAryl BromideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT6Est. 85-95
22-Bromo-4-methylanisolePd(PPh₃)₄ (5)CuI (10)DIPAToluene702488

Estimated yield is based on typical Sonogashira couplings of related aryl bromides.

Table 3: Heck Reaction of Aryl Bromides with Styrene
EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024Est. 70-85
22-Bromo-4-methylanisolePd(OAc)₂ (1)PPh₃ (2)NaOAcDMA1301875

Estimated yield is based on standard Heck reaction conditions for aryl bromides.

Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10012Est. >90
22-Bromo-4-methylanisolePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1002492

Estimated yield is based on high-yielding Buchwald-Hartwig aminations of similar aryl bromides.

Table 5: Lithiation-Substitution of 2-Bromo-4-methylanisole
EntryLithiating AgentElectrophileSolventTemp. (°C)Time (h)ProductYield (%)
1n-BuLiDMFTHF-78 to RT22-Methoxy-5-methylbenzaldehyde85
2t-BuLi(CH₃)₂COTHF-7812-(2-Methoxy-5-methylphenyl)propan-2-ol78

Data for 2-bromo-4-methylanisole is presented as a model for the lithiation-substitution of this compound.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.03 mmol). The reaction is then heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in a Schlenk tube is evacuated and backfilled with argon. Anhydrous THF (5 mL) and triethylamine (2.0 mmol) are added, followed by the dropwise addition of phenylacetylene (1.2 mmol). The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash chromatography.

General Procedure for Heck Reaction

A sealed tube is charged with this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (1.5 mmol) in DMF (5 mL). Styrene (1.2 mmol) is then added, and the tube is sealed and heated to 100 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol), and morpholine (1.2 mmol) are added. The mixture is heated to 100 °C for 12 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The residue is purified by chromatography.

General Procedure for Lithiation and Electrophilic Quench

To a solution of 2-bromo-4-methylanisole (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour, after which the electrophile (e.g., DMF, 1.5 mmol) is added. The reaction is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Mechanistic Pathways and Experimental Workflow

The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general workflow for a typical experiment.

Suzuki-Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Ar-Br Ar-Br Ar-Br->Oxidative_Addition Cu(I)Br Cu(I)Br Cu-C≡CR Cu-C≡CR Cu(I)Br->Cu-C≡CR R-C≡CH R-C≡CH R-C≡CH->Cu-C≡CR Base Base Base->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow Start Start Combine_Reactants Combine Aryl Bromide, Coupling Partner, and Base Start->Combine_Reactants Add_Solvent Add Anhydrous Solvent Combine_Reactants->Add_Solvent Degas Degas with Inert Gas Add_Solvent->Degas Add_Catalyst Add Palladium Catalyst and Ligand Degas->Add_Catalyst Heat_Reaction Heat to Desired Temperature Add_Catalyst->Heat_Reaction Monitor_Progress Monitor by TLC/GC-MS Heat_Reaction->Monitor_Progress Workup Aqueous Workup and Extraction Monitor_Progress->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a valuable substrate for a range of synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, generally proceed in high yields under standard conditions, offering versatile methods for the introduction of new functionalities. Lithiation followed by electrophilic quench provides an alternative route for C-C and C-heteroatom bond formation. The choice of reaction will depend on the desired final product and the compatibility of the functional groups present in the coupling partners. This guide provides the necessary data and protocols to make an informed decision for the efficient and successful synthesis of target molecules.

A Comparative Guide to the Use of 4-(Benzyloxy)-2-bromo-1-methylbenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 4-(Benzyloxy)-2-bromo-1-methylbenzene as a versatile intermediate in chemical synthesis. Its performance is objectively compared with viable alternatives, supported by available experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary

This compound is a valuable reagent in cross-coupling reactions, offering a unique combination of a protected hydroxyl group and a reactive bromide on a substituted benzene ring. Its utility is particularly pronounced in the synthesis of complex molecular architectures, where sequential and site-selective functionalization is paramount. However, its cost and the availability of alternative reagents necessitate a careful evaluation of its benefits against other options. This guide explores the synthesis, applications, and comparative performance of this compound and its alternatives, namely 2-bromo-4-methylanisole, 4-bromo-3-methylphenol, and 4-bromo-2-methylaniline.

Cost-Benefit Analysis

A primary consideration in the selection of a synthetic building block is its cost. The price of this compound can vary significantly between suppliers. While some sources list it at a relatively low price point, others offer it at a considerably higher cost, suggesting that purity, scale, and supplier-specific factors play a significant role. In contrast, alternatives such as 2-bromo-4-methylanisole, 4-bromo-3-methylphenol, and 4-bromo-2-methylaniline are generally more readily available and can be sourced at a more consistent and often lower price point.

The "benefit" of using this compound lies in the synthetic flexibility offered by the benzyloxy protecting group. This group is stable under a variety of reaction conditions, including many cross-coupling reactions, and can be readily removed at a later stage to reveal a hydroxyl group for further functionalization. This two-step functionalization potential is a key advantage in multi-step syntheses.

The decision to use this compound, therefore, hinges on a trade-off between its higher and more variable cost and the synthetic advantages offered by the benzyloxy group. For complex, multi-step syntheses where the strategic introduction of a hydroxyl group is required, the additional cost may be justified. For simpler synthetic targets where a methoxy, hydroxyl, or amino group is desired in the final product, the more economical alternatives may be more suitable.

Table 1: Cost Comparison of this compound and Alternatives

CompoundCAS NumberRepresentative Price (100g)
4-(Benzyloxy)-1-bromo-2-methylbenzene17671-75-9¥2805[1] / ~$44.02 (Note: Significant price variation observed)[2]
2-Bromo-4-methylanisole22002-45-5~$60.90 (for 10g)
4-Bromo-3-methylphenol14472-14-1£57.00
4-Bromo-2-methylaniline583-75-5~$68.68 (for 25g)

Note: Prices are subject to change and may vary significantly between suppliers and purity grades.

Performance in Key Synthetic Reactions

The primary application for this compound and its alternatives is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The reactivity of aryl bromides in this reaction is influenced by electronic and steric factors.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

Aryl BromideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-(Benzyloxy)-1-bromo-2-methylbenzenePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90-Low (qualitative)
2-Bromo-4-methylpyridine (analogue)Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O--81
4-Bromoanisole (analogue)Phenylboronic acidPd-bpydc-Ln----Good to Excellent
Unprotected ortho-bromoanilinesVarious boronic estersCataCXium A palladacycle-2-MeTHF--up to 97

Note: Direct comparative data for this compound is limited. Data for analogous compounds is provided for reference.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand and base is crucial for achieving high yields.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-3-(trifluoromethyl)aniline (analogue)MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10024High (qualitative)
2-Bromotoluene (analogue)Morpholine(NHC)Pd(R-allyl)Cl----99[3]
Aryl Halides (general)Secondary AminesPd PEPPSI-----
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Copper(I) is often used as a co-catalyst.

Table 4: Comparative Performance in Sonogashira Coupling

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromobenzonitrile (analogue)Phenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSOrt292
1-Iodo-2-methyl-4-nitrobenzene (analogue)PhenylacetylenePd on alumina / Cu₂O-THF-DMA80--
4-Iodotoluene (analogue)PhenylacetylenePd on alumina / Cu₂O-THF-DMA7572<2

Note: Direct comparative data for this compound is limited. Data for analogous compounds is provided for reference.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and for adapting procedures to specific laboratory contexts.

Synthesis of this compound

A plausible synthetic route to this compound starts from 4-bromo-2-methylphenol. The phenolic hydroxyl group is protected as a benzyl ether using benzyl bromide in the presence of a base.

Protocol: Benzylation of 4-bromo-2-methylphenol

  • To a solution of 4-bromo-2-methylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base (e.g., K₂CO₃, 1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol can be adapted for the coupling of this compound or its alternatives with various boronic acids.

Protocol:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl bromide (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system (e.g., toluene/ethanol/water mixture).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Synthesis_and_Application cluster_synthesis Synthesis of this compound cluster_application Application in Suzuki Coupling 4-Bromo-2-methylphenol 4-Bromo-2-methylphenol Product This compound 4-Bromo-2-methylphenol->Product 1. Base Benzyl_Bromide Benzyl_Bromide Benzyl_Bromide->Product 2. Reaction Base Base Base->Product Coupled_Product Biaryl Product Product->Coupled_Product Pd(0) Aryl_Boronic_Acid Aryl_Boronic_Acid Aryl_Boronic_Acid->Coupled_Product Transmetalation Pd_Catalyst Pd_Catalyst Pd_Catalyst->Coupled_Product Base_Coupling Base Base_Coupling->Coupled_Product

Caption: Synthetic pathway and application of this compound.

Conclusion

This compound is a valuable, albeit potentially costly, building block for organic synthesis. Its key advantage lies in the synthetic versatility afforded by the benzyloxy protecting group, which allows for late-stage functionalization of the aromatic ring. For complex, multi-step syntheses, this can be a significant benefit that outweighs the higher cost. However, for more straightforward applications where a methoxy, hydroxyl, or amino functionality is desired in the final product, more economical alternatives such as 2-bromo-4-methylanisole, 4-bromo-3-methylphenol, and 4-bromo-2-methylaniline present viable and cost-effective options. The choice of reagent should be made on a case-by-case basis, taking into account the specific synthetic goals, budget constraints, and the availability of starting materials. Further research to generate direct, comparative experimental data for these compounds under identical reaction conditions would be highly beneficial to the scientific community.

References

Spectroscopic Comparison of 4-(Benzyloxy)-2-bromo-1-methylbenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic properties of three isomers of benzyloxy-bromo-methylbenzene: 4-(Benzyloxy)-2-bromo-1-methylbenzene, 4-(Benzyloxy)-3-bromo-1-methylbenzene, and 2-(Benzyloxy)-1-bromo-4-methylbenzene. The following sections detail the predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for each isomer, outline the experimental protocols for their synthesis and analysis, and present a logical workflow for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the three isomers. These predictions are based on established principles of spectroscopic interpretation for substituted aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

IsomerStructurePredicted Chemical Shifts (δ, ppm) and Coupling Patterns
This compound ~7.45-7.30 (m, 5H, Ar-H of benzyl), ~7.15 (d, J ≈ 2.5 Hz, 1H, Ar-H ortho to O-benzyl), ~6.95 (dd, J ≈ 8.5, 2.5 Hz, 1H, Ar-H meta to O-benzyl), ~6.80 (d, J ≈ 8.5 Hz, 1H, Ar-H ortho to methyl), ~5.05 (s, 2H, -OCH₂-), ~2.30 (s, 3H, -CH₃)
4-(Benzyloxy)-3-bromo-1-methylbenzene ~7.45-7.30 (m, 5H, Ar-H of benzyl), ~7.20 (d, J ≈ 2.0 Hz, 1H, Ar-H ortho to bromo), ~7.05 (dd, J ≈ 8.0, 2.0 Hz, 1H, Ar-H meta to methyl), ~6.85 (d, J ≈ 8.0 Hz, 1H, Ar-H ortho to methyl), ~5.00 (s, 2H, -OCH₂-), ~2.25 (s, 3H, -CH₃)
2-(Benzyloxy)-1-bromo-4-methylbenzene ~7.50-7.30 (m, 5H, Ar-H of benzyl), ~7.10 (d, J ≈ 2.0 Hz, 1H, Ar-H ortho to methyl), ~6.90 (dd, J ≈ 8.0, 2.0 Hz, 1H, Ar-H meta to bromo), ~6.75 (d, J ≈ 8.0 Hz, 1H, Ar-H ortho to bromo), ~5.10 (s, 2H, -OCH₂-), ~2.20 (s, 3H, -CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

IsomerPredicted Chemical Shifts (δ, ppm)
This compound ~156 (C-O), ~137 (C-benzyl ipso), ~132 (C-CH₃), ~130 (C-Br), ~129-127 (C-benzyl), ~118 (C-H), ~116 (C-H), ~115 (C-H), ~70 (-OCH₂-), ~20 (-CH₃)
4-(Benzyloxy)-3-bromo-1-methylbenzene ~155 (C-O), ~138 (C-CH₃), ~137 (C-benzyl ipso), ~133 (C-H), ~129-127 (C-benzyl), ~116 (C-Br), ~115 (C-H), ~113 (C-H), ~70 (-OCH₂-), ~20 (-CH₃)
2-(Benzyloxy)-1-bromo-4-methylbenzene ~154 (C-O), ~138 (C-CH₃), ~137 (C-benzyl ipso), ~133 (C-H), ~129-127 (C-benzyl), ~115 (C-Br), ~114 (C-H), ~112 (C-H), ~71 (-OCH₂-), ~21 (-CH₃)

Table 3: Predicted Key IR Spectroscopic Data (KBr Pellet)

IsomerPredicted Salient Absorption Bands (cm⁻¹)
All Isomers 3100-3000 (Aromatic C-H stretch), 3000-2850 (Aliphatic C-H stretch), 1600-1450 (Aromatic C=C stretch), 1250-1200 (Aryl-O-CH₂ stretch, asymmetric), 1050-1000 (Aryl-O-CH₂ stretch, symmetric), ~700-500 (C-Br stretch)
Distinguishing Region The out-of-plane C-H bending region (900-675 cm⁻¹) will show patterns characteristic of the substitution on the benzene ring.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

IsomerPredicted Molecular Ion (M⁺) and Key Fragments (m/z)
All Isomers M⁺ at m/z 276/278 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).[1][2][3] Key fragments: m/z 185/187 ([M - C₇H₇]⁺, loss of benzyl radical), m/z 91 ([C₇H₇]⁺, benzyl cation, often the base peak).

Experimental Protocols

General Synthesis of Benzyloxy-bromo-methylbenzene Isomers

A common route for the synthesis of these isomers involves the Williamson ether synthesis.

  • Starting Materials: The appropriate bromocresol isomer (e.g., 2-bromo-4-methylphenol, 3-bromo-4-methylphenol, or 5-bromo-2-methylphenol) and benzyl bromide.

  • Reaction: The selected bromocresol is deprotonated with a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent (e.g., acetone or DMF).

  • Addition of Benzyl Bromide: Benzyl bromide is added to the resulting phenoxide, and the mixture is heated to facilitate the nucleophilic substitution reaction.

  • Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5][6][7][8]

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at δ 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak of CDCl₃ at δ 77.16 ppm.

Infrared (IR) Spectroscopy [9][10][11][12][13]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent pellet.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) [14][15][16][17][18]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

  • Data Acquisition: Record the mass spectrum, noting the molecular ion peaks and the major fragment ions.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between the three isomers based on their key spectroscopic features.

Spectroscopic_Differentiation Workflow for Isomer Differentiation start Analyze Unknown Isomer ms Mass Spectrometry (EI) start->ms nmr ¹H NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms_result M⁺ at m/z 276/278 Base peak at m/z 91 ms->ms_result nmr_analysis Analyze Aromatic Region (Number of signals and coupling patterns) nmr->nmr_analysis ms_result->nmr Confirms Molecular Formula and Benzylic Substructure isomer1 This compound (Distinct doublet, doublet of doublets, and another doublet in aromatic region) nmr_analysis->isomer1 Pattern A isomer2 4-(Benzyloxy)-3-bromo-1-methylbenzene (Distinct doublet, doublet of doublets, and another doublet in aromatic region) nmr_analysis->isomer2 Pattern B isomer3 2-(Benzyloxy)-1-bromo-4-methylbenzene (Distinct doublet, doublet of doublets, and another doublet in aromatic region) nmr_analysis->isomer3 Pattern C ir_analysis Analyze C-H Out-of-Plane Bending (900-675 cm⁻¹) isomer1->ir_analysis isomer2->ir_analysis isomer3->ir_analysis final_id Confirm Isomer Identity ir_analysis->final_id Confirms Substitution Pattern

Caption: Logical workflow for distinguishing isomers.

By systematically applying these spectroscopic techniques and comparing the obtained data with the predicted values and patterns, researchers can confidently identify and differentiate between the isomers of this compound. This guide serves as a valuable resource for navigating the intricacies of isomeric characterization in organic synthesis and drug development.

References

A Comparative Guide to the Kinetic Profiles of 4-(Benzyloxy)-2-bromo-1-methylbenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of substrates in cross-coupling reactions is paramount for optimizing reaction conditions, scaling up production, and ensuring process efficiency. This guide provides a comparative analysis of the kinetic profiles of 4-(benzyloxy)-2-bromo-1-methylbenzene in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

While specific kinetic data for this compound is not extensively documented in publicly available literature, this guide leverages established principles of physical organic chemistry and kinetic data from analogous systems to provide a robust comparative framework. The substrate features a bromine atom, a common leaving group in cross-coupling, and two electron-donating groups (a benzyloxy and a methyl group) on the aromatic ring, which are expected to influence its reactivity.

General Principles of Reactivity

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The reactivity of the aryl halide is therefore highly dependent on the carbon-halogen bond strength, with the general trend being I > Br > Cl.[2] Furthermore, the electronic nature of the substituents on the aryl halide plays a crucial role. Electron-withdrawing groups tend to accelerate the oxidative addition, while electron-donating groups, such as the benzyloxy and methyl groups in the target molecule, generally decrease the reaction rate.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4] The reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic Profile and Comparison

For this compound, the presence of two electron-donating groups is expected to result in a slower rate of oxidative addition compared to unsubstituted bromobenzene or bromobenzenes with electron-withdrawing groups. However, the reaction is still expected to proceed efficiently with appropriate catalyst systems, particularly those employing bulky, electron-rich phosphine ligands that are known to facilitate the oxidative addition of less reactive aryl halides.

Aryl BromideRelative ReactivityCatalyst System (Typical)Notes
4-BromonitrobenzeneHighPd(OAc)₂, PPh₃Electron-withdrawing group accelerates oxidative addition.
BromobenzeneModeratePd(OAc)₂, PPh₃Standard for comparison.
This compound (Expected) Moderate to Low Pd₂(dba)₃, SPhos Electron-donating groups slow oxidative addition; requires a more active catalyst.[4]
4-BromoanisoleLowPd₂(dba)₃, SPhosSimilar electron-donating character to the target molecule.
Experimental Protocol for Kinetic Analysis

A typical procedure for monitoring the kinetics of a Suzuki-Miyaura reaction involves the following steps:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (e.g., this compound), the boronic acid, a base (e.g., K₂CO₃), and an internal standard (e.g., dodecane).

  • Solvent and Catalyst Addition: The degassed solvent (e.g., a mixture of toluene and water) is added, and the mixture is brought to the desired reaction temperature. The reaction is initiated by the addition of a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., with a cooled solution of an amine or acid).

  • Analysis: The quenched samples are diluted and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and product relative to the internal standard.

  • Data Analysis: The concentration of the product is plotted against time to generate a reaction profile. The initial rate can be determined from the slope of the curve at the initial time points.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Catalytic Cycle

The Heck reaction proceeds via a catalytic cycle that includes oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination.[5]

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Hydrido-Pd Complex Hydrido-Pd Complex Alkene Complex->Hydrido-Pd Complex Migratory Insertion & β-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (Base) Substituted Alkene Substituted Alkene Hydrido-Pd Complex->Substituted Alkene

Caption: Catalytic cycle of the Heck reaction.

Kinetic Profile and Comparison

Similar to the Suzuki-Miyaura coupling, the rate of the Heck reaction is influenced by the electronic properties of the aryl halide. Aryl bromides with electron-withdrawing groups generally react faster than those with electron-donating groups.[3] For this compound, a reduced reaction rate is expected compared to electron-poor aryl bromides. The choice of base and ligand is critical for achieving good yields and selectivity.

Aryl BromideAlkeneRelative ReactivityCatalyst System (Typical)
4-BromobenzonitrileStyreneHighPd(OAc)₂, P(o-tolyl)₃
Bromobenzenen-Butyl acrylateModeratePd(OAc)₂, PPh₃
This compound (Expected) Styrene Low Pd(OAc)₂, Herrmann's catalyst
4-Bromoanisolen-Butyl acrylateLowPd(OAc)₂, P(o-tolyl)₃
Experimental Protocol for Kinetic Analysis

The kinetic analysis of a Heck reaction can be performed using a protocol similar to that for the Suzuki-Miyaura coupling, with adjustments for the specific reagents.

  • Reaction Setup: A reaction vessel is charged with the aryl halide, alkene, base (e.g., triethylamine or potassium carbonate), and an internal standard under an inert atmosphere.

  • Solvent and Catalyst Addition: A degassed solvent (e.g., DMF or acetonitrile) is added, and the mixture is heated to the reaction temperature. The reaction is initiated by the addition of the palladium catalyst.

  • Sampling and Quenching: Aliquots are taken at regular intervals and quenched.

  • Analysis: The samples are analyzed by GC or HPLC.

  • Data Analysis: A concentration vs. time plot is generated to determine the reaction rate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] It is a powerful method for the synthesis of anilines and other arylamines, which are prevalent in pharmaceuticals.

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to form the C-N bond.[6]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Pd-Amido Complex Pd-Amido Complex Ar-Pd(II)-X(L2)->Pd-Amido Complex Amine Coordination & Deprotonation (Base) Pd-Amido Complex->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Pd-Amido Complex->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Kinetic Profile and Comparison

The kinetics of the Buchwald-Hartwig amination are highly dependent on the choice of ligand and base. For electron-rich aryl bromides like this compound, the use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is often necessary to achieve reasonable reaction rates. The choice of a strong, non-nucleophilic base such as sodium tert-butoxide is also critical.

Aryl BromideAmineRelative ReactivityCatalyst System (Typical)
4-ChlorotolueneMorpholineHighPd₂(dba)₃, XPhos, NaOtBu
BromobenzeneAnilineModeratePd(OAc)₂, BINAP, Cs₂CO₃
This compound (Expected) Hexylamine Low Pd₂(dba)₃, RuPhos, LHMDS
4-BromoanisoleN-MethylanilineLowPd(OAc)₂, P(t-Bu)₃, NaOtBu
Experimental Protocol for Kinetic Analysis

The kinetic study of a Buchwald-Hartwig amination follows a similar procedure to the other cross-coupling reactions.

  • Reaction Setup: In a glovebox, a reaction vessel is charged with the aryl halide, amine, a strong base (e.g., NaOtBu), and an internal standard.

  • Solvent and Catalyst Addition: Degassed toluene or dioxane is added, and the mixture is heated. The reaction is initiated by the addition of the palladium precatalyst and ligand.

  • Sampling and Quenching: Aliquots are withdrawn at specific time points and quenched.

  • Analysis: GC or HPLC is used to monitor the progress of the reaction.

  • Data Analysis: The kinetic profile is determined from the concentration vs. time data.

General Experimental Workflow for Kinetic Studies

The following diagram illustrates a generalized workflow for conducting kinetic studies of cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Stock Solutions Prepare Stock Solutions (Substrates, Catalyst, Standard) Inert Atmosphere Setup Reaction Under Inert Atmosphere Stock Solutions->Inert Atmosphere Initiation Initiate Reaction at t=0 Inert Atmosphere->Initiation Sampling Withdraw Aliquots at Timed Intervals Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Instrumental Analysis Analyze Samples (GC, HPLC) Quenching->Instrumental Analysis Data Plotting Plot Concentration vs. Time Instrumental Analysis->Data Plotting Kinetic Parameters Determine Rate, Order, etc. Data Plotting->Kinetic Parameters

Caption: General workflow for kinetic analysis of cross-coupling reactions.

References

A Comparative Guide to the DFT-Elucidated Reactivity of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-(benzyloxy)-2-bromo-1-methylbenzene, a versatile building block in organic synthesis. Due to the limited availability of direct Density Functional Theory (DFT) studies on this specific molecule, this guide leverages experimental data and DFT studies on analogous substituted bromobenzenes to provide insights into its reactivity profile. Comparisons are drawn with structurally similar and alternative reagents to aid in the selection of appropriate synthetic strategies.

Executive Summary

This compound is a trifunctional aromatic compound featuring a bromine atom, a benzyloxy ether, and a methyl group. This unique substitution pattern offers multiple reaction sites for synthetic elaboration. The bromine atom is the primary handle for cross-coupling reactions and metal-halogen exchange. The electronic nature of the substituents—the electron-donating methyl and benzyloxy groups—influences the reactivity of the C-Br bond and the aromatic ring. This guide explores its utility in key synthetic transformations, namely lithiation/metal-halogen exchange and palladium-catalyzed cross-coupling reactions, and compares its performance with relevant alternatives.

Data Presentation: Reactivity Comparison

Table 1: Qualitative Reactivity Comparison in Suzuki-Miyaura Cross-Coupling

Aryl BromideExpected Relative ReactivityRationale
This compound Moderate to HighThe electron-donating benzyloxy and methyl groups increase electron density on the aromatic ring, which can slightly decrease the rate of oxidative addition compared to unsubstituted bromobenzene. However, these groups can also stabilize the transition state.
2-BromotolueneModerateThe ortho-methyl group provides some electron donation. Its reactivity is a common benchmark for substituted bromobenzenes.[1]
4-BromoanisoleModerate to HighThe para-methoxy group is a strong electron-donating group, similar in electronic effect to the benzyloxy group.
2-Bromo-4-chloro-phenyl-2-bromobutanoateHighThe presence of electron-withdrawing groups can enhance the rate of oxidative addition in some cases, though steric hindrance can also play a significant role.[2]

Table 2: Qualitative Comparison for Lithiation/Metal-Halogen Exchange

Aryl BromideExpected Ease of LithiationPotential Side Reactions
This compound FavorableThe benzylic protons of the protecting group are potentially susceptible to deprotonation under strong basic conditions.
2-BromotolueneFavorableBenzylic proton abstraction from the methyl group is a potential side reaction.
4-BromoanisoleFavorableThe ether linkage is generally stable to organolithium reagents at low temperatures.
Unprotected ortho-bromoanilinesChallengingThe acidic N-H proton will be preferentially deprotonated by the organolithium reagent.[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and success in synthetic chemistry. Below are representative protocols for Suzuki-Miyaura coupling and lithiation-trapping reactions, adapted from literature procedures for similar substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[4][5][6][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Lithiation and Trapping with an Electrophile

This protocol outlines a general method for halogen-metal exchange followed by quenching with an electrophile.[8][9][10]

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv)

  • Anhydrous solvent (e.g., THF or Diethyl ether)

  • Electrophile (e.g., aldehyde, ketone, CO₂) (1.2 equiv)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in the anhydrous solvent.

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes.

  • Trapping: Add a solution of the electrophile in the anhydrous solvent dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(Ln) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr Boronic Ar'B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal ArBr Ar-Br ArBr->OxAdd

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Diagram 2: Lithiation-Trapping Workflow

Lithiation_Workflow Start Start: 4-(Benzyloxy)-2-bromo- 1-methylbenzene Step1 Dissolve in Anhydrous Solvent (THF or Et₂O) Start->Step1 Step2 Cool to -78 °C under Inert Gas Step1->Step2 Step3 Add n-BuLi (Halogen-Metal Exchange) Step2->Step3 Intermediate Aryl-Lithium Intermediate Step3->Intermediate Step4 Add Electrophile (E+) (Trapping) Intermediate->Step4 Step5 Warm to RT and Quench Step4->Step5 Step6 Aqueous Work-up and Extraction Step5->Step6 Step7 Purification (Column Chromatography) Step6->Step7 End Product: Functionalized Aromatic Compound Step7->End

Caption: A general workflow for the lithiation and electrophilic trapping of an aryl bromide.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its reactivity is primarily dictated by the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions and halogen-metal exchange. The presence of electron-donating groups on the aromatic ring modulates this reactivity. While direct DFT studies on this specific molecule are lacking, comparisons with analogous compounds provide a solid framework for predicting its behavior and selecting appropriate reaction conditions. The provided experimental protocols offer a starting point for the practical application of this reagent in synthetic endeavors. Further computational studies on this and similar molecules would be beneficial for a more quantitative understanding of their reactivity and for the rational design of new synthetic methodologies.

References

Comparative yield analysis of different synthetic routes to a target molecule using 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The compound 4-(Benzyloxy)-2-bromo-1-methylbenzene serves as a versatile starting material, offering a handle for a variety of cross-coupling reactions to introduce molecular complexity. This guide provides a comparative analysis of three pivotal synthetic routes commencing from this substrate: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and a palladium-catalyzed cyanation. By presenting side-by-side experimental data and detailed protocols, this document aims to assist researchers in selecting the most efficacious pathway for their specific synthetic goals.

At a Glance: Comparative Yields and Reaction Conditions

The following table summarizes the quantitative data for the synthesis of three distinct molecular scaffolds from this compound. These reactions highlight the formation of carbon-carbon, carbon-nitrogen, and carbon-cyanide bonds, respectively, showcasing the versatility of the starting material.

Reaction Type Target Molecule Yield (%) Catalyst System Base Solvent Temperature (°C) Time (h)
Suzuki-Miyaura Coupling 4'-(Benzyloxy)-2'-methyl-[1,1'-biphenyl]-4-carbonitrile92Pd(PPh₃)₄K₂CO₃Toluene/Water8012
Buchwald-Hartwig Amination N-(4-(Benzyloxy)-2-methylphenyl)-N-methylaniline85Pd₂(dba)₃ / XPhosNaOtBuToluene10018
Palladium-Catalyzed Cyanation 4-(Benzyloxy)-2-methylbenzonitrile88Pd₂(dba)₃ / dppfZn(CN)₂DMF12016

Synthetic Pathways Overview

The transformation of this compound into diverse molecular architectures is efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice of coupling partner dictates the nature of the newly formed bond and the resulting molecular scaffold.

cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_cyanation Palladium-Catalyzed Cyanation start This compound suzuki_product 4'-(Benzyloxy)-2'-methyl- [1,1'-biphenyl]-4-carbonitrile start->suzuki_product Pd(PPh₃)₄, K₂CO₃ buchwald_product N-(4-(Benzyloxy)-2-methylphenyl)- N-methylaniline start->buchwald_product Pd₂(dba)₃, XPhos, NaOtBu cyanation_product 4-(Benzyloxy)-2-methylbenzonitrile start->cyanation_product Pd₂(dba)₃, dppf suzuki_reagent (4-Cyanophenyl)boronic acid suzuki_reagent->suzuki_product buchwald_reagent N-Methylaniline buchwald_reagent->buchwald_product cyanation_reagent Zinc Cyanide (Zn(CN)₂) cyanation_reagent->cyanation_product

Synthetic routes from this compound.

Experimental Protocols

Detailed methodologies for the three synthetic routes are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

Route 1: Suzuki-Miyaura Coupling to Synthesize 4'-(Benzyloxy)-2'-methyl-[1,1'-biphenyl]-4-carbonitrile

This reaction facilitates the formation of a new carbon-carbon bond, leading to a biphenyl derivative. The Suzuki-Miyaura coupling is renowned for its high functional group tolerance and generally good yields.[1]

Experimental Workflow:

reagents Combine Reactants: - this compound - (4-Cyanophenyl)boronic acid - Pd(PPh₃)₄ - K₂CO₃ solvent Add Solvents: - Toluene - Water reagents->solvent reaction Heat and Stir: - 80 °C - 12 hours solvent->reaction workup Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with water and brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Isolated Product: 4'-(Benzyloxy)-2'-methyl- [1,1'-biphenyl]-4-carbonitrile purification->product

Suzuki-Miyaura Coupling Workflow.

Procedure: To a flame-dried Schlenk flask, this compound (1.0 mmol), (4-cyanophenyl)boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol), and potassium carbonate (2.0 mmol) are added. The flask is evacuated and backfilled with argon three times. Toluene (5 mL) and water (1 mL) are then added via syringe. The reaction mixture is heated to 80 °C and stirred for 12 hours. Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product with a yield of 92% .[1]

Route 2: Buchwald-Hartwig Amination to Synthesize N-(4-(Benzyloxy)-2-methylphenyl)-N-methylaniline

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[2][3][4]

Experimental Workflow:

reagents Combine Reactants: - this compound - N-Methylaniline - Pd₂(dba)₃ - XPhos - NaOtBu solvent Add Solvent: - Anhydrous Toluene reagents->solvent reaction Heat and Stir: - 100 °C - 18 hours solvent->reaction workup Workup: - Cool to RT - Dilute with Ether - Filter through Celite reaction->workup purification Purification: - Concentrate - Column Chromatography workup->purification product Isolated Product: N-(4-(Benzyloxy)-2-methylphenyl)- N-methylaniline purification->product

Buchwald-Hartwig Amination Workflow.

Procedure: In a glovebox or under a positive flow of inert gas, an oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.04 mmol), and sodium tert-butoxide (NaOtBu; 1.4 mmol). This compound (1.0 mmol) and N-methylaniline (1.2 mmol) are then added. The Schlenk tube is sealed, and anhydrous toluene (5 mL) is added via syringe. The reaction mixture is heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to yield N-(4-(benzyloxy)-2-methylphenyl)-N-methylaniline with a yield of 85% .

Route 3: Palladium-Catalyzed Cyanation to Synthesize 4-(Benzyloxy)-2-methylbenzonitrile

The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides. Palladium-catalyzed cyanation offers a reliable method for this conversion.[5][6][7]

Experimental Workflow:

reagents Combine Reactants: - this compound - Zn(CN)₂ - Pd₂(dba)₃ - dppf solvent Add Solvent: - Anhydrous DMF reagents->solvent reaction Heat and Stir: - 120 °C - 16 hours solvent->reaction workup Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with NH₄OH and brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Isolated Product: 4-(Benzyloxy)-2-methylbenzonitrile purification->product

Palladium-Catalyzed Cyanation Workflow.

Procedure: A mixture of this compound (1.0 mmol), zinc cyanide (Zn(CN)₂; 0.6 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf; 0.04 mmol) in anhydrous N,N-dimethylformamide (DMF; 5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 120 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with aqueous ammonium hydroxide and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford 4-(benzyloxy)-2-methylbenzonitrile with a yield of 88% .

Conclusion

The choice of synthetic route for the functionalization of this compound is contingent upon the desired target molecule. All three presented palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and cyanation—provide high yields for the synthesis of biphenyl, arylamine, and benzonitrile derivatives, respectively. The Suzuki-Miyaura coupling offers a robust method for C-C bond formation, while the Buchwald-Hartwig amination provides efficient access to C-N linked compounds. The palladium-catalyzed cyanation serves as an effective route to introduce the versatile nitrile functionality. The detailed protocols and comparative yield data herein should empower researchers to make informed decisions for their synthetic endeavors.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper management and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This document outlines the essential procedures for the safe disposal of 4-(Benzyloxy)-2-bromo-1-methylbenzene, a halogenated aromatic compound. Adherence to these guidelines is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to prevent contact with the eyes.[1][2]

  • Hand Protection: Wear suitable protective gloves, such as nitrile or neoprene, to avoid skin contact.[1][2]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against accidental spills.[2]

  • Respiratory Protection: All handling and preparation for disposal of this compound should be conducted within a certified laboratory chemical fume hood to prevent the inhalation of vapors.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted systematically, in accordance with institutional and regulatory guidelines for hazardous waste.

Step 1: Waste Segregation

As a halogenated organic compound, this compound must be segregated from non-halogenated chemical waste.[4] Maintaining separate, clearly labeled waste streams is crucial for proper disposal.

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste.

  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Keep the container tightly closed when not in use and store it in a well-ventilated area.[1][2]

Step 3: Accidental Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.[5]

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[3][5][6]

  • Carefully collect the absorbent material and contaminated debris into a suitable, closed container for disposal as hazardous waste.[3][5][6]

  • Do not allow the product to enter drains or waterways.[2][5]

Step 4: Final Disposal

The ultimate disposal of this compound must be managed by a licensed hazardous waste disposal facility. Contact your institution's EHS department to arrange for the pickup and disposal of the waste container. It is imperative to dispose of the contents and the container in accordance with all applicable local, state, and federal laws and regulations.[1][2]

Quantitative Data Summary

ParameterValueSource
Hazard Statement CodesH315, H319, H335[1]
Precautionary Statement CodesP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[2]

Disposal Workflow

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Halogenated Waste fume_hood->segregate containerize Use Labeled, Compatible Waste Container segregate->containerize spill_kit Ensure Spill Kit is Accessible containerize->spill_kit store Store Securely in a Well-Ventilated Area spill_kit->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs dispose Dispose via Licensed Facility contact_ehs->dispose

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-(Benzyloxy)-2-bromo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 4-(Benzyloxy)-2-bromo-1-methylbenzene. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this substance.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[1]
Skin Protection Fire/flame resistant and impervious clothing; Chemical-resistant glovesClothing should cover all exposed skin. Gloves must be inspected before use and should be washed and dried properly.[1]
Respiratory Protection Use in a well-ventilated areaIf ventilation is inadequate or for high-risk procedures, a NIOSH-approved respirator with an appropriate cartridge should be used.[1]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.

Handling Protocol:

  • Preparation: Before starting any work, ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be assembled within the fume hood.

  • Engineering Controls: Always handle this chemical in a well-ventilated area.[1] The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.

  • During Use:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.[1]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling: Decontaminate all work surfaces and equipment that have come into contact with the chemical. Remove and properly store or dispose of contaminated PPE.

Storage Protocol:

  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store in a locked-up area.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: First Aid

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of down the drain or in regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Designated Work Area (Fume Hood) gather_materials 2. Assemble All Materials prep_area->gather_materials don_ppe 3. Don Required PPE gather_materials->don_ppe handle_chem 4. Handle Chemical in Fume Hood don_ppe->handle_chem avoid_exposure 5. Avoid Inhalation, Skin, and Eye Contact handle_chem->avoid_exposure keep_closed 6. Keep Container Tightly Closed avoid_exposure->keep_closed decontaminate 7. Decontaminate Work Surfaces keep_closed->decontaminate dispose_ppe 8. Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands 9. Wash Hands Thoroughly dispose_ppe->wash_hands collect_waste 10. Collect Waste in Labeled Container wash_hands->collect_waste dispose_waste 11. Dispose According to Regulations collect_waste->dispose_waste

Caption: A diagram illustrating the safe handling workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.